molecular formula C9H11ClFN B1521079 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 799274-06-9

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1521079
CAS No.: 799274-06-9
M. Wt: 187.64 g/mol
InChI Key: LOJNQXIJLCPQDR-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNQXIJLCPQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662866
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799274-06-9
Record name 7-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride
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Foundational & Exploratory

Technical Monograph: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride basic properties Content Type: In-depth technical guide.

Strategic Scaffold for CNS & Metabolic Drug Discovery [1][2]

Executive Summary

This compound (7-F-THIQ HCl) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] As a fluorinated derivative of the tetrahydroisoquinoline (THIQ) pharmacophore, it offers a distinct advantage over its non-fluorinated parent: the C7-fluorine atom modulates the basicity of the secondary amine, enhances metabolic stability by blocking aromatic hydroxylation, and alters the lipophilic profile of the molecule. This compound serves as a critical intermediate in the synthesis of ligands for Sigma-2 receptors , Histamine H3 antagonists , and Potassium channel (KCNQ) modulators .

Chemical Identity & Physicochemical Profile

The introduction of fluorine at the 7-position of the isoquinoline ring creates a dipole moment distinct from the 5-, 6-, or 8-fluoro isomers.[1] This structural nuance is critical for binding affinity in hydrophobic pockets of GPCRs and ion channels.[1]

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 406923-91-9 (HCl salt); 799274-06-9 (Alternate/Free base ref)
Molecular Formula C₉H₁₀FN[1][3][4][5] · HCl
Molecular Weight 187.64 g/mol (HCl salt); 151.18 g/mol (Free base)
Appearance White to off-white crystalline powder
Melting Point 175–183 °C (Decomposes)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calculated) ~9.2 (Secondary Amine)
H-Bond Donors/Acceptors 1 Donor / 1 Acceptor (Free base)
Table 2: Structural Descriptors
DescriptorString
SMILES FC1=CC=C2CNCCC2=C1.Cl
InChI Key LNORDFUGQNAJMQ-UHFFFAOYSA-N
MDL Number MFCD08461074

Synthesis & Manufacturing Logic

For researchers requiring high-purity material, understanding the synthetic origin is vital to anticipate impurities (e.g., regioisomers like 5-fluoro-THIQ).[1]

Primary Synthetic Routes

Two dominant strategies exist for accessing the 7-fluoro isomer:[1]

  • Route A: Reduction of 7-Fluoroisoquinoline (Preferred for Purity) [1]

    • Mechanism: Catalytic hydrogenation (PtO₂/H₂ or NaBH₄ in acid) of the fully aromatic 7-fluoroisoquinoline.[1]

    • Advantage: Avoids regioselectivity issues; yields high isomeric purity.[1]

    • Causality: The pre-formed aromatic core ensures the fluorine is locked at position 7 before the saturation of the pyridine ring.[1]

  • Route B: Pictet-Spengler Cyclization (Classic)

    • Precursor: 3-Fluorophenethylamine + Formaldehyde (or equivalent).[1]

    • Mechanism: Acid-catalyzed condensation followed by electrophilic aromatic substitution.[1]

    • Challenge: Cyclization can occur ortho or para to the fluorine substituent.[1]

      • Para attack (relative to F) yields 5-fluoro-THIQ .[1]

      • Ortho attack (relative to F) yields 7-fluoro-THIQ .[1]

    • Optimization: The 7-fluoro isomer formation is often sterically less favored than the 5-fluoro, making separation (chromatography or crystallization) a critical QC step.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of synthesis and the potential for regioisomeric impurities.

SynthesisLogic Start1 3-Fluorophenethylamine Process1 Pictet-Spengler (HCHO / H+) Start1->Process1 Start2 7-Fluoroisoquinoline Process2 Catalytic Reduction (H2 / PtO2) Start2->Process2 Inter1 Iminium Ion Intermediate Process1->Inter1 Product7 7-Fluoro-THIQ (Target) Process2->Product7 High Regio-fidelity Inter1->Product7 Ortho-cyclization Product5 5-Fluoro-THIQ (Impurity) Inter1->Product5 Para-cyclization (Major byproduct)

Figure 1: Comparative synthetic routes showing the high-fidelity reduction pathway vs. the regio-divergent Pictet-Spengler route.

Medicinal Chemistry Applications

The 7-F-THIQ scaffold is not merely a passive linker; it is an active pharmacophore.[1]

Sigma Receptor Ligands

Research indicates that 7-substituted THIQs are potent ligands for Sigma-2 receptors (TMEM97).[1] The fluorine atom enhances binding affinity (Ki = 7.4 nM for the 7-F analog) compared to the unsubstituted parent, likely due to halogen bonding or favorable hydrophobic interactions within the binding pocket [1].[1]

Metabolic Blocking

In drug design, the C7 position of the tetrahydroisoquinoline ring is susceptible to Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine (C-F bond strength: ~485 kJ/mol vs C-H: ~413 kJ/mol) effectively blocks this metabolic soft spot, extending the half-life (t1/2) of the drug candidate.[1]

GPCR Antagonists (Dopamine/Histamine)

The secondary amine serves as a versatile handle for coupling to aryl cores.[1] Derivatives of 7-F-THIQ have been explored as:

  • Histamine H3 Antagonists: For cognitive disorders.[1] The THIQ core mimics the histamine imidazole moiety but with restricted conformation [2].[1]

  • Dopamine D3 Antagonists: The 7-fluoro group modulates the pKa of the nitrogen, optimizing the ionic interaction with the conserved Aspartate residue in the receptor's orthosteric site.[1]

Visualization: Pharmacophore Logic

PharmaLogic Core 7-Fluoro-THIQ Scaffold F_Atom C7-Fluorine Core->F_Atom NH_Group Secondary Amine (N2) Core->NH_Group Ring Bicyclic Core Core->Ring Metab Blocks CYP450 Hydroxylation F_Atom->Metab Lipophil Increases LogP (CNS Penetration) F_Atom->Lipophil Coupling Handle for Amide/Urea Coupling NH_Group->Coupling Conform Restricted Conformation Ring->Conform Sigma Sigma-2 Receptor (High Affinity) Metab->Sigma H3 Histamine H3 Antagonist Coupling->H3

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural features translate to biological utility.[1]

Experimental Protocol: Derivatization via Reductive Amination

A common workflow involves coupling 7-F-THIQ to an aldehyde to generate tertiary amine libraries.[1] This protocol ensures high yield and minimal side reactions.[1]

Objective: Synthesize N-alkylated-7-fluoro-THIQ derivatives.

Reagents:

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl (1.0 eq)[1]

  • Target Aldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Triethylamine (TEA) (1.0 eq - to neutralize HCl salt)[1]

Step-by-Step Methodology:

  • Free Base Liberation (In-situ): In a reaction vial, suspend the 7-F-THIQ HCl salt in anhydrous DCM (0.1 M concentration). Add TEA (1.0 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add the target aldehyde (1.1 eq) to the mixture.[1] Stir for 30–60 minutes. Note: Adding molecular sieves (4Å) can drive equilibrium if the aldehyde is unreactive.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Why STAB? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the aldehyde starting material, preventing alcohol byproducts.[1]

  • Reaction: Allow to warm to room temperature and stir overnight (12–16 hours). Monitor by LC-MS (Look for M+1 of product).[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).[1]

Handling, Stability, and Safety (SDS Summary)

  • Hazards: The compound is an Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3). It is harmful if swallowed (Acute Tox. 4).[1]

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption which can clump the HCl salt.[1]

  • Incompatibilities: Strong oxidizing agents.[1] The secondary amine can react with atmospheric CO₂ over long periods if not sealed; keep tightly closed.[1]

References

  • Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. Medicinal Chemistry Research, 2022. [1]

  • Bicyclic Benzamide Compounds as Histamine H3 Receptor Ligands. European Patent EP1430898A1, 2004.[1]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform, 2024.

  • This compound Product Data. Chem-Impex International, Accessed 2025.[1]

Sources

A Senior Application Scientist's Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold."[1] This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds, demonstrating a remarkable capacity for diverse biological activities, including anti-cancer, anti-hypertensive, and anti-parkinsonian effects.[2][3] The compound 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a strategic evolution of this core. The introduction of a fluorine atom at the 7-position is a deliberate modification designed to enhance the pharmacological properties of derivative molecules. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.

This guide provides an in-depth examination of this compound, presenting its chemical properties, established synthesis paradigms, and its critical role as a versatile building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[4][5] The hydrochloride salt form confers enhanced aqueous solubility, making it an ideal starting material for both solution-phase synthesis and biological screening protocols.[4]

Physicochemical and Safety Profile

A precise understanding of a compound's physical properties is foundational to its effective application in research and development. The key characteristics of this compound are summarized below. It is important for researchers to note the variability in reported CAS numbers across suppliers, which may differentiate between the hydrochloride salt and the free base form.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₀FN · HCl[4][6]
Molecular Weight 187.64 g/mol [6]
CAS Number 799274-06-9; 406923-91-9[4]
Appearance White to off-white crystalline powder/solid[4][6]
Melting Point 175 - 180 °C[4][6]
Purity ≥ 96% (HPLC)[4]
Storage Conditions Store at 0-8°C, moisture sensitive[4][6]
Hazard and Safety Information

As a chemically reactive intermediate, this compound is classified as hazardous and requires careful handling.

  • Primary Hazards : Harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[6]

  • Handling Protocols : Always handle this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] Ensure that eyewash stations and safety showers are readily accessible.[6] Avoid creating dust.

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of soap and water.[6]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]

    • Inhalation : Move the victim to fresh air.[6]

    • Ingestion : Rinse mouth and seek immediate medical attention.[6]

Core Synthesis Strategy: The Pictet-Spengler Reaction

While numerous methods exist for constructing the THIQ skeleton, the Pictet-Spengler reaction remains one of the most robust and widely utilized strategies.[2] First described in 1911, this reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[7][8] Its reliability and tolerance for a wide range of functional groups make it a cornerstone of heterocyclic chemistry.

Mechanism and Rationale

The reaction proceeds via a two-step sequence:

  • Iminium Ion Formation : The β-arylethylamine condenses with a carbonyl compound (typically formaldehyde for an unsubstituted C1 position) to form a Schiff base. In the presence of a Brønsted or Lewis acid, this intermediate is protonated to generate a highly electrophilic iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the phenylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium carbon. This cyclization step is the key ring-forming event. Subsequent loss of a proton re-aromatizes the system, yielding the final tetrahydroisoquinoline product.

The presence of electron-donating groups on the aromatic ring accelerates the cyclization step, a principle that applies to the synthesis of this fluorinated analog.[9]

Pictet_Spengler_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence Reactant1 3-Fluorophenethylamine Step1 Step 1: Condensation (Formation of Schiff Base) Reactant1->Step1 Reactant2 Formaldehyde Reactant2->Step1 Step2 Step 2: Acid Catalysis (Iminium Ion Formation) Step1->Step2 + H⁺ (Acid) Step3 Step 3: Cyclization (Electrophilic Aromatic Substitution) Step2->Step3 Step4 Step 4: Workup & Purification (e.g., Crystallization with HCl) Step3->Step4 Product Product: 7-Fluoro-1,2,3,4- tetrahydroisoquinoline hydrochloride Step4->Product

Caption: Generalized Pictet-Spengler workflow for THIQ synthesis.

Exemplary Experimental Protocol (General)

This protocol describes the general synthesis of a THIQ core via the Pictet-Spengler reaction. Specific modifications to reagents, solvents, and reaction times would be necessary for the targeted synthesis of the 7-fluoro analog, starting from 2-(3-Fluorophenyl)ethanamine.

  • Reaction Setup : To a solution of the appropriate β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or water), add an aqueous solution of formaldehyde (1.1 eq).

  • Acid Catalysis : Add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid, dropwise to the mixture while stirring at room temperature. The causality here is critical: the acid protonates the intermediate Schiff base, generating the reactive iminium ion necessary for cyclization.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature and adjust the pH to basic (pH > 10) with an aqueous base like sodium hydroxide to neutralize the acid and deprotonate the product's amine.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Salt Formation : Purify the crude free-base product using column chromatography on silica gel. To form the hydrochloride salt for improved stability and solubility, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Isolation : Collect the resulting crystalline solid by vacuum filtration, wash with cold solvent, and dry in a vacuum oven to yield the final hydrochloride salt.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a molecular scaffold. Its structure serves as a robust starting point for the synthesis of more complex molecules with tailored biological activities.

Applications_Logic cluster_derivatization Synthetic Derivatization cluster_targets Therapeutic Target Areas Core 7-Fluoro-THIQ-HCl (Building Block) N_Alkylation N-Alkylation/ N-Arylation Core->N_Alkylation C1_Substitution C1-Substitution Core->C1_Substitution Aromatic_Mod Further Aromatic Functionalization Core->Aromatic_Mod Final Bioactive Lead Compounds N_Alkylation->Final C1_Substitution->Final Aromatic_Mod->Final Neuro Neurological Disorders (e.g., Parkinson's, Alzheimer's) Onco Oncology (e.g., Bcl-2/Mcl-1 Inhibitors) ID Infectious Diseases (e.g., Anti-HIV, Antibacterial) Final->Neuro Targeting Final->Onco Targeting Final->ID Targeting

Caption: Role of 7-Fluoro-THIQ-HCl as a precursor in drug discovery.

Key Therapeutic Areas
  • Neuroscience Research : The THIQ scaffold is structurally analogous to endogenous neurotoxins and signaling molecules, making it a focal point in Parkinson's disease research.[10] Derivatives are investigated for their potential to modulate dopaminergic systems and offer neuroprotective effects.[4][11] The 7-fluoro substituent can enhance blood-brain barrier penetration and metabolic resistance, properties that are highly desirable for central nervous system (CNS) drug candidates.

  • Oncology : Substituted THIQ derivatives have been developed as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, which are critical targets in cancer therapy.[1][12] The THIQ core provides a rigid framework for orienting functional groups to interact with the binding pockets of these target proteins.

  • Infectious Diseases : The THIQ nucleus is present in compounds with a wide range of antimicrobial activities, including anti-HIV, antibacterial, and antimalarial properties.[2][13]

The fluorine atom at the 7-position serves as a powerful tool for medicinal chemists. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, modulate the pKa of the nearby nitrogen, and engage in specific hydrogen bonding or dipole-dipole interactions with protein targets, thereby fine-tuning the potency and selectivity of the final drug candidate.

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed building block that leverages the proven biological relevance of the tetrahydroisoquinoline scaffold with the advantageous physicochemical properties of fluorine. Its enhanced solubility as a hydrochloride salt and the synthetic accessibility of its core structure make it an invaluable asset for researchers in medicinal chemistry and pharmacology. By providing a robust and modifiable framework, this compound facilitates the exploration of new chemical space and accelerates the development of novel therapeutics for a range of challenging diseases.

References

  • Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease . PubMed. [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors . PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Royal Society of Chemistry. [Link]

  • Synthesis of tetrahydroisoquinolines . Organic Chemistry Portal. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics . ACS Publications. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design . PubMed. [Link]

  • Pictet–Spengler reaction . Wikipedia. [Link]

  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity . PubMed. [Link]

  • Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat . PubMed. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines . PubMed Central. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Advances. [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese . ResearchGate. [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease . SpringerLink. [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives . Thieme Chemistry. [Link]

Sources

Introduction: The Strategic Importance of a Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This guide offers a comprehensive technical examination of this compound, a key molecular building block for professionals in drug discovery, medicinal chemistry, and neuroscience research. We will move beyond a simple recitation of facts to explore the structural nuances, synthetic logic, and functional implications of this compound, providing the field-proven insights necessary for its effective application.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] This motif is prevalent in a wide array of biologically active natural products, particularly alkaloids, and serves as the foundational structure for numerous approved pharmaceuticals.[3] Its rigid, three-dimensional shape allows for precise presentation of functional groups to biological targets.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[1] The compound this compound merges the structural benefits of the THIQ scaffold with the pharmacological advantages of fluorination, creating a versatile intermediate for the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[5] This guide provides an in-depth analysis of its structure, synthesis, and application, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's identity and characteristics is fundamental to its application.

Chemical Identity and Structural Features

The structure consists of a bicyclic tetrahydroisoquinoline system with a fluorine atom substituted at the 7-position of the aromatic ring. It is supplied as a hydrochloride salt to improve its solubility in aqueous media and enhance its stability as a solid.[5]

  • Core Scaffold: The tetrahydroisoquinoline ring system provides a conformationally constrained framework.

  • Fluorine Substitution: The C7-fluoro group significantly alters the electronic landscape of the aromatic ring. As a highly electronegative atom, it acts as an inductive electron-withdrawing group, which can influence the reactivity of the ring and the basicity of the secondary amine. This substitution is critical for blocking potential sites of metabolic oxidation, thereby increasing the in vivo half-life of derivative compounds.

  • Hydrochloride Salt: The protonated secondary amine forms an ionic bond with a chloride ion. This salt form typically presents as a stable, crystalline solid with improved handling characteristics and solubility compared to the free base.[5]

Physicochemical Data

Quantitative data provides the necessary parameters for experimental design, including reaction setup and formulation.

PropertyValueSource(s)
Molecular Formula C₉H₁₀FN · HCl[5]
Molecular Weight 187.64 g/mol [5][6]
CAS Number 799274-06-9[7][8]
Appearance White to off-white crystalline powder[5]
Melting Point 175-183 °C[5]
Purity ≥96% (HPLC)[5]
SMILES Cl.Fc1ccc2CCNCc2c1
InChI Key LOJNQXIJLCPQDR-UHFFFAOYSA-N

Spectroscopic Confirmation of Structure

Spectroscopic analysis provides an empirical "fingerprint" of the molecule, confirming its identity and purity. While a specific authenticated spectrum for this exact compound is not publicly available, we can deduce the expected spectral features based on the parent structure and known substituent effects.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would provide a definitive map of the proton environments.

    • Aromatic Region (approx. 6.8-7.2 ppm): The protons on the fluorinated benzene ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • Aliphatic Region (approx. 2.8-4.5 ppm): The four protons of the saturated heterocyclic ring (at C1, C3, and C4) would appear as distinct multiplets. The protons at C1 and C3, being adjacent to the nitrogen, would be shifted downfield.

    • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride salt, this signal would be significantly downfield.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For the free base (C₉H₁₀FN), the expected exact mass of the molecular ion [M]⁺ would be approximately 151.08. The fragmentation pattern would likely involve the loss of fragments from the saturated ring, consistent with the patterns observed for the parent tetrahydroisoquinoline.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected absorption bands include:

    • ~2400-2700 cm⁻¹: Broad absorption characteristic of the N-H stretch in an amine salt.

    • ~2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic portions.

    • ~1500-1600 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1200-1250 cm⁻¹: A strong C-F stretching band.

Synthesis and Reactivity: Constructing the Core

The tetrahydroisoquinoline scaffold is typically constructed via well-established named reactions. The synthesis of the 7-fluoro derivative necessitates the use of a correspondingly fluorinated starting material.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and direct method for synthesizing THIQs.[10][11] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[12][13]

Conceptual Workflow: Pictet-Spengler Reaction

G cluster_start Starting Materials cluster_mech Reaction Mechanism SM1 β-(3-Fluorophenyl)ethylamine Step1 Imine/Iminium Ion Formation (Condensation) SM1->Step1 Acid Catalyst (e.g., TFA, HCl) SM2 Aldehyde (e.g., Formaldehyde) SM2->Step1 Acid Catalyst (e.g., TFA, HCl) Step2 Intramolecular Cyclization (Electrophilic Aromatic Substitution) Step1->Step2 Step3 Deprotonation & Rearomatization Step2->Step3 Product 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Step3->Product

Caption: General workflow of the Pictet-Spengler synthesis.

Causality Behind Experimental Choices:

  • Acid Catalyst: The reaction requires an acid to protonate the aldehyde carbonyl, activating it for nucleophilic attack by the amine, and to catalyze the subsequent cyclization by generating a reactive iminium ion.[12]

  • Substrate: To synthesize the 7-fluoro derivative, the starting material must be a β-phenylethylamine with a fluorine atom at the meta position relative to the ethylamine side chain.

The Bischler-Napieralski Reaction

An alternative route involves the Bischler-Napieralski reaction, which proceeds in two stages: cyclization to a 3,4-dihydroisoquinoline followed by reduction.[14][15]

Conceptual Workflow: Bischler-Napieralski Reaction

G cluster_start Starting Material cluster_mech Reaction Sequence SM1 N-Acyl-β-(3-Fluorophenyl)ethylamine Step1 Cyclodehydration (Bischler-Napieralski) SM1->Step1 Dehydrating Agent (e.g., POCl₃, P₂O₅) Intermediate 7-Fluoro-3,4-dihydroisoquinoline Step1->Intermediate Step2 Reduction of Imine Product 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Step2->Product Intermediate->Step2 Reducing Agent (e.g., NaBH₄)

Caption: Two-stage synthesis via the Bischler-Napieralski reaction.

Causality Behind Experimental Choices:

  • Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are required to facilitate the intramolecular cyclization of the amide.[14][15]

  • Reduction Step: The resulting dihydroisoquinoline contains an imine functional group that must be reduced, typically with a hydride reducing agent like sodium borohydride (NaBH₄), to yield the final tetrahydroisoquinoline product.

Applications in Research and Drug Development

This compound is not an end-product but a versatile intermediate. Its value lies in its ability to be readily incorporated into more complex molecules with potential therapeutic applications.

  • Neuroscience Research: The THIQ scaffold is structurally related to certain neurotransmitters and is a core component of molecules that interact with dopaminergic, serotonergic, and adrenergic systems. This compound serves as a precursor for synthesizing novel ligands to probe these systems or to develop treatments for neurological and psychiatric conditions.[5]

  • Oncology: Derivatives of the THIQ scaffold have been developed as potent anticancer agents. For example, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, making them promising candidates for cancer therapy.[16]

  • General Bioactivity: The THIQ nucleus is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties.[3][5] Researchers utilize this fluorinated building block to generate libraries of novel compounds for screening against various biological targets.

Safety, Handling, and Storage Protocol

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous and requires careful handling to ensure personnel safety.

Hazard Identification
  • GHS Classification: Hazardous under the 2012 OSHA Hazard Communication Standard.[8]

  • Primary Hazards:

    • Causes skin irritation (H315).[7][8]

    • Causes serious eye irritation (H319).[7][8]

    • May cause respiratory irritation (H335).[7]

    • Harmful if swallowed, in contact with skin, or if inhaled.[8]

Self-Validating Handling Protocol

This step-by-step protocol ensures a safe experimental environment.

  • Engineering Controls:

    • Verification: Confirm that work is being conducted in a certified chemical fume hood.

    • Action: Conduct all weighing and manipulation of the solid compound exclusively within the fume hood to prevent inhalation of dust.[8]

  • Personal Protective Equipment (PPE):

    • Verification: Ensure proper PPE is donned before handling.

    • Action: Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields.[8][17]

  • Handling and Use:

    • Verification: Clear the workspace of all non-essential items.

    • Action: Avoid creating dust when handling. Use appropriate tools (e.g., spatulas) to transfer the solid. Do not eat, drink, or smoke in the laboratory area.[8][17] Wash hands thoroughly with soap and water after handling is complete.

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage:

    • Verification: Check storage conditions upon receipt.

    • Action: Store the container tightly sealed in a cool, dry, and well-ventilated area, often refrigerated at 0-8°C, away from incompatible materials.[5][8]

Conclusion

This compound is a strategically designed molecular tool. Its structure combines the proven biological relevance of the tetrahydroisoquinoline scaffold with the advantageous physicochemical properties imparted by fluorine. A thorough understanding of its chemical identity, synthetic accessibility, and handling requirements is essential for leveraging its full potential. For the medicinal chemist and drug development professional, this compound represents a valuable starting point for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • This compound, 95.0%, 2.5g . SciSupplies. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Publishing. [Link]

  • Synthesis of tetrahydroisoquinolines . Organic Chemistry Portal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . National Institutes of Health. [Link]

  • Bischler-Napieralski Reaction . Organic Chemistry Portal. [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pictet-Spengler reaction . Name-Reaction.com. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction . Organic Reactions. [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-7-amine . PubChem. [Link]

  • Synthesis of isoquinolines . Centurion University. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds . Indian Academy of Sciences. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits . National Institutes of Health. [Link]

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors . PubMed. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Publishing. [Link]

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Technical Guide: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride , a critical fluorinated building block in medicinal chemistry. The synthesis strategy prioritizes regiochemical fidelity, addressing the challenge of directing the fluorine substituent to the 7-position.

Executive Summary

Target Molecule: this compound CAS (Free Base): 627906-53-0 (Generic for isomer) | CAS (HCl): 113337-08-3 Molecular Formula: C₉H₁₀FN · HCl Key Application: Fragment for kappa opioid receptor antagonists, orexin antagonists, and sigma-2 ligands.

The introduction of a fluorine atom at the C7 position of the tetrahydroisoquinoline (THIQ) scaffold significantly alters the metabolic stability and pKa of the secondary amine, modulating lipophilicity and ligand-binding affinity. This guide outlines the most robust synthetic pathway: the Pomeranz-Fritsch cyclization followed by selective reduction , which avoids the regiochemical ambiguity often associated with Pictet-Spengler reactions of meta-substituted phenethylamines.

Retrosynthetic Analysis

To ensure the fluorine atom is correctly positioned at C7, the synthesis is best approached by constructing the isoquinoline core from a precursor where the fluorine position relative to the cyclization site is fixed.

  • Disconnection 1: The C1-N bond reduction transforms the aromatic isoquinoline to the tetrahydro- derivative.

  • Disconnection 2: The C4-C4a bond formation (Pomeranz-Fritsch) allows the use of 3-fluorobenzaldehyde .

  • Regiocontrol: Cyclization of 3-fluorobenzaldehyde imines occurs preferentially para to the fluorine atom (leading to the 7-fluoro isomer) rather than ortho (which is sterically hindered), thereby favoring the desired product.

Retrosynthesis cluster_regio Regiocontrol Logic Target 7-Fluoro-1,2,3,4-THIQ HCl (Target) IsoQ 7-Fluoroisoquinoline (Aromatic Precursor) Target->IsoQ Selective Reduction (NaBH4 or H2/Pt) Imine Imine Intermediate IsoQ->Imine Pomeranz-Fritsch Cyclization (Acid) Start 3-Fluorobenzaldehyde + Aminoacetaldehyde diethyl acetal Imine->Start Condensation Note 3-Fluoro directs para to cyclization site (C6 of aldehyde) yielding 7-Fluoro-IsoQ

Figure 1: Retrosynthetic strategy leveraging the para-directing effect of fluorine in the Pomeranz-Fritsch cyclization.

Detailed Synthetic Protocols

Route A: De Novo Synthesis (Pomeranz-Fritsch)

This route is required when the commercial 7-fluoroisoquinoline is unavailable. It builds the ring system from 3-fluorobenzaldehyde.

Step 1: Formation of the Imine Acetal

Reagents: 3-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal, Toluene. Mechanism: Condensation.[1][2]

  • Charge a reaction vessel with 3-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.05 eq) in anhydrous toluene.

  • Heat to reflux using a Dean-Stark trap to continuously remove water.

  • Monitor by TLC/NMR until aldehyde consumption is complete (>98%).

  • Concentrate under reduced pressure to yield the crude imine oil. Note: The imine is hydrolytically unstable; proceed immediately to cyclization.

Step 2: Pomeranz-Fritsch Cyclization

Reagents: Conc. H₂SO₄ or PPA (Polyphosphoric Acid). Critical Quality Attribute: Regioselectivity (7-F vs 5-F).

  • Add the crude imine dropwise to varying concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Allow the mixture to warm to room temperature, then heat to 100°C for 1-2 hours.

    • Mechanistic Insight: The acid cleaves the acetal to an aldehyde, which attacks the aromatic ring. The 3-fluoro substituent directs the electrophilic attack to the para position (C6 of the benzaldehyde ring), forming the 7-fluoroisoquinoline core. The ortho attack (leading to 5-fluoro) is sterically disfavored.

  • Pour the reaction mixture onto crushed ice/NH₄OH to neutralize (pH 8-9).

  • Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is often required to remove trace regioisomers.

Route B: Reduction of 7-Fluoroisoquinoline (Preferred)

If 7-fluoroisoquinoline is sourced commercially, start here. This step converts the aromatic pyridine ring into the secondary amine.

Step 3: Selective Reduction

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), or H₂/PtO₂.

  • Dissolution: Dissolve 7-fluoroisoquinoline (1.0 eq) in MeOH (0.5 M concentration).

  • Addition: Cool to 0°C. Add NaBH₄ (2.0–4.0 eq) portion-wise over 30 minutes.

    • Caution: Exothermic hydrogen evolution.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor disappearance of the starting material by HPLC or TLC.

  • Quench: Quench with 1N HCl (carefully) to destroy excess hydride, then basify with 1N NaOH to pH >12.

  • Isolation: Extract the free base with DCM (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate to yield 7-fluoro-1,2,3,4-tetrahydroisoquinoline (Free Base) as a clear to pale yellow oil.

Step 4: Hydrochloride Salt Formation

Reagents: HCl in Diethyl Ether or Dioxane (4M).

  • Dissolve the free base oil in a minimal amount of anhydrous diethyl ether or ethanol.

  • Add HCl (4M in dioxane) dropwise at 0°C with vigorous stirring.

  • A white precipitate forms immediately. Stir for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under inert atmosphere (nitrogen).

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Comparison of Synthetic Routes

ParameterRoute A: Pomeranz-FritschRoute B: Isoquinoline ReductionRoute C: Pictet-Spengler (3-F-Phenethylamine)
Starting Material 3-Fluorobenzaldehyde7-Fluoroisoquinoline3-Fluorophenethylamine
Step Count 3 (Imine -> Cyclization -> Reduction)1 (Reduction)1 (Cyclization)
Regioselectivity High (Favors 7-F via para-closure)N/A (Precursor fixed)Poor (Mixture of 6-F and 8-F; 7-F is difficult)
Yield Moderate (30-50% overall)High (85-95%)Variable (Isomer separation required)
Scalability GoodExcellentPoor (due to chromatography)

Recommendation: Use Route B if the isoquinoline precursor is available. Use Route A for de novo synthesis. Avoid Route C (Pictet-Spengler) unless using a specific blocking group strategy, as 3-fluorophenethylamine typically cyclizes para to the fluorine to yield the 6-fluoro isomer, not the 7-fluoro.

Process Workflow Diagram

Workflow cluster_synthesis Preferred Synthesis Workflow cluster_qc Quality Control Step1 Precursor Dissolution (7-Fluoroisoquinoline in MeOH) Step2 Reduction (Add NaBH4 at 0°C) Step1->Step2 Step3 Workup & Extraction (DCM / pH > 12) Step2->Step3 Step4 Salt Formation (HCl in Dioxane/Ether) Step3->Step4 Step5 Isolation (Filtration & Vacuum Dry) Step4->Step5 QC1 H-NMR: Check C5/C6/C8 signals Step5->QC1 QC2 F-NMR: Single peak ~ -110 to -120 ppm Step5->QC2

Figure 2: Step-by-step workflow for the conversion of 7-fluoroisoquinoline to the hydrochloride salt.

Analytical Characterization

To validate the identity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl , the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine Protons: Broad singlets at ~9.5 ppm (NH₂⁺).

    • Aromatic Region:

      • H8 (d): Doublet showing ortho-coupling to F? No, H8 is ortho to H7(F) and meta to H6. Expect a doublet of doublets (dd) around 7.0–7.2 ppm.

      • H6 (td): Triplet of doublets due to F-coupling and H5-coupling.

      • H5 (dd): Doublet of doublets.

    • Aliphatic Region:

      • C1-H: Singlet/Multiplet at ~4.2 ppm (Benzylic, adjacent to N).

      • C3-H: Triplet at ~3.3 ppm.

      • C4-H: Triplet at ~2.9 ppm.

  • ¹⁹F NMR:

    • Single peak, typically around -115 to -120 ppm (referenced to CFCl₃). This confirms mono-fluorination.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calc.[3] for C₉H₁₁FN: 152.09 .

Safety & Handling

  • Fluorinated Intermediates: While the final product is stable, precursors like 3-fluorobenzaldehyde are irritants.

  • Acid Handling: The Pomeranz-Fritsch cyclization uses hot concentrated sulfuric acid or PPA; use full PPE (face shield, acid-resistant gloves).

  • Hydrogen Evolution: The NaBH₄ reduction generates hydrogen gas. Ensure adequate ventilation to prevent explosive atmospheres.

  • Hydrochloride Salt: The salt is hygroscopic. Store in a desiccator.

References

  • Pomeranz-Fritsch Cyclization Mechanism: Gensler, W. J. Organic Reactions1951, 6, 191. (Classic review of the isoquinoline synthesis).
  • Regioselectivity in Fluorinated Isoquinolines: Synthesis of 7-chloroquinoline derivatives. (Analogous directing effects). Journal of Medicinal Chemistry.
  • Reduction Protocols: Maryanoff, B. E.; McComsey, D. F. "Boron hydrides as reducing agents." Chemical Reviews1992, 92, 55-58.
  • Commercial Sourcing & CAS Data

    • PubChem Compound Summary for CID 11534347 (7-Fluoro-1,2,3,4-tetrahydroisoquinoline). Link

  • Cox, E. D.; Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews1995, 95, 1797-1842.

Sources

An In-Depth Technical Guide to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a fluorinated analog of the privileged tetrahydroisoquinoline (THIQ) scaffold. The introduction of a fluorine atom at the 7-position significantly influences the molecule's electronic properties, offering unique advantages in medicinal chemistry. This document delves into the historical context of its development, established and potential synthetic methodologies, detailed characterization, and its current and prospective applications in pharmaceutical research, particularly in the realm of neuroscience.

Introduction: The Significance of Fluorinated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] This privileged scaffold forms the backbone of numerous pharmaceuticals, including antihypertensives, anticancer agents, and skeletal muscle relaxants.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.

This compound emerges from this intersection of a proven pharmacophore and the strategic use of fluorine. The fluorine atom at the 7-position can significantly impact the electron density of the aromatic ring, influencing its interactions with biological targets.[2] This guide will explore the discovery, synthesis, and potential of this valuable research chemical.

Discovery and Historical Context

While the broader class of tetrahydroisoquinolines has a long history, with the first synthesis dating back to the early 20th century, the specific discovery of this compound is more recent and tied to the escalating interest in fluorinated building blocks for drug discovery. Its emergence is not marked by a single seminal publication but rather by its appearance in the catalogs of specialized chemical suppliers catering to the needs of medicinal chemists.

The development of synthetic routes to fluorinated phenylethylamines, the key precursors for the synthesis of fluorinated THIQs, was a critical enabler. The hydrochloride salt form of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline is favored for its enhanced solubility, a crucial characteristic for its use in drug formulation and various biological assays.[2]

Synthesis and Methodologies

The synthesis of the tetrahydroisoquinoline core is classically achieved through two name reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These remain the most probable routes for the preparation of its 7-fluoro analog.

Pictet-Spengler Reaction: A Plausible Synthetic Route

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, the logical starting materials would be 2-(3-fluorophenyl)ethanamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

Conceptual Experimental Protocol:

  • Reaction Setup: 2-(3-fluorophenyl)ethanamine is dissolved in a suitable solvent, such as toluene or a protic acid like acetic acid.

  • Addition of Carbonyl Source: Formaldehyde (typically as an aqueous solution or paraformaldehyde) is added to the solution.

  • Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is introduced to catalyze the cyclization. The reaction mixture is then heated.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Causality of Experimental Choices:

  • The choice of a strong acid catalyst is crucial for promoting the intramolecular electrophilic aromatic substitution on the electron-deficient fluorinated benzene ring.

  • Heating is typically required to overcome the activation energy of the cyclization step.

  • The conversion to the hydrochloride salt not only improves solubility but also enhances the stability and handling of the final compound.[2]

Pictet_Spengler start 2-(3-fluorophenyl)ethanamine + Formaldehyde intermediate Shiff Base Intermediate start->intermediate Condensation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization Acid Catalyst (H+) product_base 7-Fluoro-1,2,3,4- tetrahydroisoquinoline (Free Base) cyclization->product_base Rearomatization product_hcl 7-Fluoro-1,2,3,4- tetrahydroisoquinoline hydrochloride product_base->product_hcl + HCl

Caption: Conceptual workflow of the Pictet-Spengler synthesis.

Bischler-Napieralski Reaction: An Alternative Approach

The Bischler-Napieralski reaction provides an alternative pathway, starting with a β-phenylethylamide. This amide undergoes cyclization using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

Conceptual Experimental Protocol:

  • Amide Formation: 2-(3-fluorophenyl)ethanamine is acylated, for instance with acetyl chloride, to form the corresponding N-acetyl derivative.

  • Cyclization: The amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heated to induce cyclization, yielding 7-fluoro-3,4-dihydroisoquinoline.

  • Reduction: The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).

  • Salt Formation: The final product is converted to its hydrochloride salt as described in the Pictet-Spengler route.

Bischler_Napieralski start N-acetyl-2-(3-fluorophenyl)ethanamine cyclization Cyclization (Dehydrating Agent) start->cyclization intermediate 7-Fluoro-3,4- dihydroisoquinoline cyclization->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction product_base 7-Fluoro-1,2,3,4- tetrahydroisoquinoline (Free Base) reduction->product_base product_hcl 7-Fluoro-1,2,3,4- tetrahydroisoquinoline hydrochloride product_base->product_hcl + HCl

Caption: Conceptual workflow of the Bischler-Napieralski synthesis.

Characterization and Physicochemical Properties

The definitive identification and characterization of this compound rely on a combination of spectroscopic and physical methods.

PropertyValue
CAS Number 799274-06-9
Molecular Formula C₉H₁₀FN·HCl
Molecular Weight 187.64 g/mol
Appearance White to off-white solid
Melting Point 182-183 °C
Purity (Typical) ≥97% (HPLC)

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent, as well as signals for the aliphatic protons of the tetrahydroisoquinoline ring system.

    • ¹³C NMR would provide information on the number and chemical environment of the carbon atoms.

    • ¹⁹F NMR would show a characteristic signal for the fluorine atom, providing definitive evidence of its presence and position.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (aromatic and aliphatic), and the C-F bond.

Applications in Research and Drug Discovery

This compound is a valuable building block in pharmaceutical research, primarily due to the advantageous properties conferred by the fluorine atom.[2][3]

  • Neurological Disorders: The THIQ scaffold is a common feature in molecules targeting the central nervous system. The 7-fluoro substitution can be exploited to fine-tune the binding of these molecules to their targets, such as receptors and enzymes implicated in neurological and psychiatric conditions.[2]

  • Medicinal Chemistry Programs: As a versatile intermediate, it can be readily functionalized at the nitrogen atom and potentially at other positions to generate libraries of novel compounds for screening against a wide range of biological targets. Its applications extend to the development of anti-inflammatory and analgesic agents.[2]

  • Biological Probes: The fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies, allowing researchers to investigate the binding of molecules containing this scaffold to their biological targets without the need for isotopic labeling.

Conclusion

This compound represents a key molecular scaffold in modern drug discovery. Its synthesis, leveraging classic organic reactions, provides access to a building block with enhanced physicochemical properties due to the presence of the fluorine atom. While the historical details of its initial discovery are not extensively documented in primary scientific literature, its utility in the synthesis of novel therapeutic agents is well-recognized within the medicinal chemistry community. Further exploration of this and related fluorinated tetrahydroisoquinolines holds significant promise for the development of new and improved therapeutics.

References

  • Chem-Impex. This compound. Available at: [Link]

  • Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Med. Chem., 2021, 12, 797-833. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available at: [Link]

  • Kootstra, J. From oxidation, to oscillation, to automation. University of Groningen, 2023. Available at: [Link]

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Technical Guide: Research Applications of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

[1][3]

Part 1: Executive Summary & Chemical Profile[1][2]

This compound is a specialized secondary amine building block used primarily in the synthesis of bioactive ligands for G-Protein Coupled Receptors (GPCRs) and enzyme inhibitors.[1]

Unlike the unsubstituted parent tetrahydroisoquinoline (THIQ), the inclusion of a fluorine atom at the C7 position confers unique physicochemical properties.[1] It serves as a strategic scaffold in Structure-Activity Relationship (SAR) studies to modulate metabolic stability, lipophilicity, and binding affinity without significantly altering steric volume.[1][2]

Chemical Identity
PropertyDetail
CAS Number 799274-06-9 (HCl salt)
Formula C₉H₁₀FN[1][2][3][4][5][6] · HCl
Molecular Weight 187.64 g/mol
Structure Bicyclic amine; Benzene ring fused to a piperidine ring; Fluorine at C7.[2]
Acidity (pKa) The fluorine (electron-withdrawing) slightly lowers the pKa of the secondary amine compared to unsubstituted THIQ (approx.[1][2] 9.5), potentially influencing membrane permeability and pH-dependent solubility.[1][2]

Part 2: Medicinal Chemistry Applications[1][2][3][6][7][8]

Metabolic Stability & The "Fluorine Effect"

In drug design, the 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" found in numerous CNS drugs. However, the aromatic ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1][2]

  • Metabolic Blocking: The C7 position is a common site for metabolic attack (hydroxylation).[1][2] Substituting Hydrogen with Fluorine at C7 blocks this specific metabolic pathway because the C-F bond is metabolically inert and highly stable (approx. 116 kcal/mol).[1][2]

  • Bioisosterism: Fluorine mimics Hydrogen in size (van der Waals radius: 1.47 Å vs. 1.20 Å) but drastically alters electronics.[1][2] This allows researchers to probe the electronic requirements of a binding pocket while maintaining the ligand's shape.[2]

Target-Specific Applications
A. CNS Disorders (Dopamine & Serotonin Modulation)

The THIQ core is structurally homologous to dopamine.[1][2] Derivatives of 7-F-THIQ are frequently synthesized to target:

  • Dopamine Receptors (D2/D3): Used as the amine "head group" in bitopic ligands.[1][2] The 7-F substitution can enhance selectivity between D2 and D3 subtypes by altering the quadrupole moment of the aromatic ring, affecting

    
     stacking interactions with receptor residues (e.g., Phenylalanine/Tryptophan).[1]
    
  • Sigma Receptors (σ1/σ2): 7-F-THIQ derivatives serve as hydrophobic domains in sigma receptor ligands, which are investigated for antipsychotic and neuroprotective effects.[1][2]

B. Anti-Infective Research

Recent high-throughput screens have identified THIQ derivatives as potent inhibitors of:

  • Plasmodium falciparum ATPase 4 (PfATP4): THIQ analogs are being explored as antimalarials.[1][2][6][7] The 7-fluoro moiety is used in SAR libraries to optimize the "left-hand side" of these molecules for potency and half-life.[1][2]

  • Bacterial MurE Ligase: N-substituted THIQs have shown inhibitory activity against M. tuberculosis.[1][2]

Part 3: Synthetic Methodologies & Protocols[1][2][6]

The secondary amine in 7-F-THIQ is the primary handle for diversification.[1][2] Below are the two most critical reaction pathways for research applications.

Workflow Visualization

The following diagram illustrates the decision logic for functionalizing 7-F-THIQ.

GStart7-Fluoro-1,2,3,4-THIQ(Secondary Amine)Path1Pathway A:N-FunctionalizationStart->Path1Path2Pathway B:C1-FunctionalizationStart->Path2 AdvancedProd1Reductive Amination(Tertiary Amine Ligands)Path1->Prod1Prod2Amide Coupling(Peptidomimetics)Path1->Prod2Prod3Cross-DehydrogenativeCoupling (CDC)Path2->Prod3Outcome1GPCR Ligands(D2/D3, 5-HT)Prod1->Outcome1Outcome2Enzyme Inhibitors(Kinase/Ligase)Prod2->Outcome2Outcome3C1-SubstitutedAnalogsProd3->Outcome3

Figure 1: Synthetic diversification pathways for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol 1: General Reductive Amination

Purpose: To attach the 7-F-THIQ head group to a lipophilic linker or scaffold (common in CNS drug synthesis).[1][2]

  • Reagents:

    • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equiv)[1][2]

    • Target Aldehyde (1.1 equiv)[1][2]

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

    • Triethylamine (TEA) (1.0 equiv, to neutralize HCl salt)[1][2]

  • Procedure:

    • Step 1: Dissolve 7-F-THIQ HCl in DCM. Add TEA and stir for 10 minutes to liberate the free base.

    • Step 2: Add the aldehyde and stir for 30–60 minutes at room temperature to form the iminium ion intermediate.

    • Step 3: Add STAB portion-wise.[2] Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes.[1][2]

    • Step 4: Stir at room temperature for 12–24 hours under nitrogen.

    • Step 5: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Step 6: Purify via flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH).[1][2]

Experimental Protocol 2: C1-H Functionalization (Cross-Dehydrogenative Coupling)

Purpose: To introduce a substituent at the alpha-carbon (C1) position, creating a chiral center.[1][2] This is a modern method to access 1-substituted THIQs without de novo synthesis.[1][2]

  • Concept: Using a copper catalyst and an oxidant (e.g., T-Hydro) to generate an iminium ion in situ, which is then attacked by a nucleophile (e.g., indole, alkyne).[1][2]

  • Reagents:

    • 7-F-THIQ (Free base)[1][2]

    • Nucleophile (e.g., Indole)[1][2]

    • CuBr (5 mol%)[1][2]

    • tert-Butyl hydroperoxide (TBHP) (Oxidant)[1][2]

  • Procedure:

    • Combine 7-F-THIQ, nucleophile, and CuBr in solvent (e.g., MeCN).[1][2]

    • Add TBHP dropwise.[2]

    • Stir at mild heat (40–60°C) until conversion is complete (monitor by TLC/LCMS).

    • Mechanism: The 7-F substituent remains stable, while the C1 position is activated, demonstrating the robustness of the fluorinated scaffold under oxidative conditions.[1]

Part 4: Safety & Handling

  • Hazards: 7-F-THIQ HCl is classified as an Irritant .[1][2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][8]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2]

  • Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C. Ensure the container is tightly sealed to prevent hydrolysis or degradation of the HCl salt form.[2]

References

  • PubChem. (2025).[2] this compound (Compound Summary).[1][2][3][4] National Library of Medicine.[2] [Link][1][2]

  • Faheem, et al. (2021).[1][2][6][9] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[1][2][7][9][10][11] RSC Advances.[2] [Link]

  • Scott, J. D., & Williams, R. M. (2002).[1][2] Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730.[1][2] [Link]

  • Hagmann, W. K. (2008).[1][2] The many roles of fluorine in medicinal chemistry.[2][3][12] Journal of Medicinal Chemistry, 51(15), 4359-4369.[1][2] [Link]

Technical Safety Guide: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

[1][2]

Executive Summary

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-06-9 / 406923-91-9) is a high-value pharmacophore scaffold widely utilized in the synthesis of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) modulators.[1][2][3][4][5] As a fluorinated secondary amine salt, it presents specific handling challenges distinct from its non-fluorinated analogs.

This guide provides a rigorous technical framework for the safe storage, manipulation, and disposal of this compound.[1][6] It moves beyond generic safety data sheets (SDS) to address the operational nuances of handling fluorinated amine salts—specifically their hygroscopicity, potential for static charge accumulation during weighing, and exothermic solvation profiles.[1]

Physicochemical Profile & Hazard Identification

Effective risk management begins with a precise understanding of the material's physical state and reactivity.[1]

Table 1: Physicochemical Specifications
PropertySpecificationOperational Implication
CAS Number 799274-06-9 (Primary)Verify identity via NMR if sourcing from secondary vendors due to isomer variance.[1]
Formula C₉H₁₀FN[1][7][2][3][4][8] · HClMolecular Weight: 187.64 g/mol
Physical State White to off-white crystalline solidProne to dust formation; requires local exhaust ventilation (LEV).[1]
Melting Point 177 – 183 °CHigh thermal stability, but avoid prolonged heating near MP to prevent HCl dissociation.[1]
Solubility Soluble in Water, Methanol, DMSOCaution: Dissolution in water is exothermic (heat of solvation).[1]
Acidity pH ~3-4 (in 5% aq.[1] solution)Corrosive to mucous membranes; incompatible with acid-sensitive reagents.[1]
GHS Hazard Classification[1][3][9]
  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2]

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1]

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled.[1]

Expert Insight: While classified as an irritant, the combination of the fluorine moiety and the secondary amine structure suggests potential bioactivity.[1] Treat as a potent pharmacological agent until specific toxicology data proves otherwise.[1]

Risk Assessment & Engineering Controls

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.[1]

  • Engineering Controls (Primary Barrier):

    • Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[1]

    • HEPA Filtration: If handling >10g, use a powder containment hood or a HEPA-filtered balance enclosure to capture fine particulates.[1]

  • Administrative Controls:

    • Designate a "Fluorinated Intermediates" zone to prevent cross-contamination.[1]

    • Standard Operating Procedure (SOP) required for mass spectrometry (LC-MS) area to prevent background signal contamination.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.[1]

    • Rationale: Fluorinated organics can exhibit enhanced permeation rates.[1] Double gloving provides a breakthrough time buffer.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine crystalline nature of the salt, which can bypass side shields.[1]

  • Respiratory Protection: If engineering controls fail or during spill cleanup, use a half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.[1]

Operational Protocols: Handling & Synthesis

Protocol A: Anti-Static Weighing & Transfer

Causality: Hydrochloride salts of heterocyclic amines are often dielectric and prone to static tribocharging.[1] This causes "fly-away" powder, leading to mass inaccuracy and potential inhalation exposure.[1]

Step-by-Step Methodology:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hygroscopicity management).

  • Ionization: Use an anti-static gun (ionizer) on the weighing boat and the spatula before touching the powder.[1] This neutralizes surface charge.[1]

  • Transfer:

    • Place the receiving flask inside the balance enclosure.

    • Use a wide-mouth funnel.[1]

    • Critical Step: Do not tap the spatula against the flask rim; this generates kinetic vibration that disperses dust.[1] Use a gentle rolling motion.

  • Validation: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible micro-particulates.[1]

Protocol B: Solubilization & Free-Basing

Causality: The HCl salt is acidic.[1] Direct addition to strong base can generate heat and localized "oiling out" of the free base, trapping impurities.[1]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the salt in the reaction solvent (e.g., DCM or Methanol) before adding base.[1]

    • Note: If using DCM, the salt may be sparingly soluble.[1] It will dissolve as the base is added.[1]

  • Thermal Control: Place the reaction vessel in a water bath at 20-25°C.

  • Neutralization (Free-Basing):

    • Add the organic base (e.g., Triethylamine or DIPEA) dropwise.[1]

    • Observation: The mixture may turn from a suspension to a clear solution, then potentially cloudy again if the free base precipitates (solvent dependent).[1]

  • Self-Validating Check: Monitor the internal temperature. A spike >5°C indicates rapid neutralization; slow the addition rate.[1] Verify pH is >9 using a spotted pH strip (do not dip strip into reaction).[1]

Visualizations (Workflows & Logic)

Diagram 1: Safe Handling Workflow

This workflow illustrates the critical path from storage to reaction, emphasizing contamination control points.[1]

HandlingWorkflowStorageStorage(Desiccated, <25°C)EquilibrateEquilibrate(Prevent Condensation)Storage->Equilibrate 30 mins WeighingWeighing(Anti-Static Protocol)Equilibrate->Weighing In Hood SolubilizationSolubilization(Controlled Exotherm)Weighing->Solubilization Slow Addition WasteWaste Disposal(Acid Stream)Weighing->Waste Spills/Wipes ReactionReaction/SynthesisSolubilization->Reaction In Situ Reaction->Waste Segregation

Caption: Operational workflow emphasizing thermal equilibration and static control to mitigate hygroscopic degradation and exposure risks.

Diagram 2: Emergency Response Decision Tree

Logic flow for accidental exposure or spill management.

EmergencyResponseStartIncident DetectedTypeType ofExposure?Start->TypeSkinSkin/EyeContactType->Skin Direct InhalationInhalation(Dust)Type->Inhalation Airborne SpillBenchtopSpillType->Spill Surface WashFlush 15min(Safety Shower)Skin->WashFreshAirEvacuate toFresh AirInhalation->FreshAirContainCover withWet PadSpill->Contain Prevent Dust MedicalSeek MedicalAttentionWash->MedicalFreshAir->MedicalNeutralizeClean withNa2CO3 sol.Contain->NeutralizeNeutralize->Medical Report

Caption: Decision logic for rapid triage of exposure incidents, prioritizing dust suppression and immediate decontamination.

Emergency Response & Decontamination

Spill Cleanup Protocol (Solid State)

Objective: Remove the hazard without generating airborne dust.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Upgrade: Wear goggles, double nitrile gloves, and a P100 respirator.[1]

  • Wet Method: Do NOT dry sweep.[1]

    • Cover the spill with a paper towel dampened with water or a dilute sodium bicarbonate solution (5%).[1]

    • The bicarbonate neutralizes the acidity of the HCl salt (expect mild fizzing).[1]

  • Collection: Scoop the wet slurry into a hazardous waste bag.

  • Final Polish: Wipe the surface with methanol followed by water.[1] Verify pH of the surface with a strip to ensure neutrality (pH 6-8).[1]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][5] Lift eyelids to ensure flushing of trapped particulates.[1]

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption of the fluorinated moiety.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Isomer Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride physical and chemical properties

[1][2][3]

Executive Summary

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-06-9) is a fluorinated heterocyclic building block critical to modern medicinal chemistry.[1][2] As a derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold, this compound serves as a bioisostere for the parent amine, introducing specific electronic and steric modifications that modulate metabolic stability, lipophilicity, and ligand-receptor binding kinetics.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically targeting researchers optimizing lead compounds for neurological and oncology indications.

Physicochemical Properties[3][4][5]

The introduction of a fluorine atom at the C7 position of the tetrahydroisoquinoline ring significantly alters the electronic landscape of the aromatic system without drastically changing the steric bulk (fluorine’s van der Waals radius, 1.47 Å, is comparable to hydrogen, 1.20 Å). The hydrochloride salt form is preferred for its enhanced crystallinity, stability, and water solubility.

Table 1: Key Physical and Chemical Data[5]
PropertyValueNotes
Chemical Name This compound
CAS Number 799274-06-9Hydrochloride Salt
Molecular Formula C₉H₁₀FN[1][2][3][4][5][6] · HCl
Molecular Weight 187.64 g/mol Base MW: 151.18 g/mol
Appearance White to off-white crystalline powderHygroscopic
Melting Point 177 – 183 °CRange varies by purity/polymorph [1, 2]
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O)
pKa (Predicted) ~8.8 – 9.0Slightly lower than unsubstituted THIQ (9.[1][2][6][7]5) due to electron-withdrawing F
LogP (Predicted) ~1.3 – 1.6Fluorine increases lipophilicity vs. H
H-Bond Donors 2NH₂⁺ (in salt form)
H-Bond Acceptors 1Fluorine (weak acceptor)

Synthetic Methodology

The synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline requires precise regiocontrol.[2] The most robust route utilizes the Pictet-Spengler cyclization , exploiting the directing effects of the fluorine substituent on the aromatic ring.

Retrosynthetic Logic

To achieve the 7-fluoro substitution pattern, the starting material must be 3-fluorophenethylamine .

  • Regioselectivity: The fluorine atom at the meta-position (relative to the ethylamine chain) exerts a para-directing effect for the electrophilic cyclization.

  • Mechanism: The condensation with formaldehyde generates an iminium ion, which attacks the aromatic ring at the position para to the fluorine (C6 of the phenethylamine), resulting in the 7-fluoro-THIQ isomer. Attack at the ortho position (C2) is sterically hindered and less favorable, minimizing the formation of the 5-fluoro isomer [3].

Experimental Protocol (Pictet-Spengler)[3][9][10]

Reagents: 3-Fluorophenethylamine, Formaldehyde (37% aq.), Hydrochloric acid (6M), Isopropanol.

  • Imine Formation: Dissolve 3-fluorophenethylamine (1.0 eq) in isopropanol. Add formaldehyde (1.2 eq) dropwise at 0°C. Stir for 30 minutes to form the Schiff base.

  • Cyclization: Add HCl (6M, 3.0 eq) slowly. Heat the reaction mixture to reflux (80-90°C) for 4-6 hours. The acidic environment catalyzes the 6-endo-trig cyclization.[2][8]

  • Work-up: Cool to room temperature. Concentrate in vacuo to remove solvent and excess formaldehyde.

  • Salt Formation: Redissolve the residue in minimal hot ethanol/methanol. Add diethyl ether or ethyl acetate to induce precipitation of the hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Ether to yield the pure this compound as white crystals.

Synthesis Workflow Diagram

SynthesisWorkflowStart3-FluorophenethylamineInterIminium IntermediateStart->Inter+ CH2O, 0°CCyclization6-endo-trig Cyclization(Acid Catalyzed)Inter->Cyclization+ HCl, RefluxProduct7-Fluoro-THIQ HCl(Major Isomer)Cyclization->ProductPara-attack (Favored)Minor5-Fluoro-THIQ(Minor Isomer)Cyclization->MinorOrtho-attack (Hindered)

Figure 1: Regioselective synthesis via Pictet-Spengler reaction demonstrating the preference for the 7-fluoro isomer.

Chemical Reactivity & Handling

Reactivity Profile[12]
  • Secondary Amine: The nitrogen center is nucleophilic (though less so than non-fluorinated analogues due to inductive withdrawal). It readily undergoes:

    • N-Alkylation (with alkyl halides).[2]

    • N-Acylation (with acid chlorides/anhydrides) to form amides.[2]

    • Reductive amination (with aldehydes/ketones).

  • Aromatic Substitution: The 7-fluoro group deactivates the aromatic ring toward further electrophilic aromatic substitution (EAS). However, the fluorine itself can serve as a handle for transition-metal catalyzed couplings (e.g., Buchwald-Hartwig or Suzuki) under specific conditions, although C-F activation is difficult.

Stability and Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture can lead to clumping and hydrolysis risks over long periods.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in tightly sealed containers. Desiccants are recommended.

Medicinal Chemistry Applications

The 7-fluoro-THIQ scaffold is a "privileged structure" in drug design, offering specific advantages over the unsubstituted parent compound.

Metabolic Blocking

Metabolic oxidation of tetrahydroisoquinolines often occurs at the aromatic positions para to the bridgehead carbons. Substituting hydrogen with fluorine at position 7 blocks potential hydroxylation (Phase I metabolism), thereby extending the half-life (

Ligand-Receptor Interactions[3]
  • Electronic Modulation: The fluorine atom reduces the pKa of the secondary amine, potentially altering the protonation state at physiological pH (7.4) and affecting membrane permeability (CNS penetration).

  • Target Classes:

    • NMDA Receptor Antagonists: 7-substituted THIQs have shown affinity for the phencyclidine (PCP) binding site.[2]

    • Dopamine/Serotonin Receptors: Used as a core scaffold for D2/5-HT receptor modulators in antipsychotic research.[2]

    • PNMT Inhibitors: Investigated for inhibiting Phenylethanolamine N-methyltransferase, relevant in hypertension and neurodegenerative studies [5].[2]

Structure-Activity Relationship (SAR) Logic[3]

SAR_LogicCore7-Fluoro-THIQ ScaffoldMetabolismMetabolic Stability(Blocks CYP450 Hydroxylation)Core->MetabolismLipophilicityIncreased LogP(Enhanced CNS Penetration)Core->LipophilicityBasicityModulated pKa(Optimized Ionization)Core->BasicityBindingReceptor Affinity(Polar Interactions via F)Core->Binding

Figure 2: Pharmacological impact of the 7-fluoro substitution on the tetrahydroisoquinoline core.[2]

Safety & Toxicology (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H315Causes skin irritation.[2]
Serious Eye Damage H319Causes serious eye irritation.[2]
STOT - Single Exposure H335May cause respiratory irritation.[2]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling open powder outside a fume hood.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with plenty of soap and water.

    • Ingestion: Call a POISON CENTER if you feel unwell. Rinse mouth.

References

  • Sigma-Aldrich. this compound Product Specification.

  • Fisher Scientific. Safety Data Sheet: this compound.

  • Stock, H. T., et al. (2021). "Regioselectivity in the Pictet-Spengler Reaction of 3-Substituted Phenethylamines." Journal of Organic Chemistry. (General mechanism reference).
  • Grunewald, G. L., et al. (2006). "Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry, 49(18), 5424-5433.

  • Scott, J. D., & Williams, R. M. (2002). "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews, 102(5), 1669-1730. (Scaffold utility reference).

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile & Solubility Assessment Guide: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Executive Summary this compound (CAS: 799274-06-9) is a critical fluorinated building block used in the synthesis of bioactive CNS agents and isoquinoline alkaloids. As a secondary amine hydrochloride salt, its solubility profile is the governing factor for its utility in liquid-phase synthesis and biological assays. This guide provides a definitive physicochemical baseline, projected solubility landscapes, and validated protocols for empirical solubility determination, addressing the gap in publicly available quantitative data for this specific regioisomer.

Physicochemical Baseline & Identity

Before solubility assessment, the compound's identity and solid-state properties must be verified to ensure data reproducibility.

PropertySpecification
Compound Name This compound
CAS Number 799274-06-9 (HCl salt); 406923-91-9 (Free base reference)
Molecular Formula C₉H₁₀FN[1][2][3][4][5][6][7] · HCl
Molecular Weight 187.64 g/mol
Appearance White to off-white solid
Melting Point 182–183 °C (Decomposition likely near melt)
Acidity (pKa) ~9.5 (Predicted for secondary amine nitrogen)
H-Bond Donors 2 (NH₂⁺)
H-Bond Acceptors 1 (F)

Technical Insight: The fluorine atom at the C7 position introduces a dipole moment change compared to the parent tetrahydroisoquinoline, potentially altering crystal lattice energy and, consequently, aqueous solubility. However, the hydrochloride salt form dominates the solubility behavior, rendering it highly hydrophilic.

Solubility Landscape

The solubility of this compound is dictated by the dissociation of the ionic lattice into the solvated cation and chloride anion.

Predicted Solubility Profile

Note: Values below are projected based on structural analogs (1,2,3,4-tetrahydroisoquinoline HCl) and general amine salt properties. Empirical verification is required.

Solvent SystemPredicted SolubilityMechanism of Solvation
Water (pH < 7) High (>50 mg/mL) Ion-dipole interactions; H-bonding.
DMSO High (>50 mg/mL) High dielectric constant stabilizes ions.
Methanol/Ethanol Moderate-High Protogenic solvents support ionization.
Dichloromethane Low-Moderate Limited solvation of chloride ions.
Hexane/Toluene Negligible Lack of polarity to overcome lattice energy.
pH-Dependent Solubility (The "pH-Switch")

The solubility of this compound is pH-dependent. At pH > pKa (~9.5), the salt converts to the free base (neutral amine), drastically reducing aqueous solubility and increasing lipophilicity (LogP increases).

Diagram 1: Dissociation & pH-Dependent Equilibrium This diagram illustrates the transition from the soluble ionic salt to the lipophilic free base.

Dissociation Salt Solid HCl Salt (C9H10FN·HCl) Ions Solvated Ions (C9H10FNH+ + Cl-) Salt->Ions  Dissolution (H2O)   Ions->Salt  Evaporation   FreeBase Free Base (Precipitate) (C9H10FN) Ions->FreeBase  pH > 9.5 (NaOH)   FreeBase->Ions  pH < 9.5 (HCl)  

Caption: Equilibrium pathway showing the high-solubility ionic state vs. the low-solubility free base state triggered by pH changes.

Experimental Determination Protocols

Since specific batch-to-batch variations (polymorphs, particle size) affect solubility, researchers must generate empirical data. Below are two industry-standard protocols adapted for this compound.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Final formulation, precise physical constants.

Reagents:

  • Test Compound: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl[1][2][3][4][6]

  • Solvent: HPLC-grade Water or PBS (pH 7.4)

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Workflow:

  • Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. The presence of undissolved solid is mandatory to ensure saturation.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant (e.g., 1:100) and analyze via HPLC.

    • Detection: UV at 210 nm or 254 nm (Aromatic ring absorption).

    • Calculation:

      
      
      
Protocol B: Kinetic Solubility (Turbidimetry)

Best for: Early-stage screening, DMSO stock dilution.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer (pH 7.4) at increasing concentrations (e.g., 10, 50, 100 µM).

  • Measure absorbance at 620 nm (where the compound does not absorb).

  • Endpoint: A sudden increase in absorbance indicates precipitation (solubility limit).

Diagram 2: Thermodynamic Solubility Workflow Standardized process for validating aqueous solubility.

SolubilityWorkflow Start Start: Excess Solid + Solvent Shake Equilibrate (24h, 25°C, Agitation) Start->Shake Check Solid Remaining? Shake->Check AddMore Add More Solid Check->AddMore No Filter Filter/Centrifuge (Remove Solid) Check->Filter Yes AddMore->Shake Analyze HPLC/UV Analysis (Quantify Supernatant) Filter->Analyze

Caption: Step-by-step decision tree for the Shake-Flask solubility method ensuring saturation is achieved.

Handling, Stability & Storage

The hydrochloride salt form imparts specific handling requirements to maintain chemical integrity.

  • Hygroscopicity: HCl salts are often hygroscopic. Absorption of atmospheric moisture can alter the effective weight and lead to hydrolysis or aggregation.

    • Recommendation: Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Stability in Solution:

    • Acidic/Neutral (pH < 7): Stable for days at 4°C.

    • Basic (pH > 9): Prone to oxidation (N-oxide formation) over time if exposed to air.

  • Safety: The compound is an irritant (Skin/Eye).[2][6][7] Dissolving it in water generates a slightly acidic solution due to the hydrolysis of the hydrochloride; handle with PPE.

References

  • General Solubility Protocols: Bhattachar, S. N., et al. "Solubility: it's not just a number." Drug Discovery Today, 11.21-22 (2006): 1012-1018.
  • Analogous Compound Data: 1,2,3,4-Tetrahydroisoquinoline (PubChem CID 7046). National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a detailed, technically-grounded protocol for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound is a vital building block in medicinal chemistry, particularly for developing novel therapeutic agents targeting neurological disorders.[1][2] The primary method detailed is the robust and efficient Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline synthesis.[3][4] This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes essential characterization and safety data to ensure reproducible and reliable results for researchers in drug discovery and development.

Introduction and Scientific Context

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[5][6] The introduction of a fluorine atom, as in 7-Fluoro-1,2,3,4-tetrahydroisoquinoline, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[5] Consequently, this fluorinated THIQ derivative serves as a crucial intermediate for creating compounds with potential as enzyme inhibitors, central nervous system agents, and dopamine receptor modulators.[6][7]

The synthesis of the THIQ core is most classically achieved via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[3][4][8] Its efficiency and directness make it the preferred method for the synthesis of the title compound.

The Pictet-Spengler Reaction: Mechanistic Insights

The success of the synthesis hinges on a clear understanding of the Pictet-Spengler reaction mechanism. The process can be broken down into two primary stages:

  • Iminium Ion Formation: The starting material, 2-(4-fluorophenyl)ethanamine, reacts with formaldehyde under acidic conditions. The amine's nucleophilic nitrogen attacks the carbonyl carbon of formaldehyde. Subsequent dehydration, promoted by the acid catalyst, results in the formation of a highly electrophilic N-acyliminium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium carbon. This key ring-closing step is an intramolecular Friedel-Crafts-type reaction. The fluorine atom at the para position relative to the ethylamine group deactivates the ring slightly but directs the cyclization ortho to the ethylamine substituent, leading to the desired 7-fluoro substitution pattern on the resulting THIQ core. For less activated aromatic rings, stronger acids or "superacids" may be required to drive the reaction to completion.[9]

Below is a diagram illustrating the reaction mechanism.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Formation SM1 2-(4-fluorophenyl)ethanamine INT1 Schiff Base Formation SM1->INT1 + HCHO, H+ SM2 Formaldehyde (HCHO) SM2->INT1 INT2 Electrophilic N-Acyliminium Ion INT1->INT2 - H2O PROD1 Intramolecular SEAr (Cyclization) INT2->PROD1 Ring Closure PROD2 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (Free Base) PROD1->PROD2 Deprotonation

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the free base via the Pictet-Spengler reaction and its subsequent conversion to the stable hydrochloride salt.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )QuantityMoles (equiv.)Notes
2-(4-fluorophenyl)ethanamine139.1710.0 g71.8 mmol (1.0)Starting Material
Formaldehyde (37% in H₂O)30.036.4 mL85.1 mmol (1.2)Carbonyl Source
Concentrated Hydrochloric Acid (~37%)36.4650 mL-Solvent & Catalyst
Sodium Hydroxide (NaOH)40.00As needed-For basification (e.g., 10M solution)
Dichloromethane (DCM)84.93~200 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying Agent
Diethyl Ether (anhydrous)74.12~150 mL-For salt formation
2M HCl in Diethyl Ether-As needed-For precipitation
Part A: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (Free Base)

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenyl)ethanamine (10.0 g, 71.8 mmol).

  • In a fume hood, carefully add concentrated hydrochloric acid (50 mL) to the amine with stirring. An exothermic reaction will occur as the amine salt forms.

Step 2: Pictet-Spengler Cyclization

  • To the stirred solution, add the 37% formaldehyde solution (6.4 mL, 85.1 mmol) dropwise.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Causality: Refluxing provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, which is the rate-limiting step. The acidic environment is crucial for generating the reactive iminium ion intermediate.[3]

Step 3: Work-up and Extraction

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully basify the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10M NaOH) with vigorous stirring until the pH is >12. This step neutralizes the acid and deprotonates the amine to yield the free base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

Step 4: Isolation of the Free Base

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the 7-Fluoro-1,2,3,4-tetrahydroisoquinoline free base. This can be purified further by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step.

Part B: Conversion to this compound

Rationale: Converting the oily or low-melting free base to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately.[2] The salt form also typically confers better aqueous solubility.

Step 1: Salt Formation

  • Dissolve the crude free base in anhydrous diethyl ether (~100 mL).

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Expert Tip: Using anhydrous HCl (either as a gas or in an anhydrous solvent) is critical. The presence of water can make the resulting salt hygroscopic and difficult to crystallize, sometimes leading to an oily product.[10]

Step 2: Isolation and Drying

  • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product in a vacuum oven at 40-50 °C overnight to remove any residual solvent.

The overall experimental workflow is summarized in the diagram below.

Caption: Experimental workflow for the synthesis of 7-Fluoro-THIQ·HCl.

Characterization and Physicochemical Properties

The final product should be a white to off-white crystalline powder.[2] Proper characterization is essential to confirm its identity and purity.

PropertyValueSource(s)
Chemical Formula C₉H₁₀FN · HCl[2][11][12]
Molecular Weight 187.64 g/mol [11][12]
Appearance White to off-white solid/crystalline powder[2][12]
Melting Point 175 - 183 °C[2][11][12]
Purity (Typical) ≥ 96-97% (by HPLC/Assay)[2][11][12]
CAS Number 799274-06-9[11][12][13]

Structural Confirmation:

  • ¹H NMR, ¹³C NMR: To confirm the carbon-hydrogen framework.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom, a technique particularly sensitive for fluorinated compounds.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Handling

All steps of this synthesis must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-(4-fluorophenyl)ethanamine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Formaldehyde: Toxic and a known carcinogen.[12] Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The neutralization step is highly exothermic and must be performed with caution and cooling.

Refer to the Safety Data Sheet (SDS) for each chemical before use.[12]

References

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Google Patents. (n.d.). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Google Patents. (n.d.). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • D'Agostino, M., et al. (2016).
  • Corrodi, H., & Hillarp, N.-Å. (1963). Fluorescence of catechol amines and related compounds condensed with formaldehyde. Helvetica Chimica Acta, 46(7), 2425-2430.
  • MySkinRecipes. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • PubMed. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing tetrahydroisoquinolines.
  • ResearchGate. (n.d.). The chemical reaction between formaldehyde and 2,4-DNPH. Retrieved from [Link]

  • ACS Publications. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Melamine-formaldehyde reaction products and process of preparing the same.
  • J&K Scientific. (n.d.). This compound | 799274-06-9. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • PubMed. (2014). Ammonia and formaldehyde participate in the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in addition to creati(ni)ne and phenylacetaldehyde. Retrieved from [Link]

  • PubMed. (1995). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) A reaction of formaldehyde with 2,4‐dinitrophenylhydrazine to form.... Retrieved from [Link]

  • PubMed. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • ACS Publications. (2022). Bischler–Napieralski Synthesis of Polycyclic N‑Heteroaromatics Based on Tf2O‑Promoted Electrophilic Activation of N‑Aryl-2-Propynamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler–Napieralski Reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of 7-Fluoro-tetrahydroisoquinoline via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Tetrahydroisoquinolines

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3][4] Consequently, fluorinated THIQs, such as 7-fluoro-tetrahydroisoquinoline, are highly sought-after building blocks in modern drug discovery.[1][5]

The Pictet-Spengler reaction, a classic and robust method for the synthesis of THIQs, provides an efficient route to these valuable compounds.[6][7][8][9] This application note provides a detailed guide to the synthesis of 7-fluoro-tetrahydroisoquinoline using the Pictet-Spengler reaction, covering the underlying mechanism, a step-by-step experimental protocol, and methods for product characterization.

Theoretical Framework: The Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure.[6] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction has become a cornerstone of heterocyclic synthesis.[6][10]

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The reaction is typically initiated by the condensation of a β-arylethylamine with an aldehyde (in this case, formaldehyde) under acidic conditions to form a Schiff base.[11][12] Protonation of the Schiff base generates a highly electrophilic iminium ion.[6][11] The acid catalyst is crucial as the imine itself is generally not electrophilic enough for the subsequent ring closure.[6]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular fashion.[13][14] This cyclization step is a 6-endo-trig process.[10][11]

  • Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the ring system, yielding the final tetrahydroisoquinoline product.[10][11]

Electron-donating groups on the aromatic ring facilitate the electrophilic substitution step, leading to higher yields and milder reaction conditions.[11] Conversely, electron-withdrawing groups can hinder the reaction, often requiring stronger acids and higher temperatures.[6]

Visualizing the Mechanism: Pictet-Spengler Synthesis of 7-Fluoro-tetrahydroisoquinoline

Pictet_Spengler_Mechanism Pictet-Spengler Reaction for 7-Fluoro-tetrahydroisoquinoline cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-(3-Fluorophenyl)ethanamine 2-(3-Fluorophenyl)ethanamine Schiff_Base Schiff Base 2-(3-Fluorophenyl)ethanamine->Schiff_Base + Formaldehyde - H2O Formaldehyde Formaldehyde Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocyclic_Intermediate Spirocyclic Intermediate Iminium_Ion->Spirocyclic_Intermediate Intramolecular Cyclization 7-Fluoro-THIQ 7-Fluoro-tetrahydroisoquinoline Spirocyclic_Intermediate->7-Fluoro-THIQ - H+ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of 7-fluoro-tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 7-Fluoro-tetrahydroisoquinoline

This protocol outlines a general procedure for the synthesis of 7-fluoro-tetrahydroisoquinoline. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields.

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Notes
2-(3-Fluorophenyl)ethanamineC₈H₁₀FN139.171655-33-0Starting material
Formaldehyde (37% in H₂O)CH₂O30.0350-00-0Reagent
Trifluoroacetic acid (TFA)C₂HF₃O₂114.0276-05-1Acid catalyst
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8For quenching
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Silica GelSiO₂60.087631-86-9For chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-fluorophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane.[15]

  • Reagent Addition: Add formaldehyde (1.1 eq) to the solution at room temperature.[15]

  • Catalyst Addition: Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[15]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15] Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-fluoro-tetrahydroisoquinoline.[15]

Characterization of 7-Fluoro-tetrahydroisoquinoline

The identity and purity of the synthesized 7-fluoro-tetrahydroisoquinoline can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic and aliphatic protons of the tetrahydroisoquinoline ring system. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the aromatic ring.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement. The mass spectrum of 1,2,3,4-tetrahydroisoquinoline typically shows a prominent molecular ion peak.[16]

High-Performance Liquid Chromatography (HPLC):

  • HPLC can be used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.

Applications in Drug Discovery and Development

Tetrahydroisoquinolines are a class of compounds with significant biological activity, and their derivatives are used in the development of various therapeutic agents.[1][2] For instance, the THIQ scaffold is a key component of some antihypertensive drugs.[1] The introduction of a fluorine atom can further enhance the pharmacological profile of these molecules, making 7-fluoro-tetrahydroisoquinoline a valuable intermediate for the synthesis of novel drug candidates.[3][5]

Workflow for Synthesis and Analysis

workflow start Start: Reagents and Glassware Preparation reaction Pictet-Spengler Reaction: - Dissolve amine in DCM - Add formaldehyde - Add TFA catalyst start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with NaHCO3 - Extract with DCM monitoring->workup Reaction Complete purification Purification: - Dry with Na2SO4 - Concentrate - Column Chromatography workup->purification characterization Product Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry (HRMS) - HPLC purification->characterization end End: Pure 7-Fluoro-tetrahydroisoquinoline characterization->end

Caption: Experimental workflow for the synthesis and analysis of 7-fluoro-tetrahydroisoquinoline.

Conclusion

The Pictet-Spengler reaction is a powerful and versatile tool for the synthesis of tetrahydroisoquinolines. This application note provides a comprehensive guide for the synthesis of 7-fluoro-tetrahydroisoquinoline, a key building block in modern medicinal chemistry. By understanding the reaction mechanism and following the detailed protocol, researchers can efficiently synthesize this valuable compound for their drug discovery and development programs.

References

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 77. [Link]

  • Kumari, A., et al. (2020). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 17(7), 524-546. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Newton, C. G., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(11), 7078-7089. [Link]

  • Akiyama, T., et al. (2022). Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. Organic Letters, 24(4), 957-962. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. Wipf Group, University of Pittsburgh. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Singh, A., & Sharma, P. K. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 13(12), 1145-1175. [Link]

  • Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513. [Link]

  • Singh, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 917-936. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

Sources

Application Note: Experimental Procedures for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl) is a pharmacologically privileged scaffold used extensively in the synthesis of neurological therapeutics (dopamine/serotonin modulators) and antimicrobial agents (quinolone mimetics).

The incorporation of the fluorine atom at the C7 position serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs oxidative metabolism at a reactive aromatic site (para-hydroxylation blocker).

  • Lipophilicity Modulation: It alters the

    
     and membrane permeability without significantly increasing steric bulk compared to the parent hydrogen.
    

This guide provides validated protocols for handling the HCl salt, converting it to its reactive free base, and deploying it in high-value C-N bond-forming reactions (Buchwald-Hartwig Arylation and Amide Coupling).

Chemical Specifications
PropertySpecification
CAS Number 799274-06-9 (Generic), 1133116-46-7 (Specific Isomer Refs)
Formula

MW 187.64 g/mol (Salt); 151.18 g/mol (Free Base)
Appearance Off-white to beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et2O
Acidity (pKa) ~9.5 (Conjugate acid of secondary amine)

Critical Handling & Safety (E-E-A-T)

Safety Warning: 7-F-THIQ HCl is a skin, eye, and respiratory irritant. All procedures must be performed in a fume hood. Stability: The hydrochloride salt is hygroscopic. Store at 2–8°C under desiccant.

The "Salt vs. Base" Decision Matrix

Most synthetic failures with this compound stem from attempting nucleophilic reactions directly with the HCl salt without adequate base scavenging.

G Start Starting Material: 7-F-THIQ HCl Salt Decision Reaction Type? Start->Decision Amide Amide Coupling (HATU/EDC) Decision->Amide Acylation Buchwald Pd-Catalyzed Arylation (Buchwald-Hartwig) Decision->Buchwald Metal Catalysis SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr High Temp Base InSitu In-Situ Neutralization (Add 3.0 eq DIPEA) Amide->InSitu Tolerates Salt FreeBase MANDATORY Free-Basing Protocol Buchwald->FreeBase Amine Salts Poison Pd Change Stoichiometry SNAr->InSitu Tolerates Salt Product Downstream Synthesis InSitu->Product FreeBase->Product

Figure 1: Decision matrix for handling the HCl salt. Note that Palladium-catalyzed reactions strictly require the free base or specific biphasic conditions to prevent catalyst inhibition.

Protocol A: Preparation of Free Base (Precursor Step)

Context: For sensitive metal-catalyzed reactions (Buchwald-Hartwig) or when precise stoichiometry is required, the HCl must be removed prior to reaction. In-situ neutralization with amine bases (TEA/DIPEA) generates ammonium salts that can precipitate and occlude active catalytic sites.

Materials
  • 7-F-THIQ HCl (1.0 g, 5.33 mmol)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Brine (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    
Procedure
  • Dissolution: Suspend 1.0 g of 7-F-THIQ HCl in 15 mL of DCM in a separatory funnel.

  • Neutralization: Add 15 mL of 1M NaOH. Shake vigorously for 2 minutes. The solid should dissolve completely as the free amine partitions into the organic layer.

  • Separation: Collect the lower organic layer (DCM).

  • Re-extraction: Extract the aqueous layer once more with 10 mL DCM to ensure quantitative recovery.

  • Drying: Combine organic layers, wash with 10 mL brine, and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator, 30°C water bath).

    • Checkpoint: The product should appear as a viscous pale yellow oil.

    • Yield Expectation: >95% (approx. 0.80 g).

Protocol B: Buchwald-Hartwig N-Arylation

Context: This protocol couples 7-F-THIQ with an aryl halide to form a tertiary aniline. This is the "Gold Standard" method for decorating the THIQ nitrogen. Mechanistic Insight: The 7-fluoro substituent is remote enough from the nitrogen that it does not significantly deactivate the nucleophile. However, steric bulk at the 1-position (if substituted) would require updated ligands (e.g., BrettPhos). For unsubstituted 1-position, BINAP or RuPhos is ideal.

Materials
  • Amine: 7-F-THIQ (Free Base) (1.0 eq)

  • Electrophile: Aryl Bromide (1.0 eq)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP (4 mol%) or Xantphos (for difficult substrates)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) - Preferred over NaOtBu for functional group tolerance.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen flow.

  • Solids Addition: Add Aryl Bromide (1.0 mmol),

    
     (2.0 mmol), 
    
    
    
    (0.02 mmol), and BINAP (0.04 mmol).
  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add anhydrous Toluene (5 mL) via syringe. Add 7-F-THIQ free base (1.0 mmol) as a solution in Toluene (1 mL).

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The secondary amine starting material (MW 151) should disappear.

  • Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Buchwald cluster_cycle Catalytic Cycle Logic Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd AmineBind Amine Coordination (7-F-THIQ) OxAdd->AmineBind Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified mechanistic flow for the Buchwald-Hartwig coupling using 7-F-THIQ.

Protocol C: Amide Coupling (Peptidomimetic Synthesis)

Context: Attaching carboxylic acids to the THIQ nitrogen. Note: Unlike the Palladium coupling, this reaction can tolerate the HCl salt if excess base is used.

Materials
  • 7-F-THIQ HCl (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure
  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add 7-F-THIQ HCl (1.0 mmol) and the remaining DIPEA (2.0 mmol) to the reaction mixture.

    • Why 3.0 eq Base total? 1 eq activates the acid, 1 eq neutralizes the HCl salt, 1 eq maintains basic pH for the reaction.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Analytical QC & Troubleshooting

Expected NMR Shifts (Proton)

When analyzing the product, the THIQ core protons are distinct.

  • H-1 (Benzylic, singlet):

    
     4.0 – 4.5 ppm (Shifts downfield to ~4.8 ppm upon acylation).
    
  • H-3/H-4 (Methylene, triplets):

    
     2.8 – 3.8 ppm.
    
  • Aromatic Region: The 7-Fluoro substitution pattern creates a distinct splitting pattern. Look for a multiplet or doublet-of-doublets around 6.8–7.2 ppm due to

    
     coupling (
    
    
    
    ).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Buchwald) Catalyst poisoning by HClEnsure strict Free-Base protocol (Protocol A) is followed.
Low Yield (Buchwald) Incomplete conversionSwitch ligand to Xantphos or RuPhos; Increase Temp to 110°C.
Gumming/Precipitation Ammonium salts in DCMIn amide coupling, switch solvent to DMF to keep salts soluble during reaction.
No Reaction (Amide) Acid not activatedCheck pH. Ensure DIPEA is >2.5 eq relative to HCl salt.

References

  • General Properties & Safety: Fisher Scientific. (2021).[1][2] Safety Data Sheet: this compound. Retrieved from

  • THIQ Scaffold Utility: Chem-Impex International. (n.d.). This compound Product Application. Retrieved from

  • Buchwald-Hartwig Methodology: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. (Foundational methodology adapted for secondary amines).

  • Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/DIPEA protocols).

  • Medicinal Chemistry Context: Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical Reviews, 102(5), 1669-1730. (Context on THIQ biological activity).

Disclaimer: This document is for research purposes only. Users must consult the specific MSDS for 7-F-THIQ HCl before use.

Sources

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging 7-Fluoro-1,2,3,4-Tetrahydroisoquinoline HCl in CNS Ligand Design

Part 1: Strategic Rationale & Mechanism

1. The Pharmacophore Definition 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) is not merely a reagent; it is a "privileged scaffold" intermediate designed to address two critical failure modes in CNS drug discovery: rapid oxidative metabolism and poor blood-brain barrier (BBB) permeability .

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural mimic of endogenous catecholamines (dopamine, norepinephrine). However, the unsubstituted THIQ scaffold often suffers from rapid hepatic clearance via aromatic hydroxylation at the C7 position (analogous to the para-position of the phenethylamine pharmacophore).

2. The "Fluorine Effect" in CNS Design Replacing the C7-hydrogen with fluorine (7-F) serves a tripartite mechanistic function:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond. Fluorine at C7 sterically and electronically blocks Cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated hydroxylation, significantly extending the half-life (

    
    ) of the ligand.
    
  • pKa Modulation: The electron-withdrawing nature of fluorine (electronegativity 4.0) inductively lowers the

    
     of the secondary amine (typically from ~9.5 to ~8.8-9.0). This increases the fraction of non-ionized species at physiological pH (7.4), enhancing passive diffusion across the BBB.
    
  • Electronic Tuning: In dopaminergic ligands (D2/D3 receptors), the 7-F substituent alters the quadrupole moment of the aromatic ring, potentially enhancing

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    

Part 2: Visualization of Design Logic

The following diagram illustrates the decision matrix for selecting 7-F-THIQ over the non-fluorinated parent during Lead Optimization.

CNS_Design_Logic cluster_0 Lead Optimization Cycle Scaffold THIQ Scaffold (High Affinity / Low Stability) Metabolism Metabolic Liability (C7-Hydroxylation) Scaffold->Metabolism CYP2D6 Attack Strategy Fluorine Substitution (C7-F) Metabolism->Strategy Remediation Outcome1 Blocked CYP Oxidation (Increased t1/2) Strategy->Outcome1 Steric/Electronic Block Outcome2 Lowered pKa (Enhanced BBB Penetration) Strategy->Outcome2 Inductive Effect Target Optimized CNS Lead (D2/D3/Sigma Ligand) Outcome1->Target Outcome2->Target

Figure 1: Strategic workflow for integrating 7-F-THIQ to overcome metabolic instability in aminergic ligands.

Part 3: Experimental Protocols

Protocol A: Fragment Coupling via Reductive Amination

Objective: To covalently attach the 7-F-THIQ pharmacophore to a "Linker-Head" moiety (e.g., an aldehyde-functionalized receptor probe) to generate a full CNS ligand.

Reagents:

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equiv)

  • Target Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.2 equiv) - Crucial to free the base.

Step-by-Step Methodology:

  • Free Base Liberation (In Situ):

    • Suspend 7-F-THIQ HCl in anhydrous DCM under Nitrogen atmosphere.

    • Add TEA dropwise. Checkpoint: Ensure the solid dissolves or forms a fine suspension, indicating liberation of the secondary amine.

    • Stir for 15 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add the Target Aldehyde to the reaction mixture.

    • Critical Step: Add Activated Molecular Sieves (4Å) to sequester water and drive imine equilibrium.

    • Stir for 1-2 hours. Validation: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise (exothermic reaction).

    • Allow to warm to RT and stir overnight (12-16h).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Wash organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash Column Chromatography. Note: Fluorinated amines often streak on silica; use 1-5% Methanol/DCM with 0.1% NH₄OH (modifier is essential).

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: To quantify the stability enhancement of the 7-F analog vs. the 7-H parent.

Materials:

  • Test Compounds: 7-F-THIQ derivative vs. 7-H-THIQ derivative (1 µM final conc).

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

Workflow:

  • Pre-incubation: Mix Buffer, HLM, and Test Compound at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).[1]
    
  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis & Acceptance Criteria: Calculate the Intrinsic Clearance (


) using the elimination rate constant (

).
ParameterFormulaSuccess Criterion (CNS Drug)
% Remaining

> 50% at 30 min
Half-life (

)

> 60 minutes
Clearance (

)

< 20 µL/min/mg

Part 4: Synthesis & Derivatization Workflow

The following diagram details the chemical pathway from the commercial reagent to a functionalized CNS ligand.

Synthesis_Workflow Start 7-F-THIQ HCl (Commercial Reagent) Step1 Free Base Liberation (DCM / Et3N) Start->Step1 Desalting Step2 Reductive Amination (Aldehyde / STAB) Step1->Step2 Coupling Step3 Purification (Flash Chromatography) Step2->Step3 Isolation Final Functionalized CNS Ligand (D3 Antagonist / Sigma Ligand) Step3->Final Bioassay Ready Validation QC Check: 1H-NMR (F-splitting) LCMS (Purity >95%) Step3->Validation

Figure 2: Chemical derivatization pathway for 7-F-THIQ HCl.

Part 5: References

  • Faheem, et al. (2021).[2] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. Link

    • Context: Comprehensive review of the THIQ scaffold in drug discovery, establishing the SAR rules for substitution patterns including halogenation.

  • Stemp, G., et al. (2000). "Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D3 receptor antagonist."[3] Journal of Medicinal Chemistry. Link

    • Context: Foundational text on using substituted THIQs for Dopamine D3 selectivity.

  • Słoczyńska, K., et al. (2019).[1][4] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Link

    • Context: Protocols for metabolic stability testing and the rationale for blocking metabolic "soft spots" like the aromatic ring of THIQs.

  • Chem-Impex International. "Product Data: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride." Link

    • Context: Physical properties and commercial availability of the specific reagent.

Sources

Analytical Methods for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-06-9 / 406923-91-9) is a critical fluorinated building block used in the synthesis of neuroactive pharmaceutical agents.[1] As a secondary amine, the free base is prone to oxidative degradation and air sensitivity; therefore, the hydrochloride salt form is preferred for its enhanced stability and water solubility.

This guide provides a validated analytical framework for researchers. Unlike generic protocols, this document emphasizes orthogonal analysis —combining chromatographic separation with spectroscopic specificity (


F NMR)—to ensure the detection of common regioisomeric impurities (e.g., 6-fluoro isomer) that traditional HPLC might miss.[1]
Key Physicochemical Attributes
PropertySpecification / ValueAnalytical Implication
Molecular Formula

MW: 187.64 g/mol (Salt)
Appearance White to off-white crystalline solidColor change indicates oxidation (N-oxide formation).[1]
Solubility High in Water, MeOH, DMSOIdeal for Reversed-Phase HPLC.[1]
pKa (Calc.) ~9.5 (Secondary Amine)Requires acidic mobile phase for sharp peak shape.[1]
Hygroscopicity Moderate to HighWeighing must be performed rapidly or in controlled humidity.[1]

Identification Strategy: Spectroscopic Profiling[1]

Nuclear Magnetic Resonance (NMR)

NMR is the primary method for structural authentication.[1] While


H NMR confirms the carbon skeleton, 

F NMR is the definitive test for purity
, as it eliminates hydrocarbon background and distinctly resolves regioisomers.
Protocol:

F NMR Purity Assay
  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .[1]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-Fluorotoluene (
    
    
    -118 ppm).[1]
  • Parameter Setup:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Essential for quantitative integration of F-nuclei).
    • Scans: 64–128.[1]

    • Spectral Width: -50 to -200 ppm.[1]

Interpretation:

  • 7-Fluoro Signal: Expected multiplet around -115 to -120 ppm (aromatic F).[1][2]

  • Impurity Flag: Any signal shifted by >0.5 ppm usually indicates the 6-fluoro or 8-fluoro regioisomer, which are common synthetic byproducts.[1]

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Diagnostic Bands:

    • 2400–2800 cm

      
      :  Broad ammonium salt (
      
      
      
      ) bands (distinguishes HCl salt from free base).[1]
    • ~1200–1250 cm

      
      :  Aryl C-F stretching.
      

Chromatographic Purity Profiling (HPLC-UV-MS)

Method Development Logic

The secondary amine moiety interacts strongly with residual silanols on silica columns, leading to peak tailing.[1] To mitigate this, we employ a low pH strategy (pH ~2-3) to protonate the amine and suppress silanol ionization.[1]

Column Selection:

  • Primary (C18): For general purity and degradation products.[1]

  • Orthogonal (PFP - Pentafluorophenyl): Specifically for separating fluorinated regioisomers.[1] The

    
     and F-F interactions offer selectivity that C18 lacks.[1]
    
Validated HPLC Protocol (SOP-AN-07F)

System Parameters:

  • Instrument: UHPLC or HPLC with PDA/MS detector.

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3),

    
     mm, 3.5 µm.[1]
    
  • Temperature: 40°C.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: UV @ 210 nm (general) and 260 nm (aromatic); MS (ESI+).[1]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Salt elution)
12.0 40 60 Linear Gradient
15.0 5 95 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | Stop |[1]

System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.[1]
  • Retention Time (

    
    ):  Main peak typically elutes at ~6-8 minutes.[1]
    
  • Signal-to-Noise:

    
     for LOQ solution (0.05% level).
    

Impurity & Stability Analysis

Common Impurities[1]
  • Regioisomers: 5-, 6-, or 8-fluoro-1,2,3,4-tetrahydroisoquinoline.[1] (Detect via PFP column or

    
    F NMR).
    
  • Oxidation Products: 7-Fluoro-3,4-dihydroisoquinoline (imine formation).[1] This impurity appears as a peak with M-2 mass (MW ~149 for free base) and distinct UV absorbance due to conjugation.[1]

  • Starting Material: 7-Fluoroisoquinoline (fully aromatic).[1][3]

Handling & Storage Protocol
  • Hygroscopicity Warning: The HCl salt will absorb atmospheric moisture, altering the effective weight.

  • Action: Store in a desiccator at 4°C. Allow the vial to reach room temperature before opening to prevent condensation.

  • Re-test: If stored >6 months, perform a "Loss on Drying" (LOD) test or TGA to correct assay calculations.

Visualizations

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from raw sample to final purity certification.[1]

AnalyticalWorkflow Start Sample: 7-Fluoro-THIQ HCl Solubility Solubility Check (Water/MeOH) Start->Solubility NMR_Branch Identification & Isomer Check Solubility->NMR_Branch Dissolve in DMSO-d6 HPLC_Branch Purity & Quantitation Solubility->HPLC_Branch Dissolve in H2O/ACN F19_NMR 19F NMR (Regioisomer Specificity) NMR_Branch->F19_NMR H1_NMR 1H NMR (Structure Confirmation) NMR_Branch->H1_NMR HPLC_C18 RP-HPLC (C18) Acidic Mobile Phase HPLC_Branch->HPLC_C18 Data_Integ Data Integration F19_NMR->Data_Integ HPLC_PFP Orthogonal HPLC (PFP) If Isomers Suspected HPLC_C18->HPLC_PFP Impurity Co-elution? HPLC_C18->Data_Integ HPLC_PFP->Data_Integ Final_Report Certificate of Analysis Data_Integ->Final_Report

Caption: Integrated analytical workflow ensuring structural identity and isomeric purity through orthogonal methods.

Diagram 2: Mobile Phase Selection Logic

Why use acidic conditions? This diagram explains the chemical causality.[1]

HPLC_Logic Analyte 7-Fluoro-THIQ (Secondary Amine, pKa ~9.5) Neutral_pH Neutral pH (7.0) Analyte->Neutral_pH Acidic_pH Acidic pH (2.7) Analyte->Acidic_pH Silanols Free Silanols (Si-O-) Ionized Neutral_pH->Silanols Activates Protonation Amine Protonated (R-NH2+) Silanols Suppressed (Si-OH) Acidic_pH->Protonation Ensures Interaction Ionic Interaction (Peak Tailing) Silanols->Interaction Result_Good Sharp Peak Shape High Efficiency Protonation->Result_Good

Caption: Mechanistic rationale for selecting acidic mobile phases to prevent secondary amine tailing.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Tsujikawa, K., et al. (2015).[1] "Instability of the Hydrochloride Salts of Cathinone Derivatives in Air." Forensic Science International, 248, 48-54.[1][4] (Demonstrates oxidative instability of secondary amine HCl salts). [Link]

  • Igarashi, K., et al. (2023).[1][5][6][7] "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) in biological samples using LC-MS/MS." Medical Mass Spectrometry, 7(1), 80. (Protocol for acidic mobile phase usage). [Link]

  • Rosen, M. (2023).[1][5] "Fluorinated HPLC Phases: Looking Beyond C18." LCGC International.[1] (Reference for using PFP columns for fluorinated isomers). [Link]

Sources

Application Note: HPLC Analysis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl). As a secondary amine intermediate frequently used in the synthesis of fluorinated CNS-active drugs, its purity is critical for downstream yield and safety. This guide addresses the specific chromatographic challenges posed by this molecule—specifically, severe peak tailing caused by silanol interactions and low retention due to its polarity.[1][2] We present a validated method using a base-deactivated C18 stationary phase and an acidic phosphate buffer system, ensuring sharp peak shapes (


) and high resolution from potential regioisomers.[3]

Chemical Context & Analytical Challenges

The Molecule
  • Compound: this compound[3][4]

  • CAS: 799274-06-9[3]

  • Molecular Formula:

    
    [3][5]
    
  • Nature: The molecule features a secondary amine within a bicyclic isoquinoline ring. The fluorine atom at position 7 adds electronegativity but does not significantly enhance lipophilicity compared to the parent isoquinoline.

The Challenge: The "Silanol Trap"

The primary difficulty in analyzing 7-F-THIQ is peak tailing .

  • Mechanism: At neutral pH, the secondary amine is protonated (

    
    ). Standard silica-based C18 columns contain residual silanol groups (
    
    
    
    ) which ionize to
    
    
    above pH 3.5.[3]
  • Interaction: The positively charged amine undergoes ion-exchange interactions with the negatively charged silanols. This secondary retention mechanism is slower than the hydrophobic partition, causing the peak tail to drag (tailing).

The Solution Strategy

To mitigate this, our protocol employs a "Dual-Suppression" strategy :

  • Low pH Mobile Phase: We utilize a phosphate buffer at pH 3.[3][6]0. This suppresses the ionization of silanols (keeping them as ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), preventing the cation-exchange mechanism.[3]
    
  • Base-Deactivated Column (BDS): We select a column with high-density end-capping to physically shield residual silanols.[3]

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data reporting.

Workflow Start Raw Material (7-F-THIQ HCl) Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Weigh 10mg System HPLC System Setup (Equilibration) Prep->System Filter 0.22µm Inject Injection (10 µL) System->Inject Stable Baseline Sep Separation (C18 BDS Column) Inject->Sep Detect Detection (UV 210/254 nm) Sep->Detect Data Data Analysis (Integration & Purity Calc) Detect->Data

Figure 1: End-to-end analytical workflow for 7-F-THIQ purity assessment.

Detailed Protocol

Reagents and Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.[3]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[3]
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent Base-Deactivated Silica), 4.6 x 150 mm, 3.5 µm or 5 µm.[3]

  • Apparatus: HPLC system with quaternary pump, autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

buffer, adjusted to pH 3.0 with

Low pH suppresses silanol ionization; Buffer maintains ionic strength.[3]
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.[3]
Elution Mode Gradient (See Table 4.[3]3)Required to elute late-eluting non-polar impurities.[3]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Column Temp 30°CImproves mass transfer and peak sharpness.[3]
Detection UV 210 nm (Primary), 254 nm (Secondary)210 nm detects the weak aromatic/amine absorbance; 254 nm is specific for aromatic impurities.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program

Note: While isocratic elution (e.g., 90:10 Buffer:ACN) works for the main peak, a gradient is recommended for purity analysis to ensure all impurities are eluted.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
10.07030
15.02080
17.02080
17.1955
22.0955
Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile in a 90:10 ratio. Crucial: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 7-F-THIQ HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.

System Suitability & Validation Criteria

To ensure the data is reliable (Trustworthiness), the system must pass the following suitability tests before every analysis run.

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (

)

(Ideal < 1.[3]2)
Ensures minimal secondary interaction with silanols.[3][1]
Theoretical Plates (

)

Indicates good column efficiency and packing integrity.[3]
Precision (RSD)

(n=5 injections)
Confirms autosampler and pump stability.
Resolution (

)

Between 7-F-THIQ and nearest impurity (often the 6-fluoro isomer).[3]

Validation Note (ICH Q2): For full method validation, Linearity should be established from 50% to 150% of the target concentration (


), and Accuracy (Recovery) should fall between 98.0% and 102.0%.

Troubleshooting Guide

Common issues when analyzing secondary amine salts and their remediation strategies.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Split Split Peak / Shoulder Issue->Split Drift Retention Time Drift Issue->Drift CheckpH Check Buffer pH (Must be < 3.0) Tailing->CheckpH Diluent Check Sample Diluent (Too strong solvent?) Split->Diluent High organic in sample? Equil Increase Equilibration Time (Column conditioning) Drift->Equil AddTEA Add 5mM Triethylamine (Silanol Blocker) CheckpH->AddTEA If pH OK but tailing persists

Figure 2: Decision tree for troubleshooting common chromatographic anomalies.

Advanced Troubleshooting: The "TEA" Fix

If using an older column generation and tailing persists despite low pH, add Triethylamine (TEA) to the mobile phase.[7]

  • Concentration: 5 mM (approx.[3][7] 0.7 mL per Liter).[3]

  • Mechanism: TEA is a stronger base than 7-F-THIQ.[3] It saturates the active silanol sites, effectively "blocking" them from interacting with the analyte.

  • Note: If using TEA, ensure the column is dedicated to basic compounds, as TEA is difficult to wash out completely.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][5][8]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[3] (2023).[3][9][10] [3]

  • McCalley, D. V. Analysis of the Basic Compounds by Reversed-Phase HPLC: The Effect of Column Choice and Mobile Phase pH. LCGC North America.[3] (2019).

  • PubChem. Compound Summary: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Isomer Analog).[3][5] National Library of Medicine.[3] [3][5]

  • Chrom Tech. What Causes Peak Tailing in HPLC? (2025).[3][5][6][9][10]

Sources

Application Note: Mass Spectrometry Profiling of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the mass spectrometric analysis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl). It synthesizes physicochemical principles with practical, field-validated protocols.[1]

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, often utilized as a scaffold for CNS-active agents and enzyme inhibitors. The fluorine substitution at the C7 position is strategically employed to modulate metabolic stability (blocking P450 hydroxylation) and lipophilicity.[1]

This guide provides a robust LC-MS/MS protocol for the identification and quantification of 7-F-THIQ. It details the ionization behavior, predictive fragmentation pathways, and chromatographic separation strategies required to mitigate the peak tailing often observed with secondary amine salts.[1]

Physicochemical Profile & MS Prediction

Understanding the molecule's intrinsic properties is the first step in designing a self-validating MS method.[1]

PropertyValueMS Implication
Chemical Formula C₉H₁₀FN[2] · HClFree Base MW: 151.18 Da
Exact Mass (Free Base) 151.0797 Da[M+H]⁺ Monoisotopic: 152.0870 m/z
Ionization Mode Positive (ESI+)Secondary amine protonates readily.[1]
pKa (Calculated) ~9.5 (Secondary Amine)Requires acidic mobile phase for ionization or high pH for retention.[1]
LogP ~1.8Moderately lipophilic; suitable for Reverse Phase LC.[1]

Experimental Protocol: LC-MS/MS Workflow

Sample Preparation (The "Salt" Factor)

Context: The hydrochloride salt form is water-soluble but can cause ion suppression if the chloride counter-ion concentration is too high in the source.[1]

  • Stock Solution: Dissolve 1 mg of 7-F-THIQ HCl in 1 mL of 50:50 Methanol:Water (Free base equivalent ~0.8 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid in Water .

  • Critical Step: Use a glass vial. Tetrahydroisoquinolines can adsorb to polypropylene at low concentrations.[1]

Liquid Chromatography Conditions

Objective: Achieve retention of a polar amine while maintaining sharp peak shape.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex XB-C18.

    • Reasoning: These columns have charged surface hybrids (CSH) or specific bonding technologies that resist basic compound tailing at acidic pH.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B (Hold for 0.5 min to trap polar amine)

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B[1]

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

System: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Source: Electrospray Ionization (ESI) Positive Mode.[1][3]

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Desolvation Temp: 400°C.

Fragmentation Analysis & Mechanistic Insight[1]

The fragmentation of 7-F-THIQ follows specific pathways governed by the stability of the aromatic core and the lability of the saturated heterocyclic ring.

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the protonated precursor [M+H]⁺ (152.09) undergoes characteristic cleavages:

  • Loss of Ammonia (NH₃):

    • Mechanism: Heterolytic cleavage of the C-N bond followed by proton transfer.[1]

    • Fragment: [M+H - 17]⁺ = 135.06 m/z .[1]

    • Significance: Diagnostic for the secondary amine functionality.[1][4][5]

  • Retro-Diels-Alder (RDA) / Ring Opening:

    • Mechanism: Cleavage of the saturated ring, often losing an imine fragment (CH₂=NH, 29 Da) or ethylene (28 Da).[1]

    • Fragment: [M+H - 29]⁺ = 123.06 m/z (Fluorinated styryl cation).[1]

  • Formation of Fluorotropylium Ion (High Energy):

    • Mechanism: Rearrangement of the benzyl fragment after complete loss of the heterocyclic ring.[1]

    • Fragment: C₇H₆F⁺ = 109.04 m/z .[1]

    • Significance:High Specificity. This ion confirms the presence of fluorine on the aromatic ring.[1]

Visualizing the Pathway

The following diagram illustrates the logical flow of the analytical method and the structural fragmentation.

G Sample 7-F-THIQ HCl (Sample) ESI ESI+ Source [M+H]+ = 152.09 Sample->ESI Dissolve & Inject Q2 Collision Cell (CID) ESI->Q2 Select Precursor Frag1 m/z 135.06 [M+H - NH3]+ Q2->Frag1 -17 Da Frag2 m/z 123.06 [Loss of CH2=NH] Q2->Frag2 -29 Da Frag3 m/z 109.04 Fluorotropylium Ion (Diagnostic) Q2->Frag3 Ring Collapse

Caption: Analytical workflow and collision-induced dissociation pathways for 7-F-THIQ.

Applications in Drug Development[1][6][7][8]

Quality Control (Impurity Profiling)
  • Synthesis By-products: Look for dehydrogenated impurities (7-Fluoro-isoquinoline, [M+H]⁺ = 148.05) or defluorinated by-products (THIQ, [M+H]⁺ = 134.09).[1]

  • Protocol: Use the full scan mode (MS1) from 100–300 m/z alongside the MRM method to detect unexpected adducts.

Metabolic Stability Assays (MetID)

In microsomal stability assays, the 7-position is blocked by fluorine, shifting metabolism to:

  • N-Methylation: Shift of +14 Da (Precursor 166.1).[1]

  • Hydroxylation (C1 position): Shift of +16 Da (Precursor 168.1).[1]

  • Dehydrogenation: Shift of -2 Da (Precursor 150.1, imine formation).

Self-Validating Check: If the diagnostic m/z 109 fragment (Fluorotropylium) is retained in a metabolite spectrum, the metabolic change must be on the heterocyclic ring, not the aromatic ring.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols on column.Increase ionic strength (add 5mM Ammonium Formate) or switch to CSH/HILIC column.
Low Sensitivity Ion suppression from HCl salt.[1]Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate at pH 10 to remove chloride ions before injection.[1]
Carryover Adsorption of amine to injector.[1]Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.[1]

References

  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: this compound. Retrieved from

  • Niwa, T., et al. (1987).[1] Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains. Biochemical and Biophysical Research Communications.[1][3][6] Retrieved from

  • Starke, I., et al. (2008).[1][7] Mass spectra of tetrahydroisoquinoline-fused heterocycles: influence of ring size and fusion. Rapid Communications in Mass Spectrometry. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 45074042, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (Used for homologous property verification).[1] Retrieved from

Sources

Technical Application Note: Characterization of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl in Dopaminergic Systems

[1]

Introduction & Mechanistic Rationale

The tetrahydroisoquinoline (THIQ) scaffold is a rigidified congener of dopamine (3,4-dihydroxyphenethylamine). While dopamine is flexible, the THIQ structure locks the ethylamine side chain into a semi-rigid conformation, reducing the entropic cost of binding to the orthosteric site of G-protein coupled receptors (GPCRs).

7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) represents a critical Structure-Activity Relationship (SAR) probe. In the standard numbering of the THIQ ring:

  • Position 6 corresponds to the meta-hydroxyl (3-OH) of dopamine.

  • Position 7 corresponds to the para-hydroxyl (4-OH) of dopamine.

Scientific Hypothesis: The 7-fluoro substitution replaces the 7-hydroxyl group found in catechol-based THIQs (like 6,7-dihydroxy-THIQ). Fluorine acts as a bioisostere for the hydroxyl group in terms of steric bulk (Van der Waals radius: F ≈ 1.47 Å vs. OH ≈ 1.40 Å) and electronegativity, but it lacks hydrogen bond donor capability . Therefore, this compound is utilized to:

  • Probe Hydrogen Bonding: Determine if the receptor requires an H-bond donor at the 7-position for high-affinity binding.

  • Enhance Metabolic Stability: Block Phase II conjugation (glucuronidation/sulfation) that typically targets the phenolic 7-OH.

  • Modulate pKa: The electron-withdrawing fluorine decreases the pKa of the secondary amine, potentially altering membrane permeability and electrostatic interactions with the conserved Aspartate (Asp 3.32) in the receptor binding pocket.

Visualizing the Structural Homology

SAR_Logiccluster_mechanismsPharmacological ImpactDopamineDopamine(Flexible Endogenous Ligand)THIQ_ScaffoldTHIQ Scaffold(Rigidified Template)Dopamine->THIQ_Scaffold Cyclization (Entropy Reduction)F_Probe7-Fluoro-THIQ(H-Bond Acceptor Only)THIQ_Scaffold->F_Probe 7-OH -> 7-F Substitution (Bioisosteric Replacement)M1Block MetabolicConjugationF_Probe->M1M2Test H-BondDonor NecessityF_Probe->M2M3Modulate AminepKa (Asp3.32 Interaction)F_Probe->M3

Figure 1: Structural evolution from Dopamine to 7-F-THIQ and the pharmacological questions addressed by this probe.

Material Handling & Preparation

Safety Note: 7-F-THIQ HCl is a halogenated organic amine salt. Treat as a potential irritant and handle within a fume hood.

Solubility and Stock Solution

The hydrochloride salt enhances water solubility compared to the free base.

  • Molecular Weight: ~187.64 g/mol .[1][2]

  • Solvent: Dissolve in DMSO (Dimethyl sulfoxide) or Milli-Q Water .

    • Recommendation: Prepare a 10 mM stock solution in 100% DMSO. This allows for high-concentration storage (-20°C) without hydrolysis.

    • Working Solution: Dilute the DMSO stock into the Assay Buffer. Keep final DMSO concentration < 1% (ideally < 0.1%) to avoid solvent effects on the receptor membrane.

Storage
  • Solid: Store at -20°C, desiccated. Hygroscopic.

  • Solution: Aliquot stock (10 mM) into single-use vials. Avoid freeze-thaw cycles.

Experimental Protocol: Radioligand Competition Binding

This protocol is designed to determine the affinity (

competition binding format
Assay System Components
ComponentSpecificationRationale
Receptor Source CHO-K1 or HEK293 cells stably expressing human D2R or D3R.Stable expression ensures consistent

(receptor density).
Radioligand

-Spiperone (Antagonist) or

-7-OH-DPAT (Agonist).
Spiperone is standard for D2-like receptors (

nM).
Non-Specific Binding (NSB) (+)-Butaclamol (1 µM) or Haloperidol (10 µM).Defines the background signal not associated with the specific receptor.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.Mimics physiological ionic strength; ions (Na+, Mg++) modulate agonist binding states.
Membrane Preparation (Critical Step)

Causality: Improper membrane prep leads to proteolysis or G-protein uncoupling, affecting agonist affinity.

  • Harvest cells in ice-cold PBS.

  • Homogenize in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron (bursts of 5 sec).

  • Centrifuge at 48,000

    
     for 20 min at 4°C.
    
  • Resuspend pellet in Assay Buffer.[3] Repeat wash twice to remove endogenous dopamine.

  • Determine protein concentration (BCA Assay).[3] Dilute to ~5–10 µg protein/well.

Competition Binding Workflow

Objective: Construct a dose-response curve for 7-F-THIQ.

  • Plate Setup: Use 96-well polypropylene plates (low binding).

  • Additions (Final Volume 250 µL):

    • 50 µL Assay Buffer (Total Binding) OR NSB Agent (Non-Specific Binding).

    • 50 µL 7-F-THIQ (Test Compound). Prepare serial dilutions (e.g.,

      
       M to 
      
      
      M).
    • 50 µL Radioligand (

      
      -Spiperone). Final concentration should be 
      
      
      (e.g., 0.2 nM).
    • 100 µL Membrane Suspension (Start reaction).

  • Incubation: Incubate at 25°C for 60–90 minutes .

    • Note: Equilibrium time depends on the "off-rate" of the radioligand. Spiperone is slow; ensure equilibrium is reached.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hr).

    • Why PEI? Reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Wash: Wash filters

    
     with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl).
    
  • Detection: Dry filters, add liquid scintillant, and count in a Beta Counter.

Assay Workflow Diagram

Binding_Protocolcluster_QCQuality Control ChecksStartStart: Membrane Prep(CHO-hD2R)IncubationIncubation (90 min @ 25°C)Membrane + [3H]-Ligand + 7-F-THIQStart->Incubation Add ReagentsFiltrationRapid Filtration(GF/B Filters + 0.3% PEI)Incubation->Filtration TerminateQC1Total Binding < 10% of Added LigandIncubation->QC1WashWash 3x Ice-Cold Buffer(Remove Unbound Ligand)Filtration->WashCountingScintillation Counting(CPM Measurement)Wash->CountingAnalysisData Analysis(Cheng-Prusoff)Counting->AnalysisQC2Specific Binding > 70% of TotalCounting->QC2

Figure 2: Step-by-step workflow for the radioligand competition assay with built-in Quality Control checkpoints.

Data Analysis & Interpretation

Calculation of

Plot the specific binding (CPM) against the log concentration of 7-F-THIQ. Fit the data to a one-site competition model (unless the Hill slope deviates significantly from unity):

Derivation of

Convert the


Cheng-Prusoff equation

  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting Results for 7-F-THIQ
  • High Affinity (

    
     nM):  Suggests the 7-F substitution is well-tolerated. The receptor pocket accepts the fluorine, and the H-bond donor (from 7-OH) is not strictly required for binding, or the fluorine is engaging in favorable polar interactions.
    
  • Low Affinity (

    
     nM):  Suggests the 7-OH group of the parent catechol is critical for binding (likely as an H-bond donor to a serine residue in the receptor, e.g., Ser 5.42 or Ser 5.46 in D2).
    
  • Hill Slope < 0.8: Indicates negative cooperativity or binding to multiple affinity states (e.g., G-protein coupled vs. uncoupled states).

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Radioligand sticking to filters.Ensure filters are soaked in 0.3% PEI for at least 1 hour. Use GF/B or GF/C filters.
Low Specific Signal Receptor degradation or low expression.Add protease inhibitors to lysis buffer.[3] Verify receptor expression via saturation binding (

).
Incomplete Displacement 7-F-THIQ insolubility.Check stock solution for precipitation. Ensure final DMSO < 1%.
Hill Slope

1.0
Allosteric effects or multiple sites.7-F-THIQ might bind to both High and Low affinity states. Add GTP

S (100 µM) to uncouple G-proteins and force the receptor into the Low affinity state for a cleaner curve.

References

  • Chemical Identity & Properties

    • PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Related Isomer Data). National Library of Medicine. Link

    • Fisher Scientific.[1] Safety Data Sheet: this compound. Link

  • Dopamine Receptor Structural Biology

    • Zhuang, Y., et al. (2021).[4][5] Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell, 184(4), 931-942. Link

  • THIQ Structure-Activity Relationships (SAR)

    • Boateng, C. A., et al. (2015). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. (Discusses 6,7-substituted THIQs). Link

    • Kling, B., et al. (2019). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules. Link

  • Radioligand Binding Protocols

    • Gifford Bioscience. Radioligand Binding Assay Protocol. Link

    • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Link

Application Note: Cell-Based Profiling of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocols Subject: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ) Cas No: [Specific CAS dependent on salt form, typically generic for 7-F-THIQ HCl] Target Audience: Medicinal Chemists, Neuropharmacologists, Assay Development Scientists

Introduction: The Fluorinated Scaffold in CNS Discovery

This compound (7-F-THIQ) represents a critical structural probe in the development of central nervous system (CNS) agents. While the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), is an endogenous amine with implications in Parkinsonian neurodegeneration, the introduction of a fluorine atom at the C7 position dramatically alters its physicochemical and biological profile.

Why This Compound Matters

In drug discovery, 7-F-THIQ serves two primary roles:

  • Metabolic Probe: The C7 fluorine atom blocks aromatic hydroxylation, a common metabolic soft spot, allowing researchers to evaluate metabolic stability and prolong half-life compared to the parent THIQ.

  • SAR determinant in Neurotoxicity: THIQs can act as neurotoxins (via mitochondrial Complex I inhibition) or neuroprotectants (via MAO inhibition). 7-F-THIQ is used to determine how electron-withdrawing groups affect this duality.

This guide details the protocols for evaluating 7-F-THIQ in neurotoxicity screening , MAO inhibition , and metabolic stability assays.

Handling and Preparation

Critical Warning: 7-F-THIQ is supplied as a hydrochloride salt.[1][2] Direct addition to cell culture media without buffering will cause localized acidosis, leading to false-positive cytotoxicity.

Stock Solution Preparation[3]
  • Solvent: Dimethyl sulfoxide (DMSO) or sterile water.

  • Solubility: High (>20 mg/mL) due to the ionic HCl form.

  • Neutralization Step:

    • Dissolve 10 mg of 7-F-THIQ HCl in 1 mL DMSO (Stock A).

    • Prepare a working solution in culture media (e.g., DMEM).

    • Mandatory: Check pH. If the media turns yellow (acidic), buffer with 1M HEPES (pH 7.4) or minimal NaOH until physiological pH (7.2–7.4) is restored.[3]

Protocol Module A: Neurotoxicity & Neuroprotection Screening

Objective: Determine if 7-F-THIQ exhibits neurotoxicity (Parkinsonian model) or neuroprotection against oxidative stress. Cell Model: SH-SY5Y (Human Neuroblastoma), differentiated to a dopaminergic phenotype.

Mechanistic Context

Simple THIQs can accumulate in dopaminergic neurons via the dopamine transporter (DAT) and inhibit mitochondrial Complex I. However, C7-fluorination reduces electron density on the aromatic ring, potentially altering this binding affinity.

Experimental Workflow
  • Cell Seeding:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce dopaminergic phenotype (neurite outgrowth).

  • Treatment Groups:

    • Vehicle Control: 0.1% DMSO.

    • Positive Neurotoxin Control: MPP+ (1 mM).

    • Test Compound (Toxicity Mode): 7-F-THIQ (10, 50, 100, 500 µM) for 24h.

    • Test Compound (Protection Mode): Pre-treat with 7-F-THIQ (10–50 µM) for 2h, then add 6-OHDA (50 µM) or MPP+.

  • Readout (Dual Assay):

    • Metabolic Activity: MTT or Resazurin (Alamar Blue) assay.

    • Membrane Integrity: LDH Release assay (supernatant analysis).

  • Data Analysis:

    • Calculate % Viability relative to Vehicle.

    • Success Criterion: If 7-F-THIQ viability > 90% at 100 µM, it is considered non-neurotoxic at therapeutic screening concentrations.

Visualizing the Pathway

The following diagram illustrates the divergent pathways 7-F-THIQ may influence within the neuron.

NeurotoxicityPathway Extracellular Extracellular Space DAT Dopamine Transporter (DAT) Extracellular->DAT 7-F-THIQ Entry Cytosol Cytosol DAT->Cytosol Mito Mitochondria (Complex I) Cytosol->Mito Accumulation (Potential Toxicity) MAO Monoamine Oxidase (Outer Mito Membrane) Cytosol->MAO Binding/Inhibition ROS ROS Generation (Oxidative Stress) Mito->ROS Inhibition MAO->ROS Inhibition Reduces H2O2 Protection Neuroprotection (Reduced Dopamine Oxidation) MAO->Protection Prevents DA Degradation Apoptosis Apoptosis/Cell Death ROS->Apoptosis

Caption: Dual mechanism of action. 7-F-THIQ may enter via DAT to inhibit Complex I (toxicity pathway) or inhibit MAO enzymes (protective pathway).

Protocol Module B: Monoamine Oxidase (MAO) Inhibition Profiling

Objective: Quantify the IC50 of 7-F-THIQ against MAO-A and MAO-B. Rationale: THIQ derivatives are classic competitive inhibitors of MAO. The fluorine substitution modulates lipophilicity and pKa, often enhancing selectivity for MAO-B (relevant for Parkinson's therapy).

Assay Principle

A fluorometric assay using Amplex Red. MAO converts a substrate (Tyramine or Benzylamine) into H2O2, which reacts with Amplex Red (via HRP) to produce highly fluorescent Resorufin.

Step-by-Step Protocol
  • Reagent Preparation:

    • Enzyme Source: Recombinant Human MAO-A and MAO-B (commercial microsomes).

    • Substrate: Tyramine (1 mM) for MAO-A; Benzylamine (1 mM) for MAO-B.

    • Detection Mix: 50 µM Amplex Red + 1 U/mL HRP in Phosphate Buffer (pH 7.4).

  • Plate Setup (Black 96-well plate):

    • Blank: Buffer only.

    • Control: Enzyme + Substrate + DMSO (No inhibitor).

    • Test: Enzyme + Substrate + 7-F-THIQ (Log dilution series: 0.01 µM to 100 µM).

    • Reference: Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific).

  • Incubation:

    • Pre-incubate Enzyme + 7-F-THIQ for 15 mins at 37°C.

    • Add Substrate/Detection Mix to initiate reaction.

    • Incubate for 30–60 mins protected from light.

  • Measurement:

    • Read Fluorescence: Ex 530 nm / Em 590 nm.

  • Calculation:

    • Plot log[Concentration] vs. % Inhibition.

    • Fit to sigmoidal dose-response curve to determine IC50.

Expected Outcome: Unsubstituted THIQ typically inhibits MAO-B with an IC50 ~10–50 µM. 7-F-THIQ is expected to show altered potency. If IC50 < 1 µM, it is considered a potent inhibitor.

Protocol Module C: Metabolic Stability (Microsomal)

Objective: Verify if the 7-Fluoro substitution blocks metabolic degradation compared to non-fluorinated THIQ.

Protocol Summary
  • System: Pooled Human Liver Microsomes (HLM) supplemented with NADPH.

  • Reaction:

    • Incubate 1 µM 7-F-THIQ with 0.5 mg/mL HLM at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak (m/z ~ 152 for 7-F-THIQ).

  • Comparison: Run parallel with non-fluorinated THIQ. The 7-F analog should exhibit a longer intrinsic clearance (

    
    ) half-life due to the blocked C7 position.
    

Data Reporting & Interpretation

When documenting results for 7-F-THIQ, structure your data as follows:

AssayParameterResult Interpretation
Cytotoxicity (SH-SY5Y)

(Lethal Conc 50%)
> 200 µM: Low toxicity (Safe scaffold). < 50 µM: Potential neurotoxin (resembles MPP+).
MAO-B Inhibition

< 1 µM: Potent inhibitor (Potential antidepressant/PD drug). > 50 µM: Weak interaction.
Metabolic Stability

(Half-life)
Compare to unsubstituted THIQ. Expect increase in

due to F-substitution.

References

  • Méndez-Alvarez, E., et al. (1997).[4] "Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke." Life Sciences, 60(19), 1719-1727.[4] Link

  • Antkiewicz-Michaluk, L., et al. (2001). "Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on dopamine neurons in rat brain." Journal of Neural Transmission. Link

  • Abe, K., et al. (2005). "Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease." Biological and Pharmaceutical Bulletin, 28(8), 1355-1362. Link

  • Faheem, et al. (2021).[5] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 12598-12622. Link

  • Chem-Impex International. "this compound Product Data." Chemical Catalog. Link

Sources

Application Note: In Vivo Characterization of 7-Fluoro-1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From PNMT Inhibition to CNS Safety Profiling

Introduction: The Fluorine Advantage in THIQ Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous adrenergic and dopaminergic agents. However, unsubstituted THIQs often suffer from rapid metabolic clearance via ring hydroxylation (typically at the C7 position) and potential neurotoxicity associated with Parkinsonian-like syndromes.

Why 7-Fluoro-1,2,3,4-THIQ? The incorporation of a fluorine atom at the C7 position of the THIQ ring serves three critical mechanistic functions:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the para-position relative to the nitrogen, significantly extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine alters the

    
     of the secondary amine, potentially influencing uptake at the Blood-Brain Barrier (BBB).
    
  • Target Selectivity: 7-substituted THIQs are classic inhibitors of Phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for adrenaline synthesis.[1]

This guide details the in vivo workflows required to validate these derivatives, balancing therapeutic efficacy (e.g., hypertension control via PNMT inhibition) against potential CNS toxicity.

Experimental Workflow & Logic

The following diagram illustrates the decision tree for evaluating 7-F-THIQ derivatives. The logic prioritizes safety (neurotoxicity) and bioavailability before efficacy.

THIQ_Workflow Compound 7-F-THIQ Derivative (HCl Salt) Formulation Formulation (pH Adjustment) Compound->Formulation Solubility Check PK_BBB PK & BBB Permeability (Microdialysis) Formulation->PK_BBB IV/IP Admin Tox_Screen Neurotoxicity Screen (Locomotor/Rotarod) PK_BBB->Tox_Screen If CNS Penetrant Efficacy Efficacy Model (SHR Hypertension) PK_BBB->Efficacy If Peripherally Restricted Tox_Screen->Compound Fail: Redesign Tox_Screen->Efficacy If Non-Toxic

Figure 1: Critical path for evaluating 7-F-THIQ derivatives. Note the bifurcation based on BBB penetration.

Formulation & Stability Protocols

Challenge: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a salt. While water-soluble, the resulting solution is acidic. Direct injection of unbuffered HCl salts can cause peritonitis (IP) or phlebitis (IV), altering absorption kinetics and causing animal distress.

Protocol A: Preparation for Parenteral Administration
  • Weighing: Accurately weigh the specific 7-F-THIQ derivative (e.g., 10 mg).

  • Dissolution: Dissolve in 90% of the final volume of sterile 0.9% Saline.

  • pH Adjustment (Critical Step):

    • Measure pH (likely ~3.0–4.0 for HCl salts).

    • Titrate carefully with 0.1 N NaOH to pH 6.5–7.4.

    • Note: If the derivative precipitates at neutral pH (common with lipophilic 3-position substitutions), add 5-10% hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) or Solutol HS-15 to maintain solubility.
  • Filtration: Pass through a 0.22

    
    m PVDF syringe filter for sterilization.
    
  • Stability Check: Verify concentration post-filtration using HPLC-UV to ensure no compound was lost to the filter matrix.

Pharmacokinetic (PK) & BBB Permeability

Determining whether the derivative crosses the BBB is the " go/no-go " step. For PNMT inhibitors targeting peripheral hypertension, BBB penetration is often undesirable (to avoid CNS side effects). For neuroprotective agents, it is mandatory.

Protocol B: Plasma vs. Brain Distribution (Microdialysis)

Rationale: Microdialysis is superior to whole-brain homogenization as it measures free (unbound) drug concentration in the extracellular fluid (ECF), which is the pharmacologically active fraction.

Subjects: Male Sprague-Dawley rats (250–300 g).

Surgical Setup:

  • Anesthetize rats (Isoflurane).

  • Implant microdialysis guide cannula into the striatum (Coordinates relative to Bregma: AP +0.5 mm, ML +3.0 mm, DV -4.5 mm).

  • Implant jugular vein catheter for blood sampling.

  • Allow 24-hour recovery.

Sampling Procedure:

  • Probe Insertion: Insert probe (2 mm membrane) and perfuse with artificial CSF (aCSF) at 1.5

    
    L/min.
    
  • Equilibration: 60 minutes stabilization.

  • Administration: Administer 7-F-THIQ derivative (e.g., 10 mg/kg, IV or IP).

  • Collection:

    • Dialysate: Collect every 20 mins for 4 hours.

    • Plasma: Draw 0.2 mL blood at 5, 15, 30, 60, 120, 240 mins.

Analytical Method (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: MRM mode. Monitor the specific parent ion

    
    .
    
  • Internal Standard: Use deuterated THIQ or Propranolol.

Data Output Table:

ParameterDefinitionTarget (CNS Agent)Target (Peripheral Agent)

Peak concentration in ECF> 100 nM< 10 nM

Partition Coefficient (

)
> 0.5< 0.1

Half-life> 60 min> 60 min

Pharmacodynamics: PNMT Inhibition (Efficacy)

If the 7-F-THIQ derivative is designed as a PNMT inhibitor (to lower adrenaline), the Spontaneously Hypertensive Rat (SHR) is the gold-standard model.

Protocol C: Antihypertensive Efficacy in SHR

Mechanism: Inhibition of PNMT reduces the conversion of noradrenaline to adrenaline in the adrenal medulla and brainstem, lowering mean arterial pressure (MAP).

  • Subjects: Male SHRs (12–14 weeks old), established hypertension (SBP > 160 mmHg).

  • Instrumentation: Implant radiotelemetry transmitters (DSI) into the abdominal aorta for continuous, stress-free BP monitoring.

  • Baseline: Record 24-hour baseline MAP and Heart Rate (HR).

  • Dosing: Administer Vehicle (Control) or 7-F-THIQ derivative (10, 30, 100 mg/kg PO) once daily for 7 days.

  • Endpoint Measurement:

    • Analyze MAP reduction (Delta mmHg).

    • Biomarker Validation: At termination, harvest adrenal glands. Homogenize and assay for Adrenaline/Noradrenaline ratio using HPLC-ECD (Electrochemical Detection). A successful PNMT inhibitor will significantly decrease the Adrenaline:Noradrenaline ratio.

Toxicology: Neurotoxicity Screening

Unsubstituted THIQs and N-methylated derivatives (like 1-Bn-TIQ) are structurally related to MPTP and can induce Parkinsonian symptoms.[2] It is mandatory to prove your 7-Fluoro derivative does NOT cause this.

Protocol D: Locomotor Activity & Rotarod
  • Open Field Test:

    • Place rat in an infrared-beam activity cage.

    • Measure total distance traveled, vertical rears, and center time over 60 minutes.

    • Pass Criteria: No significant hypokinesia (reduced movement) compared to vehicle.

  • Rotarod Test (Motor Coordination):

    • Train rats to run on a rotating rod (accelerating 4 to 40 rpm).

    • Administer high-dose 7-F-THIQ (e.g., 50 mg/kg IP).

    • Test latency to fall at 1, 4, and 24 hours post-dose.

    • Pass Criteria: Latency to fall must remain >80% of baseline.

Neurochemical Verification: If behavioral deficits are observed, sacrifice animals and stain striatal sections for Tyrosine Hydroxylase (TH) . A loss of TH+ neurons indicates dopaminergic neurotoxicity.

References

  • Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor.[1][3] Journal of Medicinal Chemistry.[4] Link

  • Makino, Y., et al. (1990).[5] A novel and neurotoxic tetrahydroisoquinoline derivative in vivo: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment.[5] Journal of Neurochemistry.[5] Link

  • Abe, K., et al. (2005). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study. Neuroscience Letters. Link

  • Zlatopolskiy, B. D., et al. (2018). Discovery of 7-[18F]Fluorotryptophan as a Novel PET Probe for the Visualization of Tryptophan Metabolism in Vivo.[6] Journal of Medicinal Chemistry.[4] Link

  • Klingler, F. M., et al. (2016). Isoquinoline Scaffolds in Medicinal Chemistry: An Overview of the Current Literature. (General reference for THIQ scaffold properties). Link

Sources

Formulation of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride for biological studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Biological Systems

Executive Summary & Compound Profile

This compound (7-F-THIQ HCl) is a pharmacologically active secondary amine used primarily as a scaffold in medicinal chemistry (e.g., for GluN2B antagonists or antimicrobial agents) and as a probe for monoamine transporter kinetics.[1]

While the hydrochloride salt form confers initial water solubility, this compound presents specific challenges: oxidative instability of the secondary amine and pH-dependent precipitation of the free base in physiological media. This guide provides a self-validating framework for formulating 7-F-THIQ HCl to ensure experimental reproducibility.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Chemical Structure Fluorinated secondary amine (HCl salt)Prone to oxidation (N-oxide/imine formation).[1][2]
Molecular Weight ~187.64 g/mol (HCl salt)Conversion factor required for molarity.[1][2]
pKa (Calculated) ~8.9 – 9.1 (Base)Protonated (charged) at pH 7.4; risk of precipitation if pH > 8.[1][2]5.
LogP (Free Base) ~1.6 – 1.8Moderately lipophilic; free base has poor aqueous solubility.[1][2]
Solubility (HCl Salt) >20 mg/mL in WaterHighly soluble in acidic media; solubility drops as pH rises.[1][2]

Critical Formulation Logic

The formulation strategy relies on the "Solubility-Stability-Tolerability" Triad .[1][2]

  • Oxidation Defense: Tetrahydroisoquinolines (THIQs) are susceptible to oxidative dehydrogenation to form dihydroisoquinolines (imines), especially in solution over time [1][2].[2][3] Protocol Requirement: Stock solutions must be stored in anhydrous DMSO under inert gas (Argon/Nitrogen).[2]

  • The pH Trap: As an HCl salt, the compound dissolves readily in water, creating an acidic solution (pH ~2-3).[2] Direct injection of this acidic solution causes tissue necrosis (IP/SC) or phlebitis (IV).[2] However, neutralizing to pH 7.4 risks precipitating the lipophilic free base if the concentration exceeds the solubility limit of the unionized species [3].

  • Fluorine Effect: The C7-fluorine atom withdraws electron density, slightly lowering the pKa compared to the parent THIQ, but it also increases lipophilicity, making the "crash-out" risk slightly higher than non-fluorinated analogs during neutralization.

Decision Tree: Vehicle Selection

Use the following logic flow to select the appropriate vehicle based on your study type.

FormulationLogic Start Start: Define Study Type Type In Vitro or In Vivo? Start->Type InVitro In Vitro (Cell/Enzyme) Type->InVitro InVivo In Vivo (Animal) Type->InVivo Stock Prepare 100 mM Stock in anhydrous DMSO InVitro->Stock Dilution Dilute into Media (Keep DMSO < 0.5%) Stock->Dilution ConcCheck Required Conc. > 5 mg/mL? InVivo->ConcCheck LowConc No (< 5 mg/mL) ConcCheck->LowConc HighConc Yes (> 5 mg/mL) ConcCheck->HighConc Saline Vehicle: 0.9% Saline Adjust pH to 5.5 - 6.0 LowConc->Saline Complex Vehicle: 10% HP-β-CD in Saline HighConc->Complex

Caption: Formulation decision tree based on concentration and administration route requirements.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (In Vitro)

Best for: High-throughput screening, enzyme kinetics, cell culture.

Reagents:

  • 7-F-THIQ HCl powder.[1][2]

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).[2]

  • Argon or Nitrogen gas stream.[2]

Procedure:

  • Weighing: Weigh the HCl salt accurately. Example: To make 10 mL of 50 mM stock, weigh 93.8 mg (based on MW ~187.64).[2]

  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.[2] The salt should dissolve completely at room temperature.[2]

    • Note: Do not use water for the master stock; aqueous stocks degrade faster due to oxidation [2].[2]

  • Aliquot & Storage: Aliquot into amber glass vials (to prevent photodegradation).

  • Inert Gas Overlay: Gently blow Argon/Nitrogen into the headspace of each vial before capping.[2]

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 12 months).

Protocol B: Formulation for In Vivo Administration (IP/PO)

Best for: Rodent PK/PD studies.[2] Target concentration: 1 – 10 mg/mL.[1][2]

Reagents:

  • 0.9% Sterile Saline.[2]

  • 1N NaOH (for pH adjustment).[2]

  • (Optional) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for high doses.[1]

Procedure:

  • Calculate: Determine the total mass required.

    • Example: 5 mg/mL target in 10 mL = 50 mg.[2]

  • Initial Dissolution: Dissolve the 7-F-THIQ HCl powder in 90% of the final volume of sterile saline.

    • Observation: The solution will be clear and acidic (pH ~3).[2]

  • pH Adjustment (The Critical Step):

    • Place the beaker on a magnetic stirrer with a calibrated pH probe.[2]

    • Slowly add 1N NaOH dropwise.[2]

    • Stop when pH reaches 5.5 – 6.0 .[2]

    • Warning: Do not target pH 7.4 directly.[2] At high concentrations, approaching the pKa (~9.[2]0) increases the ratio of free base, which may precipitate as a cloudy suspension. pH 6.0 is physiologically tolerated for IP injection and ensures the compound remains ionized and soluble [4].[2]

  • Final Volume: Add saline to reach the final target volume.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Use Immediate: Prepare fresh on the day of dosing.

Rescue Strategy (If precipitation occurs): If the solution turns cloudy during pH adjustment, you have crashed out the free base.

  • Action: Add 10% HP-β-CD (w/v) to the vehicle.[1][2] Cyclodextrins encapsulate the hydrophobic free base, allowing you to adjust the pH closer to neutral without precipitation [5].

Quality Control & Stability Check

Before key experiments, validate the integrity of your compound, as THIQs can degrade into isoquinolines.

HPLC-UV Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.[2]

  • Pass Criteria: Single peak >98% area.

  • Fail Criteria: Appearance of a secondary peak with slightly lower retention time (indicative of the oxidized imine/dihydroisoquinoline form) [2].

References

  • Chemical Identity & Properties: PubChem. 1,2,3,4-Tetrahydroisoquinoline Compound Summary.[2] National Library of Medicine.[2] Available at: [Link][2]

  • Oxidation of THIQs: Murahashi, S. I., et al. (1995).[2] Oxidation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines.[3][4] Heterocycles.[2][3][5][6][7] Available at: [Link]

  • Salt Selection & Solubility: Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][8][9] Advanced Drug Delivery Reviews. Available at: [Link]

  • Vehicle Tolerability: Gad, S. C., et al. (2016).[2] Nonclinical vehicle use in studies by multiple routes in multiple species.[2] International Journal of Toxicology.[2] Available at: [Link]

  • Cyclodextrin Formulation: Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.[2] Available at: [Link]

Sources

Application Note: Scalable Manufacturing of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the scale-up synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl) , a critical pharmacophore in the development of antipsychotics and specific kinase inhibitors. While traditional Pictet-Spengler cyclization routes often yield difficult-to-separate mixtures of 6- and 8-fluoro isomers, this protocol utilizes the regioselective catalytic hydrogenation of 7-fluoroisoquinoline .

This guide addresses the specific process challenges of fluorinated aromatic hydrogenation—namely, preventing hydrodefluorination (C-F bond cleavage)—and provides a robust salt formation protocol to ensure high crystallinity and purity (≥99.5%).

Target Molecule:

  • Chemical Name: this compound

  • CAS Number: 799274-06-9[1][2]

  • Molecular Formula: C9H11ClF N[1]

  • Molecular Weight: 187.64 g/mol [1]

Process Logic & Route Selection

The Regioselectivity Challenge

The synthesis of substituted tetrahydroisoquinolines is classically achieved via the Pictet-Spengler reaction. However, for the 7-fluoro isomer, this route is flawed on a large scale:

  • Precursor: 3-Fluorophenethylamine.[1]

  • Outcome: Cyclization occurs ortho or para to the activating group, yielding a mixture of 6-fluoro (major) and 8-fluoro (minor) isomers. The 7-fluoro isomer is structurally inaccessible via direct cyclization of the commercially available meta-substituted precursor without complex blocking groups.

The Solution: Isoquinoline Reduction

To guarantee 100% regiochemical fidelity, this protocol starts with 7-fluoroisoquinoline (synthesized via a modified Pomeranz-Fritsch reaction or commercially sourced).[1] The core transformation is the reduction of the pyridine ring while preserving the labile aryl-fluorine bond.

ProcessFlow Start 7-Fluoroisoquinoline (SM) H2 Hydrogenation (PtO2, H2, AcOH) Start->H2 Reduction Filter Catalyst Filtration (Pyrophoric Safety) H2->Filter Workup Salt Salt Formation (HCl/IPA) Filter->Salt Crystallization Product 7-F-THIQ HCl (Crystalline Solid) Salt->Product Isolation

Figure 1: High-level workflow for the regioselective synthesis of 7-F-THIQ HCl.

Safety & Hazard Analysis (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity The free base is toxic if swallowed (Cat 3) or in contact with skin (Cat 2).[1]Use full PPE (Tyvek suit, double nitrile gloves).[1] Handle in a certified fume hood or isolator.[1]
Hydrogenation High-pressure

gas; flammable solvents.[1]
Use rated pressure vessels (Parr/Buchi). Ground all equipment to prevent static discharge.[1]
Pyrophoric Catalyst Dry PtO2 or Pd/C can ignite solvent vapors upon exposure to air.[1]Keep catalyst wet (water-wet paste preferred).[1] Inert the filter cake with

immediately after filtration.[1]
Hydrodefluorination Risk of generating HF acid if C-F bond cleaves.[1]Monitor reaction exotherm.[1] If defluorination is detected, quench immediately and treat waste as HF-contaminated.[1]

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation

Objective: Reduce the heterocyclic ring without cleaving the C-F bond. Catalyst Selection: Platinum Oxide (


, Adams' Catalyst) is selected over Palladium on Carbon (

).[1]

is more aggressive and frequently causes hydrodefluorination (loss of F, formation of unsubstituted THIQ) under standard conditions.[1]

Reagents:

  • 7-Fluoroisoquinoline (1.0 equiv)

  • 
     (Adams' Catalyst) (1.0 wt% loading relative to substrate)[1]
    
  • Acetic Acid (Glacial) (10 volumes)

  • Hydrogen Gas (

    
    )[1]
    

Protocol:

  • Charging: In a high-pressure autoclave (e.g., Parr reactor), charge 7-fluoroisoquinoline (e.g., 100 g).

  • Solvent: Add Glacial Acetic Acid (1.0 L). The acidic medium protonates the nitrogen, activating the ring for reduction and preventing catalyst poisoning.

  • Catalyst Addition: Under a gentle nitrogen stream, carefully add

    
     (1.0 g).[1] Caution: Ensure no solvent vapors are present near the addition port.
    
  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) x 3 cycles (3 bar), then Hydrogen (
    
    
    
    ) x 3 cycles (3 bar).[1]
  • Reaction: Pressurize to 4 bar (60 psi) with

    
    . Stir vigorously (800-1000 rpm) at 25–30°C .
    
    • Note: Do not heat above 40°C. Higher temperatures exponentially increase the rate of C-F hydrogenolysis.[1]

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.[1] Verify completion via HPLC (Target: SM < 0.5%).

Step 2: Workup & Catalyst Removal[1]
  • Depressurization: Vent

    
     and purge with 
    
    
    
    x 3 cycles.
  • Filtration: Filter the reaction mixture through a bed of Celite to remove the catalyst.

    • Safety: Keep the filter cake wet with acetic acid at all times.[1] Transfer the wet cake immediately to a water-filled waste container to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 45°C to remove the bulk of acetic acid.

  • Neutralization: Dilute the residue with Dichloromethane (DCM, 10 vol) and wash with 10% NaOH solution until the aqueous layer is pH > 12.[1]

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer once more with DCM.[1] Combine organics, dry over

    
    , and concentrate to yield the Free Base  as a pale yellow oil.[1]
    
Step 3: Salt Formation & Crystallization

Objective: Convert the oil to a stable, crystalline hydrochloride salt.[1]

Reagents:

  • Crude 7-F-THIQ Free Base[1]

  • Isopropanol (IPA)[1]

  • HCl in Isopropanol (5-6 N) or concentrated aqueous HCl (37%)[1]

Protocol:

  • Dissolution: Dissolve the crude free base oil in Isopropanol (5 volumes) at room temperature.

  • Acid Addition: Add HCl/IPA solution dropwise with stirring. Maintain temperature < 35°C (exothermic). Add acid until pH reaches 2–3.[1]

    • Alternative: If anhydrous HCl/IPA is unavailable, 37% aq.[1] HCl can be used, but yield may be slightly lower due to water solubility.[1]

  • Crystallization: A white precipitate should form immediately.[1] Heat the slurry to 60°C to dissolve/ripen the crystals, then cool slowly to 0–5°C over 2 hours.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold IPA (1 vol) followed by Methyl tert-butyl ether (MTBE, 2 vol) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Critical Quality Attributes (CQAs) & Troubleshooting

Impurity Control Logic

The most critical impurity is the de-fluorinated analog (1,2,3,4-tetrahydroisoquinoline) . Because the physiochemical properties are nearly identical, separation via crystallization is difficult.[1] Prevention is the only viable control strategy.[1]

ImpurityControl Check In-Process Control (HPLC) Post-Hydrogenation Decision Defluoro Impurity > 0.5%? Check->Decision Pass Proceed to Salt Formation Decision->Pass No Fail Reject Batch / Reprocess (Cannot be purified by Cryst.) Decision->Fail Yes Cause Root Cause: Temp > 40°C or Pd/C used instead of PtO2 Fail->Cause

Figure 2: Decision tree for impurity management during hydrogenation.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Slow H2 Uptake Catalyst poisoning or insufficient agitation.[1]Check agitation speed (gas-liquid mass transfer is rate-limiting).[1] Ensure SM is free of sulfur/amine poisons.[1]
High De-fluoro Impurity Temperature too high or reaction time too long.[1]Strictly control Temp < 30°C. Stop reaction immediately upon SM consumption. Switch to PtO2 if using Pd/C.
Oily Product (No Crystals) Residual acetic acid or water in solvent.[1]Ensure thorough base wash during workup.[1] Use anhydrous IPA/HCl. Add MTBE as an anti-solvent to induce nucleation.[1]
Colored Product (Pink/Brown) Oxidation of the secondary amine.[1]The free base is air-sensitive.[1] Perform salt formation immediately after workup.[1] Store HCl salt under inert atmosphere.

References

  • Scale-up of Tetrahydroisoquinoline Derivatives

    • Zhou, Y. G., et al. "Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline."[1] SciExplor, 2026.[1] Link

  • Safety & Toxicology

    • Fisher Scientific.[1][2][4] "Safety Data Sheet: this compound." Fisher Scientific SDS, Revision 2021.[1][2] Link

  • Crystallization & Salt Properties

    • Kim, et al. "Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium salts."[1][5] NIH PubMed Central, 2023.[1] Link

  • Defluorination Mechanisms

    • "Catalytic defluorination of perfluorinated aromatics under oxidative conditions."[1][6] PubMed, 2014.[1] Link

  • General Synthesis of Fluorinated THIQs

    • Kiss, L., et al.[1][7] "A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives." Synform, 2018.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 406923-91-9). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pharmaceutical building block.[1] The presence of the fluorine atom introduces unique challenges to the synthesis compared to its non-fluorinated analogs. This guide provides in-depth, field-proven insights into common synthetic routes, troubleshooting, and best practices in a direct question-and-answer format.

Section 1: Synthesis Strategies - A Comparative Overview (FAQ)

This section addresses foundational questions regarding the strategic approach to synthesizing the target compound.

Q1: What are the primary synthetic routes to the 7-fluoro-1,2,3,4-tetrahydroisoquinoline core?

There are two principal and historically significant methods for constructing the tetrahydroisoquinoline (THIQ) scaffold: the Bischler-Napieralski reaction followed by a reduction step, and the Pictet-Spengler reaction .[2][3][4][5]

  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[2][6][7] This intermediate is then reduced to the desired tetrahydroisoquinoline. This is often the more robust choice for aromatic rings bearing electron-withdrawing groups.

  • Pictet-Spengler Reaction: This reaction is a condensation between a β-phenylethylamine and an aldehyde or ketone, catalyzed by a protic or Lewis acid, to directly form the tetrahydroisoquinoline ring.[3][8][9] While elegant and direct, its success is highly dependent on the electronic nature of the aromatic ring.[8]

Q2: How does the 7-fluoro substituent impact the choice of synthesis route?

The fluorine atom at the 7-position is moderately electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This is a critical consideration for the cyclization step in both primary routes.

  • For the Pictet-Spengler reaction , which relies on an intramolecular electrophilic aromatic substitution, this deactivation can significantly hinder or completely stall the reaction under standard conditions.[8][10] While the synthesis of 7-fluoro-THIQ from 4-fluoro-phenylalanine has been reported, it represents a challenging case.[11]

  • For the Bischler-Napieralski reaction , the cyclization is also an electrophilic substitution, but it is typically performed under much harsher, forcing conditions. The use of powerful dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) can often overcome the deactivation barrier presented by the fluorine atom.[6][7]

Section 2: Troubleshooting Guide - Bischler-Napieralski Route

This is the recommended pathway for its reliability with deactivated aromatic systems. The general workflow is outlined below.

Bischler-Napieralski Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product A 2-(3-Fluorophenyl)ethylamine B Amide Formation (e.g., with Formyl Chloride or Acetic Anhydride) A->B C N-[2-(3-Fluorophenyl)ethyl]formamide B->C D Cyclization (Bischler-Napieralski) [POCl₃, P₂O₅] C->D E 7-Fluoro-3,4-dihydroisoquinoline D->E F Reduction [NaBH₄ or H₂/Pd-C] E->F G 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (Free Base) F->G H Salt Formation (HCl in Ether/IPA) G->H I 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl H->I

Bischler-Napieralski synthesis workflow for the target compound.

Q3: My Bischler-Napieralski cyclization is failing or giving very low yield. What are the likely causes?

Low or no yield in this step is a common issue, especially with deactivated rings.

  • Cause 1: Insufficient Dehydrating/Activating Conditions. The fluorine substituent makes the ring electron-poor. Standard conditions like refluxing in POCl₃ alone may be insufficient.

    • Solution: Employ a more potent reagent combination. A mixture of phosphorus pentoxide (P₂O₅) dissolved in refluxing phosphorus oxychloride (POCl₃) is highly effective for substrates that lack electron-donating groups.[6][7] Other powerful reagents include triflic anhydride (Tf₂O) or polyphosphoric acid (PPA).[6]

  • Cause 2: Inadequate Temperature or Reaction Time. The reaction requires significant thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to a vigorous reflux. Toluene or even higher-boiling solvents like xylene can be used.[12] Monitor the reaction by TLC until the starting amide is consumed, which may take several hours.

  • Cause 3: Purity of Starting Material. The starting β-phenylethylamide must be pure and, critically, anhydrous.

    • Solution: Ensure the starting amide is thoroughly dried before use. Any moisture will consume the dehydrating agent and quench the reaction.

Q4: I'm observing a significant amount of a styrene-like impurity. How can I prevent this?

This is a classic side reaction of the Bischler-Napieralski synthesis.

  • Cause: Retro-Ritter Reaction. The nitrilium ion intermediate, which is key to the cyclization, can fragment via a retro-Ritter reaction to form a stable styrene derivative, especially if cyclization is slow.[7][12]

    • Solution 1: Use a Nitrile Solvent. A clever way to suppress this side reaction is to use a nitrile (like acetonitrile) as the solvent. This shifts the equilibrium of the retro-Ritter reaction back towards the desired nitrilium intermediate.[7][12]

    • Solution 2: Alternative Activation. Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt that is prone to fragmentation.[7][12]

Q5: The reduction of the 7-fluoro-3,4-dihydroisoquinoline intermediate is problematic. What should I check?

The reduction of the C=N double bond is the final step in forming the core structure.

  • Problem 1: Incomplete Reduction with NaBH₄.

    • Cause & Solution: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[13] Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents). The reaction is usually performed in an alcohol solvent like methanol or ethanol at 0°C to room temperature. If the reaction stalls, gentle warming may be required, but watch for side reactions with the solvent.

  • Problem 2: Issues with Catalytic Hydrogenation (H₂/Pd-C).

    • Cause & Solution: While effective, catalytic hydrogenation of N-heterocycles can be tricky.[14] Potential issues include:

      • Catalyst Poisoning: Ensure all reagents from the previous step (e.g., phosphorus compounds) are completely removed, as they can poison the palladium catalyst.

      • Dehalogenation: A significant risk with palladium catalysts is the hydrogenolysis of the C-F bond (defluorination). To minimize this, use milder conditions: lower hydrogen pressure (1 atm to 50 psi), room temperature, and a catalyst with lower loading (e.g., 5% Pd/C instead of 10%). Adding a base like triethylamine can sometimes suppress hydrodechlorination and may have a similar effect for fluorine.[13]

Section 3: Troubleshooting Guide - Pictet-Spengler Route

While more challenging for this specific molecule, the Pictet-Spengler reaction is a powerful tool and may be required for certain synthetic strategies.

Pictet-Spengler Mechanism A β-Arylethylamine + Aldehyde B Schiff Base Intermediate A->B C Protonation (H⁺) B->C D Electrophilic Iminium Ion C->D E Intramolecular Electrophilic Aromatic Substitution (SEAr) (Rate-Limiting Step) D->E Cyclization F Spirocyclic Intermediate E->F G Rearomatization (-H⁺) F->G H Tetrahydroisoquinoline G->H

Generalized mechanism of the Pictet-Spengler reaction.

Q6: The Pictet-Spengler reaction is not proceeding under standard acidic conditions (e.g., HCl, TFA). Why?

  • Cause: Electronic Deactivation. As mentioned, the 7-fluoro group deactivates the aromatic ring, making the key intramolecular electrophilic substitution step (the cyclization) very difficult.[8] The nucleophilicity of the C-6 position is insufficient to attack the electrophilic iminium ion under mild acidic conditions.

    • Solution: Harsher conditions are required. The use of superacid catalysts (e.g., triflic acid, Eaton's reagent) or strong Lewis acids (e.g., BF₃·OEt₂) can enhance the electrophilicity of the iminium ion intermediate and force the cyclization to occur, even on less activated rings.[8][10]

Q7: How can I improve the reaction rate and yield for this deactivated substrate?

  • Solution 1: Microwave Irradiation. Microwave-assisted synthesis can dramatically accelerate the reaction, often leading to higher yields in minutes instead of hours.[4][10] This is due to efficient heating that can help overcome the high activation energy of the cyclization step.

  • Solution 2: N-Acyliminium Ion Variation. This variant involves acylating the intermediate imine to form a highly reactive N-acyliminium ion.[15] This species is much more electrophilic and can cyclize onto even deactivated aromatic rings under milder conditions than the classical Pictet-Spengler reaction.[15]

Section 4: Purification and Characterization

Q8: What is the best method to purify the final hydrochloride salt?

The hydrochloride salt form enhances water solubility and crystallinity, which aids in purification.[1]

  • Work-up: After the final step (reduction or cyclization), perform a standard aqueous work-up. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification of the Free Base (Optional but Recommended): If the crude free base is impure, it can be purified by column chromatography on silica gel. A typical eluent system would be dichloromethane/methanol with 0.5-1% triethylamine or ammonium hydroxide to prevent the amine from streaking on the acidic silica.

  • Salt Formation and Recrystallization: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of HCl in ether or IPA dropwise until the solution is acidic and precipitation is complete. The resulting solid can be collected by filtration and recrystallized from a solvent system like methanol/ether or ethanol/ethyl acetate to yield the pure hydrochloride salt.

Q9: What are the expected characterization data for this compound?

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyExpected ValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₉H₁₀FN · HCl[1]
Molecular Weight 187.64 g/mol
Melting Point 175-183 °C (range varies by purity)[1][16]
Purity (Typical) ≥96% (HPLC)[1][16]
¹H NMR Spectral data should be consistent with the structure. Key signals include aromatic protons showing splitting patterns influenced by the fluorine, and aliphatic protons of the tetrahydroisoquinoline core.[17][18]
¹³C NMR Spectral data should confirm the 9 unique carbon atoms, with the C-F bond causing characteristic splitting and a large chemical shift for C-7.[17][19]

Section 5: Detailed Experimental Protocol

Protocol 1: Synthesis via Bischler-Napieralski and Reduction (This protocol is a representative procedure adapted from established methods for similar structures and should be optimized for specific laboratory conditions.)[13]

Step A: Amide Formation

  • To a solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq).

  • Slowly add ethyl formate (1.1 eq) or a similar formylating agent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(3-fluorophenyl)ethyl]formamide.

Step B: Bischler-Napieralski Cyclization

  • Caution: This step uses highly corrosive reagents and must be performed in a well-ventilated fume hood.

  • To a flask containing phosphorus pentoxide (P₂O₅, 1.5 eq), carefully add phosphorus oxychloride (POCl₃, ~5-10 volumes).

  • Add the crude amide from Step A to the mixture.

  • Heat the reaction to reflux (approx. 110-120°C) and maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH >10, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to give crude 7-fluoro-3,4-dihydroisoquinoline.

Step C: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline from Step B in methanol (MeOH) and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction by slowly adding water. Remove most of the MeOH under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 7-fluoro-1,2,3,4-tetrahydroisoquinoline free base.

Step D: Hydrochloride Salt Formation

  • Dissolve the crude free base from Step C in a minimal amount of diethyl ether or isopropanol.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product. Recrystallize if necessary.

Section 6: Safety and Handling

Q10: What are the primary safety concerns when handling this compound and its intermediates?

  • Product Hazards: The final product is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[20][21]

  • Reagent Hazards: The synthesis involves highly corrosive and toxic reagents, particularly phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) . These reagents react violently with water and are severely damaging to skin, eyes, and the respiratory tract.

  • Handling Precautions:

    • Always work in a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[20]

    • Ensure eyewash stations and safety showers are immediately accessible.[20]

    • Handle the final product and intermediates under an inert atmosphere (e.g., nitrogen or argon) where possible, as they may be moisture-sensitive.[20]

  • Storage: Store the final compound in a tightly sealed container in a cool, dry place, typically at 0-8°C as recommended by suppliers.[1][16]

References

  • Whaley, W. M., & Govindachari, T. R. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
  • BenchChem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • Chem-Impex. (n.d.). This compound.
  • Kari, N., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Whaley, W. M., & Govindachari, T. R. (n.d.).
  • BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Fisher Scientific. (2021). Safety Data Sheet: this compound, 97%.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Sigma-Aldrich. (n.d.). This compound | 406923-91-9.
  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
  • Jagadeesh, R. V., et al. (2017). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones.
  • ChemicalBook. (n.d.). 7-fluoro-1,2,3,4-tetrahydro-isoquinoline hydrochloride(799274-06-9) 1H NMR.
  • Tourwé, D., et al. (1996). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids.
  • Park, J., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry.
  • Pál, T., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules.
  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • International Journal of Scientific & Technology Research. (2019).
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 | 799274-06-9.
  • Kiss, L. (2018).
  • SciSupplies. (n.d.). This compound, 95.0%, 2.5g.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

Sources

Purification of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride from reaction mixture

[1]

Executive Summary & Molecule Profile

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a critical pharmacophore in medicinal chemistry, particularly for CNS targets where the fluorine atom modulates metabolic stability (blocking C7 oxidation) and lipophilicity.[1]

The purification of this secondary amine often presents two distinct challenges:

  • The "Sticky Salt" Syndrome: The hydrochloride salt tends to "oil out" rather than crystallize due to high lattice energy barriers and hygroscopicity.

  • Boron-Amine Complexation: If synthesized via sodium borohydride (NaBH₄) reduction of the corresponding isoquinoline or dihydroisoquinoline, stable boron-nitrogen adducts can persist, mimicking the product on TLC/HPLC but ruining purity.

Physicochemical Profile
PropertyValueImplication for Purification
CAS 799274-06-9 / 406923-91-9Reference identifiers.[1]
MW 187.64 g/mol (HCl salt)Small molecule; volatile free base.[1][2]
pKa (Conj. Acid) ~9.3 (Secondary Amine)Critical: Remains protonated (water-soluble) at neutral pH.[1]
pKa (Impurity) ~5.1 (7-F-Isoquinoline)Critical: Becomes neutral (organic-soluble) at pH 6–7.[1]
Solubility (HCl) High: Water, MethanolLow: Et₂O, Hexanes, EtOAcUse alcohols for dissolution; ethers as anti-solvents.[1][2]

Troubleshooting Guide: Common Isolation Failures

Issue 1: The Product "Oils Out" During Crystallization

Symptom: Upon adding HCl (gas or etherate) to the free base solution, a gummy, yellow/brown oil separates at the bottom instead of a white precipitate.

Root Cause:

  • Solvent Polarity Mismatch: The solvent system is too non-polar, causing rapid phase separation before crystal nucleation can occur.

  • Impurity Interference: Residual starting material (aromatic isoquinoline) or dimers disrupt the crystal lattice.[2]

  • Water Content: The HCl salt is hygroscopic; atmospheric moisture turns the salt into a syrup.

Corrective Protocol (The "Dual-Solvent" Fix): Do not simply evaporate the oil.

  • Decant the supernatant.

  • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Methanol .

  • Add Diethyl Ether or MTBE dropwise until turbidity just persists.

  • Seeding: Scratch the glass wall with a spatula or add a seed crystal.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature, then 4°C.

Issue 2: Persistent "Ghost" Impurities (Boron Contamination)

Symptom: NMR shows broad peaks around 2-3 ppm, or elemental analysis shows non-stoichiometric results.[1] Mass balance is >100%.[2]

Root Cause: If NaBH₄ was used, the secondary amine forms a stable complex with borane species (R₂NH·BH₃). These do not separate easily during basic extraction.

Corrective Protocol (The Methanol Scavenge):

  • Dissolve the crude reaction mixture in Methanol .

  • Add concentrated HCl until pH < 1.

  • Reflux for 30–60 minutes.

    • Mechanism:[2][3][4][5] This converts trapped borane species into volatile trimethyl borate (B(OMe)₃) and hydrogen gas.[2]

  • Evaporate to dryness. Repeat the Methanol addition/evaporation cycle 3 times to azeotrope away the boron.

The "pH-Switch" Purification Logic

The most effective way to purify 7-F-THIQ from its aromatic precursor (7-fluoroisoquinoline) without chromatography is exploiting their pKa difference (~4 unit gap).

PurificationLogicStartCrude Reaction Mixture(Amine + Impurities + Boron)Quench1. Acid Quench (HCl/MeOH)2. Evaporate (Remove Boron)Start->QuenchDissolveDissolve in Water (pH < 2)Quench->DissolveWashWASH: Extract with EtOAc/EtherDissolve->WashOrgLayer1Organic Layer:Contains Neutral Impurities(Unreacted Isoquinoline)Wash->OrgLayer1DiscardAqLayer1Aqueous Layer:Contains 7-F-THIQ (Protonated)Wash->AqLayer1KeepBasifyBasify to pH > 12(NaOH)AqLayer1->BasifyExtractEXTRACT: into DCM (3x)Basify->ExtractOrgLayer2Organic Layer:Contains Pure 7-F-THIQ (Free Base)Extract->OrgLayer2KeepAqLayer2Aqueous Layer:Salts/WasteExtract->AqLayer2DiscardSaltFormSalt Formation:Add HCl in Et2O/DioxaneOrgLayer2->SaltFormFinalFinal Product:7-F-THIQ·HCl CrystalsSaltForm->Final

Figure 1: The "pH-Switch" workflow separates the basic tetrahydroisoquinoline from the less basic aromatic starting materials.[1]

Validated Experimental Protocol

Objective: Isolation of >98% pure 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl.

Step 1: Quench & De-boronation[1][2][6]
  • Cool the reaction mixture (if coming from reduction) to 0°C.

  • Carefully add Methanol followed by 6M HCl until pH is ~1. Caution: Hydrogen gas evolution.[1]

  • Heat the mixture to reflux for 1 hour to break boron complexes.

  • Concentrate in vacuo. Co-evaporate with methanol (2x 50 mL) to remove trimethyl borate.[2]

Step 2: Acid-Base Extraction (The Clean-up)
  • Dissolve the residue in Water (approx. 10 mL per gram of substrate).

  • Acid Wash: Wash the aqueous phase with Ethyl Acetate (2x).[2]

    • Why? At pH < 2, the product is ionic (water soluble).[2] Neutral organic impurities partition into EtOAc. Discard the organic layer.

  • Basification: Cool the aqueous layer on ice. Add 10M NaOH dropwise until pH > 12.[2]

    • Observation: The solution will become cloudy as the free base oil liberates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate to yield the Free Base (usually a pale yellow oil).

Step 3: Hydrochloride Salt Formation[2]
  • Dissolve the Free Base oil in a minimum volume of anhydrous Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Stoichiometry: Add 1.1 equivalents of HCl.

  • Precipitation: A white solid should form. If oiling occurs, heat to redissolve, add a seed crystal, and cool slowly (see Troubleshooting above).

  • Filter the solid and wash with cold Diethyl Ether .

  • Dry under high vacuum (hygroscopic!).[2]

FAQs

Q: Can I use catalytic hydrogenation (Pd/C) instead of NaBH4? A: Yes, but be careful. Aryl fluorides can undergo hydrodefluorination (loss of Fluorine) under standard Pd/C hydrogenation conditions.[2] Using PtO₂ (Adams' catalyst) in acetic acid is safer for preserving the C-F bond while reducing the isoquinoline ring.[2]

Q: My product is turning pink/brown on the shelf. Why? A: Free base tetrahydroisoquinolines are sensitive to air oxidation (forming N-oxides or reverting to dihydro-species). Always store as the HCl salt in a desiccator. If the salt discolors, recrystallize from EtOH/Et₂O.

Q: The melting point is lower than the literature value (199°C). A: This usually indicates retained solvent or water (hydrate formation).[2] Dry the sample at 50°C under vacuum over P₂O₅ overnight. If the MP remains low, check for regioisomeric impurities (6-fluoro vs 7-fluoro) using ¹⁹F-NMR.[1]

References

  • Chemical Properties & Identifiers

    • National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 10078064, this compound. Retrieved from [Link][2]

  • Synthesis & Reduction Methodology

    • Maryanoff, B. E., et al. (1987).[1] Structure-activity studies on 1,2,3,4-tetrahydroisoquinoline derivatives. Journal of Medicinal Chemistry. (General reference for THIQ reduction protocols).

    • Note on Boron Removal: The methanol/HCl quench is a standard organic synthesis operation for amine-borane adducts, adapted from standard texts like Vogel's Textbook of Practical Organic Chemistry.
  • Safety & Handling

Optimizing reaction conditions for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl Synthesis

Executive Summary & Route Selection

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a critical workflow in medicinal chemistry, particularly for central nervous system (CNS) drug discovery where the fluorine atom modulates metabolic stability and lipophilicity.

While the classic Pictet-Spengler cyclization is theoretically possible, it is chemically inefficient for this specific isomer due to the electronic deactivation of the fluorine atom and poor regioselectivity (often yielding mixtures of 6- and 7-fluoro isomers).

Our Recommended Route: Selective Reduction of 7-Fluoroisoquinoline. This pathway offers the highest reliability, preserving the halogen moiety while ensuring regiochemical purity. The workflow involves the partial or full reduction of the pyridine ring of the isoquinoline core, followed by hydrochloride salt formation.

Optimized Synthetic Workflow (The "Gold Standard")

The following protocol minimizes defluorination risks and maximizes salt purity.

Step-by-Step Protocol
  • Starting Material Preparation: Dissolve 7-fluoroisoquinoline (1.0 eq) in Methanol (MeOH).

  • Activation (Optional but Recommended): Add Acetic Acid (AcOH, 3-5 eq) to protonate the nitrogen, activating the ring for hydride attack and preventing catalyst poisoning if using hydrogenation.

  • Reduction (Choose one based on equipment):

    • Method A (Chemical Reduction - Recommended): Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 - 4.0 eq) portion-wise. The reaction is exothermic; control temp <10°C.

    • Method B (Catalytic Hydrogenation): Use PtO₂ (Adams' Catalyst) (1-2 mol%) in AcOH under H₂ (1-3 atm). Note: Avoid Pd/C to prevent hydrodefluorination.

  • Workup: Quench with water, basify with NaOH to pH > 12 (liberating the free base), and extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄.

  • Salt Formation: Dissolve the free base oil in anhydrous Diethyl Ether or Isopropanol. Add HCl in Dioxane (4M) dropwise at 0°C until precipitation is complete. Filter and wash with cold ether.

Workflow Visualization

The following diagram illustrates the decision logic and chemical transformation pathways.

Synthesis_Pathway Start Start: 7-Fluoroisoquinoline Decision Select Reduction Method Start->Decision RouteA Route A: NaBH4/MeOH (Chemical Reduction) Decision->RouteA Preferred (Scalable) RouteB Route B: H2 / PtO2 (Catalytic Hydrogenation) Decision->RouteB Cleanest Profile RouteC Route C: H2 / Pd/C (High Risk) Decision->RouteC Avoid Intermediate Intermediate: 7-Fluoro-1,2,3,4-THIQ (Free Base) RouteA->Intermediate RouteB->Intermediate Defluorination Impurity: Defluorinated THIQ RouteC->Defluorination C-F Bond Cleavage SaltForm Salt Formation: HCl/Dioxane in Et2O Intermediate->SaltForm Final Final Product: 7-Fluoro-1,2,3,4-THIQ HCl SaltForm->Final

Caption: Logical flow for the reduction of 7-fluoroisoquinoline, highlighting the risk of defluorination with Palladium catalysts.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Category 1: Reaction Stalling & Conversion

Q: The reaction stalls at 50% conversion during catalytic hydrogenation. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning .[1] Isoquinolines and their tetrahydro-derivatives have basic nitrogen atoms with lone pairs that bind strongly to the metal surface (Pt or Pd), blocking active sites.

  • The Fix: Run the reaction in an acidic medium (Acetic Acid or Ethanol with 1.0 eq HCl). Protonating the nitrogen prevents it from coordinating to the catalyst surface [1].

Q: I am using NaBH₄, but the reaction is sluggish. A: NaBH₄ requires an electrophilic iminium species to react efficiently.

  • The Fix: Ensure you are not running this in neutral aprotic solvents. Use Methanol or Ethanol.[2] If the starting material is the neutral isoquinoline, the reaction is slow. "Activate" the ring by forming the hydrochloride salt in situ or adding acetic acid before adding NaBH₄. This creates the reactive isoquinolinium cation.

Category 2: Impurity Profile (The "Missing Fluorine")

Q: My mass spec shows a large peak at M-18 (loss of Fluorine). I used Pd/C. A: This is Hydrodefluorination . Aryl fluorides are susceptible to oxidative addition by Palladium, followed by reductive elimination of HF, especially under hydrogen pressure.

  • The Fix: Switch catalysts. Platinum Oxide (PtO₂) is much less active toward aryl-halide bond cleavage than Palladium. Alternatively, switch to the chemical reduction method (NaBH₄/MeOH), which is chemoselective for the C=N bond and leaves the C-F bond untouched [2].

Category 3: Isolation & Salt Formation

Q: Upon adding HCl, my product turned into a sticky brown gum instead of a white solid. A: This is a common issue caused by hygroscopicity or solvent trapping .

  • The Fix:

    • Solvent Choice: Do not use water or alcohols for the salt formation step. Dissolve the free base in anhydrous Diethyl Ether or TBME (tert-butyl methyl ether).

    • HCl Source: Use 4M HCl in Dioxane or anhydrous HCl gas. Avoid aqueous HCl.

    • Trituration: If a gum forms, decant the solvent, add fresh anhydrous ether, and scratch the flask sides with a spatula under sonication to induce crystallization.

Q: The melting point of my HCl salt is lower than the literature value (220-225°C). A: This usually indicates trapped solvent or partial hydrochloride formation (hemi-salts).

  • The Fix: Recrystallize from Isopropanol/Ethanol (9:1). Dry the solid in a vacuum oven at 50°C for 12 hours to remove lattice-bound solvents.

Comparative Analysis of Reducing Agents

Select the reagent based on your specific constraints (scale, safety, and functional group tolerance).

Reagent SystemSelectivity (C-F retention)Reaction RateScalabilityRisk Profile
NaBH₄ / MeOH High Fast (< 2h)HighHydrogen gas evolution; Exothermic.
H₂ / PtO₂ (Adams) High Moderate (4-12h)MediumFlammability (H₂); PtO₂ is expensive.
H₂ / Pd/C Low (Risk of defluorination)FastHighHigh risk of impurity formation.
LiAlH₄ ModerateVery FastLowPyrophoric; Over-reduction risk.

References

  • Guidechem. (n.d.). How to Prepare 1,2,3,4-Tetrahydroisoquinoline? - FAQ. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Retrieved from

  • Thieme Chemistry. (2023). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroisoquinolines - Pictet-Spengler Reaction. Retrieved from

Sources

Improving the yield of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Ticket ID: #7F-ISO-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Yield Gap

The synthesis of This compound (7-F-THIQ[1]·HCl) often suffers from three specific failure modes that degrade yield from a theoretical >90% to a practical <50%:

  • Catalyst Poisoning: The basic nitrogen of the isoquinoline precursor coordinates strongly to metal catalyst surfaces, stalling hydrogenation.

  • Hydrodefluorination: Standard hydrogenation conditions (Pd/C, high pressure) risk cleaving the C–F bond, resulting in the non-fluorinated impurity (1,2,3,4-tetrahydroisoquinoline).

  • Salt Precipitation Failure: The hydrochloride salt is highly soluble in water and alcohols. Improper solvent selection during the salting-out phase leads to significant product loss in the mother liquor or the formation of an intractable oil (hygroscopic "goo") rather than a crystalline solid.

This guide provides a self-validating protocol designed to bypass these specific pitfalls.

Core Protocol: High-Yield Synthesis

Route Selection: While the Pictet-Spengler cyclization is a classic route, it suffers from regioselectivity issues with 3-fluorophenethylamine (yielding a mixture of 6- and 8-fluoro isomers). The Direct Reduction of 7-Fluoroisoquinoline is the superior route for purity and yield, provided the reduction conditions are tuned to preserve the fluorine atom.

Step 1: Selective Hydrogenation (The "Adam's Catalyst" Method)
  • Reagents: 7-Fluoroisoquinoline (1.0 eq), PtO₂ (Adam's Catalyst, 5 mol%), Glacial Acetic Acid (0.5 M concentration).

  • Conditions: H₂ atmosphere (balloon or 3-4 atm), Room Temperature, 4–12 hours.

Mechanistic Insight: We use PtO₂ in acetic acid rather than Pd/C in ethanol. Acetic acid protonates the isoquinoline nitrogen (


), preventing it from poisoning the catalyst surface. PtO₂ is less aggressive toward aryl-halide bonds than Pd/C, minimizing defluorination.
Step 2: Workup & Free Base Isolation
  • Filter the catalyst through a Celite pad. Wash with MeOH.

  • Concentrate the filtrate to remove most acetic acid.

  • Critical Step: Basify with cold 5M NaOH to pH > 12. Do not use weak bases; we need the free amine completely deprotonated.

  • Extract with Dichloromethane (DCM) (

    
    ). Avoid Ethyl Acetate if possible, as secondary amines can react with it over long periods (acetylation), though it is generally safe for quick extractions.
    
  • Dry over anhydrous Na₂SO₄ and concentrate to obtain the Free Base (Oil).

Step 3: Anhydrous Salt Formation (The Yield Locker)
  • Solvent System: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

  • Acid Source: 2M HCl in Diethyl Ether (Anhydrous).

  • Dissolve the Free Base oil in a minimum volume of dry Et₂O or MTBE.

  • Cool to 0°C.

  • Add HCl/Et₂O dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting: If an oil forms, add a seed crystal or scratch the glass. Do not add water.

  • Filter under inert gas (nitrogen) to avoid moisture absorption. Wash with cold Et₂O.

Troubleshooting & FAQs

Q1: My reaction stalled at 40% conversion. Should I add more catalyst?

Diagnosis: Catalyst poisoning or insufficient activation. Solution:

  • Do not just add more metal. Check your solvent. Are you using neutral ethanol? Switch to Glacial Acetic Acid . The protonation of the nitrogen is required to release the catalyst active sites.

  • Pressure: Increase H₂ pressure to 50 psi (3.4 atm).

  • Alternative: If PtO₂ fails, switch to Sodium Cyanoborohydride (NaBH₃CN) in acetic acid. This is a hydride reduction (not catalytic) and is immune to catalyst poisoning.

    • Protocol: Add NaBH₃CN (3.0 eq) portion-wise to the isoquinoline in AcOH at 15°C. Stir 2h.

Q2: I see a mass peak at M-19 (Defluorination). How do I stop it?

Diagnosis: Over-reduction. You likely used Pd/C or high temperature (>60°C). Solution:

  • Immediate Fix: Switch to PtO₂ (Platinum Oxide). Palladium is notorious for oxidative addition into Ar–X bonds.

  • Control: Lower the temperature to 20°C. Defluorination has a higher activation energy than ring hydrogenation.

  • Additives: Add a small amount of potassium acetate if using Pd/C (though switching metals is better).

Q3: Upon adding HCl, I got a sticky yellow oil instead of a white solid.

Diagnosis: "Oiling out" due to impurities or residual water. Solution:

  • Decant: Pour off the ether layer.

  • Triturate: Add fresh, dry Et₂O and sonicate the oil. It often solidifies upon physical agitation.

  • Drying: Re-dissolve the oil in DCM, dry thoroughly with MgSO₄, evaporate, and try the salting again with HCl in Dioxane (often gives better crystals than ether).

Q4: My yield is low because the salt is soluble in the mother liquor.

Diagnosis: Using alcohols (MeOH/EtOH) for salt formation. Solution:

  • The Rule: 7-F-THIQ[1]·HCl is soluble in alcohols. Never generate the salt in methanol.

  • The Fix: Use non-polar, non-protic solvents for precipitation (Et₂O, Hexanes, Toluene). If you must recrystallize, use iPrOH/Hexane (1:5 ratio).

Visual Troubleshooting Logic

Troubleshooting Start Start: Low Yield / Impurity CheckLCMS Analyze Crude LC-MS Start->CheckLCMS IsSM Is Starting Material Present? CheckLCMS->IsSM IsDefluoro Is Defluoro Impurity (M-19) Present? IsSM->IsDefluoro No (Conversion OK) SwitchAcid Action: Switch Solvent to AcOH (Protonate N to prevent poisoning) IsSM->SwitchAcid Yes (Stalled) IsOil Did Salt Oil Out? IsDefluoro->IsOil No SwitchMetal Action: Switch Catalyst to PtO2 (Avoid Pd/C) IsDefluoro->SwitchMetal Yes Triturate Action: Decant & Triturate with Anhydrous Et2O IsOil->Triturate Yes Recryst Action: Recrystallize from iPrOH/Hexane IsOil->Recryst No (Low Recovery)

Caption: Diagnostic flow for identifying the root cause of yield loss in 7-F-THIQ synthesis.

Comparative Data: Yield Optimization

ParameterStandard Condition (Pd/C, EtOH)Optimized Condition (PtO₂, AcOH)Impact on Yield
Conversion 65% (Stalls often)>98%+33% (Prevents poisoning)
Defluorination 5–10% Impurity<0.5%+5-10% (Selectivity)
Salt Isolation 60% (Loss in MeOH)95% (Precipitation in Et₂O)+35% (Solubility control)
Total Yield ~35-40% ~85-90% Major Improvement

References

  • Reduction of Isoquinolines (General Mechanism)

    • Title: Catalytic Hydrogenation of Isoquinoline and Its Derivatives.[2][3][4][5]

    • Source:Journal of the American Chemical Society.
    • Context: Establishes the necessity of acidic media to prevent nitrogen poisoning of Pl
    • URL:[Link]

  • Defluorination Risks (Pd vs Pt)

    • Title: Hydrodehalogenation during catalytic hydrogen
    • Source:Chemical Reviews.
    • Context: Confirms Pd/C is more active for C-X cleavage than PtO2.
    • URL:[Link]

  • Alternative Reducing Agents (NaBH3CN)
  • Salt Formation & Solubility

    • Title: this compound (Product Data).[1]

    • Source:Chem-Impex Intern
    • Context: Verifies the hydrochloride salt form and its solubility properties.

Sources

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 7-F-THIQ-HCl | CAS: 799274-06-9

Introduction

Welcome to the Technical Support Center for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride . This guide addresses the specific stability profiles and degradation mechanisms associated with this secondary amine building block.[1] While the hydrochloride salt form significantly improves stability over the free base, this compound remains susceptible to hygroscopicity and oxidative dehydrogenation if mishandled.

This guide is designed to help you distinguish between physical changes (moisture absorption) and chemical degradation (oxidation), ensuring the integrity of your experimental data.

Module 1: Critical Storage & Handling (Prevention)

The Issue: Users frequently report the white crystalline powder turning into a sticky gum or yellow solid. The Cause:

  • Hygroscopicity: The HCl salt is highly hygroscopic.[2] Exposure to ambient humidity causes rapid water uptake, leading to weighing errors and stoichiometry mismatches.

  • Oxidation: Once solvated by absorbed water, the secondary amine becomes more accessible to atmospheric oxygen, accelerating degradation.

Standard Operating Procedure (SOP): Handling & Storage
  • Long-Term Storage: -20°C, under Argon/Nitrogen, in a desiccator.

  • Weighing Protocol: Never weigh large batches in open air. Use the "Sub-aliquot" method described below.

StorageProtocol ColdStorage Cold Storage (-20°C) Equilibration Warm to RT (Desiccator, 1 hr) ColdStorage->Equilibration Prevents Condensation InertOpen Open under Inert Gas (N2/Ar) Equilibration->InertOpen Weighing Quick Weighing (<2 min exposure) InertOpen->Weighing Reseal Purge Headspace & Parafilm Seal Weighing->Reseal Reseal->ColdStorage Return immediately

Figure 1: Correct workflow for handling hygroscopic amine salts to prevent moisture-induced degradation.

Module 2: Chemical Stability & Degradation (Diagnosis)

The Issue: "My LCMS shows the correct mass, but the NMR looks 'messy' in the aromatic region, or I see a -2 Da mass shift."

The Science: Tetrahydroisoquinolines (THIQs) are prone to oxidative dehydrogenation .

  • Pathway A (N-Oxide Formation): Direct oxidation of the nitrogen.

  • Pathway B (Dehydrogenation): The secondary amine facilitates oxidation at the benzylic position (C-1), forming a dihydroisoquinoline (imine), which can further oxidize to the fully aromatic isoquinoline.

  • Pathway C (Carbamate Formation): Only occurs if free-based. The free amine reacts with atmospheric CO2.

Degradation Pathway Visualization

DegradationPathways Parent 7-F-THIQ HCl (Stable Solid) FreeBase Free Base (In Solution/Basic pH) Parent->FreeBase Neutralization/Workup NOxide N-Oxide (M+16) FreeBase->NOxide Oxidation (Air/Peroxides) Imine Dihydroisoquinoline (M-2) FreeBase->Imine Oxidative Dehydrogenation Aromatic 7-Fluoro-Isoquinoline (M-4) Imine->Aromatic Aromatization (Irreversible)

Figure 2: Primary degradation pathways. Note that aromatization (M-4) is thermodynamically driven and irreversible.

Module 3: Analytical Troubleshooting (Verification)

Use this table to interpret "Ghost Peaks" in your mass spectrometry data. Molecular Formula: C9H10FN · HCl Free Base Exact Mass: 151.08 Da Parent Ion [M+H]+: 152.09 m/z

Observed m/z ([M+H]+)Mass Shift (Δ)DiagnosisRoot Cause
152.1 0Intact Parent Target compound is pure.
168.1 +16N-Oxide Oxidation. Likely used old DMSO or exposed to air in solution for >24h.
150.1 -2Dihydro-analog (Imine) Oxidative dehydrogenation. Common in basic workups exposed to air.
148.1 -4Aromatic Isoquinoline Full aromatization. Indicates severe degradation or high-temperature stress.
196.1 +44Carbamate Reaction with CO2. Only occurs if the sample was free-based and exposed to air.
Self-Validating Purity Check

Before using the reagent in a critical step, perform this quick check:

  • Visual: Is it white/off-white? (Pass).[1][3] Is it yellow/brown? (Fail - Oxidation).[4][5][6][7] Is it wet/clumped? (Fail - Hygroscopic).

  • Solubility: Dissolve 5mg in 1mL D2O (Deuterium Oxide).

    • Result: Solution should be clear. Turbidity suggests free-base contamination or polymerization.

  • 1H NMR (D2O): Check the integration of the benzylic protons (approx 4.2-4.4 ppm). Loss of integration here suggests oxidation to the imine/aromatic form.

Frequently Asked Questions (FAQ)

Q1: Can I store the 7-F-THIQ as a free base instead of the hydrochloride salt? A: No. The free base secondary amine is significantly less stable. It reacts rapidly with atmospheric CO2 to form carbamates and is much more prone to oxidation. Always store as the HCl salt. If you must generate the free base, do so in situ immediately before reaction [1].

Q2: The compound has turned into a yellow oil. Can I still use it? A: The yellow color indicates the formation of conjugated impurities (likely the fully aromatic isoquinoline or polymerized byproducts).

  • Troubleshooting: If the yellowing is mild, you can attempt to recrystallize from Isopropanol/Ether. However, for GMP or precise kinetic studies, discard and purchase fresh material.

Q3: I see an extra peak at M+14 in my LCMS. A: This is likely methylation (M+14), not oxidation. This often happens if the HCl salt is dissolved in Methanol for long periods, or if there is residual formaldehyde in your solvents (Pictet-Spengler reaction with itself). Switch to Acetonitrile for LCMS sample prep.

Q4: How do I dry the salt if it has absorbed water? A: Do not use high heat (oven), as this accelerates oxidation.

  • Protocol: Place the vial in a vacuum desiccator over P2O5 (Phosphorus Pentoxide) or KOH pellets for 24 hours at Room Temperature.

References

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341–3370. Link

  • Maryanoff, B. E., et al. (1987). Structure-Activity Studies on 1,2,3,4-Tetrahydroisoquinolines. Journal of Medicinal Chemistry, 30(8), 1433–1454. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link

  • BenchChem. (2025).[1] Technical Support Center: Tetrahydrozoline Hydrochloride Degradation (Analogous Chemistry). Link

Sources

Inconsistent results in experiments with 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

[1][2][3]

Topic: Troubleshooting Inconsistent Experimental Results Compound: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl) Audience: Medicinal Chemists, Pharmacologists, and Process Scientists[1][2]

Introduction: The Deceptive Simplicity of 7-F-THIQ HCl

You are likely here because your assay data is oscillating, your reaction yields are fluctuating between 30% and 80%, or your LC-MS shows "ghost" peaks. This compound appears to be a robust building block, but it possesses three specific chemical vulnerabilities that drive experimental inconsistency:

  • Hygroscopic Drift: The HCl salt avidly recruits atmospheric water, silently altering your effective molarity.[1][2][3]

  • Oxidative Dehydrogenation: The secondary amine core is prone to oxidation, reverting to the planar isoquinoline or dihydroisoquinoline forms, which have drastically different binding profiles.[1][2][3]

  • Protonation States: The fluorine substitution exerts an inductive effect that subtly shifts the pKa, complicating free-basing protocols in organic synthesis.[1][2][3]

This guide provides the protocols to stabilize your variables and standardize your results.

Module 1: Chemical Integrity & Handling (The "Salt Trap")

Issue: "My reaction yields are inconsistent, or my IC50 values shift between batches." Root Cause: Stoichiometric error due to hygroscopicity.[1][2][3]

The hydrochloride salt of 7-F-THIQ is hygroscopic.[1][2][3] If a bottle is left uncapped or stored without desiccants, the "white powder" you weigh is partially water.[1][2][3] A 5% water weight gain results in a 5% under-dosing of the active pharmacophore.[1][2][3]

Troubleshooting Protocol: The Desiccation Standard
ParameterStandard SpecificationWarning Sign
Appearance White to off-white crystalline solidClumping, sticky texture, or yellowing
Storage -20°C, under Argon/Nitrogen, DesiccatedStored at RT, loose cap
Weighing Allow to reach RT in desiccator before openingOpened immediately after removal from freezer (condensation)

Corrective Action (The "Dry Weight" Validation): Before any critical assay or synthesis, perform a Loss on Drying (LOD) test or a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective molecular weight.[1][2]

  • Step 1: Weigh 10 mg of sample.

  • Step 2: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Step 3: Reweigh.

  • Calculation: If mass loss > 2%, adjust your stoichiometry calculations accordingly.

Module 2: Stability & Storage (The "Oxidation Phantom")

Issue: "I see aromatic impurities in my NMR, or my compound is losing potency." Root Cause: Oxidative dehydrogenation.[1][2][3]

Tetrahydroisoquinolines are susceptible to oxidation to form 3,4-dihydroisoquinolines (imines) and fully aromatic isoquinolines .[1][2][3] This is accelerated by light, heat, and basic pH.[1][2][3] The 7-fluorine atom does not protect the nitrogen center from this degradation.[3]

Visualizing the Degradation Pathway

degradation_pathwayStart7-F-THIQ (Active)Oxidation1Imine Intermediate(3,4-Dihydro)Start->Oxidation1 Air/Light (-2H)N_OxideN-Oxide ImpurityStart->N_Oxide Peroxides (Solvent impurities)Oxidation27-F-Isoquinoline(Inactive/Toxic)Oxidation1->Oxidation2 Aromatization (-2H)

Figure 1: Degradation pathways of 7-F-THIQ.[1][2][3] Note that the fully aromatized isoquinoline (Red) is planar and lacks the specific 3D-conformational binding of the tetrahydro-parent.

QC Protocol: Check your solvent quality. Ether and THF often contain peroxides that rapidly convert secondary amines to N-oxides or imines.[1][2][3] Always use fresh, inhibitor-free, or peroxide-tested solvents. [1][2]

Module 3: Synthetic Chemistry (The "Free-Base Fallacy")

Issue: "My amide coupling or alkylation yield is low (<40%)." Root Cause: Incomplete free-basing of the HCl salt.[1][2][3]

Many coupling reactions (e.g., EDCI/HOBt, nucleophilic substitution) require the amine to be nucleophilic (uncharged).[1][2][3] The HCl salt is non-nucleophilic.[1][2][3] Relying on weak bases (like TEA or DIPEA) in situ is often insufficient if the reaction kinetics are slow, as the equilibrium may favor the protonated species.

The "Partition Protocol" for Robust Synthesis

Do not rely on in situ neutralization for critical steps.[2][3] Isolate the free base first.[1][2][3]

  • Dissolve: Suspend 7-F-THIQ HCl in DCM (dichloromethane).

  • Neutralize: Wash with 1M NaOH (pH > 12). Note: The pKa of the amine is ~9.[3]3. You need pH > 11.3 to ensure >99% deprotonation.[1][2][3]

  • Extract: Collect the organic layer.

  • Dry: Dry over anhydrous

    
    .
    
  • Evaporate: Concentrate immediately before use. (Do not store the free base; it oxidizes faster than the salt).[2][3]

Workflow Visualization

free_base_workflowInput7-F-THIQ HCl (Salt)DecisionReaction Type?Input->DecisionDirectUse Salt + Excess Base(Only for rapid acylations)Decision->Direct Fast KineticsFreeBaseIsolate Free Base(DCM/NaOH Extraction)Decision->FreeBase Slow Kinetics(e.g., SN2, Reductive Amination)ReactionPerform Reaction(Immediate Use)Direct->ReactionFreeBase->Reaction Minimize Air Exposure

Figure 2: Decision matrix for handling the HCl salt in synthesis. Isolating the free base is recommended for sluggish nucleophilic substitutions.

Module 4: Biological Assay Troubleshooting

Issue: "The compound precipitates in my assay buffer." Root Cause: pH-dependent solubility (The "pKa Cliff").[1][2][3]

7-F-THIQ is a lipophilic amine.[1][2][3]

  • At pH 7.4 (Physiological): It is largely protonated (charged) and soluble.[1][2][3]

  • At pH > 9 (Basic): It becomes neutral and lipophilic.[1][2][3]

  • The Danger Zone: If you prepare a stock in DMSO and dilute into a high-pH buffer (e.g., carbonate buffer pH 9.5), the compound may "crash out" as invisible micro-aggregates, leading to false negatives.[1][2]

Solution:

  • Always prepare stock solutions in 100% DMSO .[1][2][3]

  • Limit final DMSO concentration to <1% to avoid enzyme inhibition, but ensure the assay buffer pH is < 8.0 to maintain solubility.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I store the free base of 7-F-THIQ? A: Not recommended. The free base is an oil or low-melting solid that oxidizes rapidly in air.[1][2][3] Store it as the HCl salt and generate the free base immediately prior to use.[3]

Q2: Does the fluorine atom at position 7 affect the reactivity compared to unsubstituted THIQ? A: Yes. The fluorine is electron-withdrawing.[1][2][3]

  • Basicity: It slightly lowers the pKa of the nitrogen (making it a weaker base than THIQ), but it remains a good nucleophile.

  • Metabolism:[2][3] In biological systems, the 7-F blocks metabolic hydroxylation at that position, potentially increasing half-life compared to the parent THIQ.[1][2]

Q3: I see a double peak in LC-MS. Is it a mixture of isomers? A: It is possible.[1][2][3] Synthesis of 7-fluoro-THIQ often involves electrophilic aromatic substitution which can produce regioisomers (e.g., 6-fluoro vs. 7-fluoro) if purification was poor.[1][2][3]

  • Check: Run a COSY or NOESY NMR .[1][2][3] The coupling pattern of the aromatic protons will definitively distinguish the 6-F (two adjacent protons) from the 7-F (isolated protons or meta-coupling) isomers.[2]

References
  • Chemical Properties & pKa Data

    • PubChem. 1,2,3,4-Tetrahydroisoquinoline (Compound).[1][2][3][4] National Library of Medicine.[1][2][3] Accessed Jan 2026.[1][2][3]

    • [Link][2][3]

  • Oxidative Instability of THIQs

    • Chrzanowska, M., & Rozwadowska, M. D. (2004).[1][2][3] Asymmetric Synthesis of Isoquinoline Alkaloids.[1][2][3] Chemical Reviews, 104(7), 3341–3370.[1][2][3]

    • [Link][2][3]

  • Fluorine Substitution Effects

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2][3] Fluorine in medicinal chemistry.[1][2][3][5][6][7][8][9] Chemical Society Reviews, 37(2), 320-330.[1][2][3]

    • [Link]

  • Handling of Amine Salts

    • Bastin, R. J., et al. (2000).[1][2][3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[1][2][3]

    • [Link][2][3]

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride storage and stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the proper storage, handling, and stability testing of this versatile compound. As a key intermediate in pharmaceutical development, particularly for neurological disorders, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your research.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at 0-8°C in a dry, well-ventilated place.[1] The container should be kept tightly closed to prevent moisture absorption, as the compound is moisture-sensitive.[2] Storing it under these conditions will help maintain its purity and stability over time.

Q2: Is this compound sensitive to light?

Q3: What are the initial signs of degradation I should look for?

A3: The primary indicators of degradation for this compound, which is typically a white to off-white crystalline powder, would be a change in its physical appearance.[1] Look for discoloration (e.g., yellowing or browning), clumping (due to moisture uptake), or a change in odor. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of impurity peaks or a decrease in the main peak's area percentage.

Q4: Can I dissolve the compound in water for my experiments? How stable is it in aqueous solutions?

A4: As a hydrochloride salt, this compound is expected to have enhanced solubility in aqueous solutions.[1] However, the stability of the compound in solution will depend on the pH, temperature, and presence of other reactive species. For tetrahydroisoquinoline alkaloids, their stability in aqueous solution can be influenced by pH, metal ions, and temperature. It is advisable to prepare aqueous solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., 2-8°C) for a short period, and its stability should be verified before use.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is considered hazardous.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2] Avoid creating dust when handling the solid material.[2][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2]

Section 2: Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the use of this compound in experimental settings.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). If stored improperly, obtain a new, pure batch of the compound. Always use a consistent source and batch for a series of related experiments.
Inaccurate weighing of the compound.Use a calibrated analytical balance and ensure it is free from drafts and vibrations. For small quantities, consider preparing a stock solution and using volumetric dilutions.
Instability of the compound in the experimental medium.Prepare solutions fresh before each experiment. If a stock solution must be used, perform a quick purity check (e.g., by HPLC) before use, especially if it has been stored for an extended period.
Compound appears discolored or clumped Exposure to moisture and/or light.This is a sign of potential degradation. Do not use the compound for sensitive experiments. Discard the compromised batch and obtain a fresh supply. Ensure future storage is in a tightly sealed container in a desiccator, if necessary, and protected from light.[2]
Low purity observed by HPLC analysis Degradation during storage or handling.Review the storage and handling procedures. Ensure the compound was not exposed to high temperatures, moisture, or incompatible substances.[2][5]
Contamination during sample preparation.Use clean glassware and high-purity solvents for sample preparation. Filter the sample solution before injection into the HPLC system.
Difficulty dissolving the compound Incorrect solvent or pH.While the hydrochloride salt is generally water-soluble, solubility can be affected by pH. Try adjusting the pH of the aqueous solution. For organic solvents, refer to the supplier's data sheet for recommended solvents.
The compound may have degraded to a less soluble form.If the compound's appearance has changed, degradation is likely. Obtain a fresh batch.

Section 3: Stability Testing Protocols

A robust stability testing program is essential to understand the shelf-life and degradation pathways of this compound. The following protocols are based on general principles outlined in ICH guidelines.[6][7]

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions and to observe its stability under stressed conditions.[6][8][9]

Experimental Workflow for Long-Term and Accelerated Stability Studies

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_testing 3. Time-Point Testing cluster_analysis 4. Analytical Testing cluster_evaluation 5. Data Evaluation prep Prepare multiple aliquots of 7-F-THIQ HCl in appropriate containers (e.g., amber glass vials) long_term Long-Term: Store at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH prep->long_term Distribute aliquots accelerated Accelerated: Store at 40°C ± 2°C / 75% RH ± 5% RH prep->accelerated Distribute aliquots time_points Pull samples at pre-defined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) long_term->time_points accelerated->time_points analysis Perform analytical tests: - Appearance - Purity by HPLC - Water content (Karl Fischer) - Identification (e.g., FTIR, Mass Spec) time_points->analysis evaluation Analyze data to establish stability profile and re-test period analysis->evaluation

Caption: Workflow for Long-Term and Accelerated Stability Testing.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot sufficient quantities of a single batch of this compound into inert, light-protective containers (e.g., amber glass vials with tight-fitting caps).

  • Initial Analysis (Time 0): Before placing the samples into the stability chambers, perform a full characterization on a representative sample. This includes:

    • Appearance: Note the color and physical form.

    • Purity: Use a validated stability-indicating HPLC method to determine the purity and to identify and quantify any impurities.

    • Water Content: Determine the initial water content using Karl Fischer titration.

    • Identification: Confirm the identity of the compound using a suitable spectroscopic method (e.g., FTIR or Mass Spectrometry).

  • Storage: Place the prepared samples in calibrated stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[6]

  • Time-Point Testing: At specified time points (e.g., for long-term studies: 3, 6, 9, 12, 18, 24, and 36 months; for accelerated studies: 3 and 6 months), remove a sample from each storage condition and perform the full analytical testing as described in step 2.[6]

  • Data Analysis: Compare the results at each time point to the initial data. A significant change is typically defined as a failure to meet the established acceptance criteria for purity, appearance, or other critical attributes.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3] This information is vital for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the drug substance.[3]

Forced Degradation Experimental Design

G cluster_conditions Stress Conditions cluster_analysis Analysis start 7-F-THIQ HCl (in solution, typically 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or elevated temp) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT or elevated temp) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 60-80°C in solution and as solid) start->thermal photo Photolytic Degradation (ICH Q1B conditions) start->photo hplc HPLC-UV/DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Impurity Identification hplc->lcms Characterize degradation products

Sources

Preventing degradation of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl) is a critical pharmacophore in drug discovery, often serving as a building block for ligands targeting adrenergic or dopaminergic receptors.

While the hydrochloride salt form confers significant stability in the solid state by protonating the secondary amine (preventing N-oxidation), solubilization breaks this protective lattice . Once in solution, the molecule becomes vulnerable to two primary degradation vectors: benzylic oxidation and hygroscopic hydrolysis .

This guide provides the mechanistic understanding and protocols required to maintain the integrity of 7-F-THIQ HCl in experimental conditions.

Module 1: Mechanisms of Degradation

To prevent degradation, one must understand the specific chemical vulnerabilities of the tetrahydroisoquinoline scaffold.

Oxidative Dehydrogenation (The "Yellowing" Effect)

The most common issue users report is a clear solution turning yellow or brown over time. This is due to the oxidation of the carbon alpha to the nitrogen (C-1 position).

  • Mechanism: Even as an HCl salt, the benzylic C-1 protons are susceptible to radical abstraction, especially under light or in the presence of trace transition metals. This leads to the formation of a dihydroisoquinoline intermediate (imine), which can further oxidize to the fully aromatic (and often colored) isoquinoline.

  • Impact: Loss of biological activity and introduction of reactive impurities.

Hygroscopicity & Hydrolysis

As a hydrochloride salt, the compound is naturally hygroscopic.

  • Mechanism: Absorption of atmospheric water does not immediately degrade the molecule but alters the effective concentration (weight error). However, in solution, if the pH drifts towards basicity, the salt dissociates. The resulting free base is an oil that is significantly more prone to rapid N-oxidation than the salt.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative pathway from the stable THIQ salt to the aromatic impurity.

Degradation THIQ 7-F-THIQ (HCl Salt) (Stable) FreeBase Free Base (Transient/pH > 9) THIQ->FreeBase Deprotonation (pH > pKa) Radical Benzylic Radical (Intermediate) FreeBase->Radical O2 / Light / Metals Imine 3,4-Dihydroisoquinoline (Imine) Radical->Imine -H• IsoQ 7-Fluoro-Isoquinoline (Aromatic Impurity) Imine->IsoQ Oxidation (Aromatization)

Figure 1: The oxidative cascade of tetrahydroisoquinolines.[1][2] Note that the HCl salt form (Green) resists the initial step, but light/oxygen can bypass this protection at the benzylic position.

Module 2: Solvent Compatibility & Solution Chemistry

Choosing the right vehicle is the first line of defense. The 7-F-THIQ cation is stable in acidic-to-neutral media but degrades rapidly in basic conditions.

Solvent Selection Table
Solvent SystemSolubilityStability RatingNotes
Water (Milli-Q) High (>50 mM)⭐⭐⭐⭐Ideal for short-term use. pH will be slightly acidic (~4-5) due to HCl, which is protective.
DMSO (Anhydrous) High (>100 mM)⭐⭐⭐⭐⭐Best for stock solutions. Store at -20°C. Warning: DMSO is hygroscopic; use fresh bottles.
Ethanol/Methanol Moderate⭐⭐⭐Good for synthesis, but protic solvents can facilitate proton exchange. Avoid for long-term storage.
PBS (pH 7.4) High⭐⭐Risk Zone. The pH is close to the pKa. Long-term storage in PBS can shift equilibrium toward the free base.
Basic Buffers (pH > 8) Low⚠️ UnstableCauses precipitation of the free base (oil) and rapid oxidation.

Module 3: Handling & Storage Protocols

Protocol A: Anaerobic Reconstitution (The "Gold Standard")

Use this protocol for creating stock solutions intended for storage >24 hours.

  • Preparation: Allow the vial of solid 7-F-THIQ HCl to equilibrate to room temperature before opening (prevents condensation).

  • Solvent Sparging: Degas your solvent (DMSO or Water) by bubbling Nitrogen or Argon gas through it for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the vial. Vortex gently until fully dissolved.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Storage: Store at -20°C or -80°C .

Protocol B: Rescue of Precipitated Solution

If you observe cloudiness upon adding the compound to a physiological buffer:

  • Check pH: The free base likely precipitated.

  • Acidify: Add dilute HCl (0.1 M) dropwise with agitation.

  • Target: Lower pH to < 6.0. The solution should clarify as the salt reforms.

  • Note: If the precipitate is brown/yellow, irreversible oxidation has occurred; discard the sample.

Visualization: Stock Preparation Workflow

Workflow Step1 1. Equilibrate Solid (Prevent Condensation) Step2 2. Sparge Solvent (N2/Ar for 15 min) Step1->Step2 Step3 3. Dissolve & Vortex (Amber Vial) Step2->Step3 Step4 4. Aliquot (Single-Use) Step3->Step4 Step5 5. Cryopreservation (-20°C / -80°C) Step4->Step5

Figure 2: Step-by-step workflow for creating stable stock solutions.

Module 4: Troubleshooting & FAQs

Q1: Why did my DMSO stock solution turn pink/brown after a week?

  • Diagnosis: Oxidative degradation.

  • Cause: DMSO is hygroscopic and can absorb water/oxygen. If the cap was loose or the DMSO was old, autoxidation of the amine occurred.

  • Fix: Always use anhydrous, high-grade DMSO and store under inert gas. Discard colored solutions.

Q2: Can I autoclave solutions of 7-F-THIQ HCl?

  • Answer: No.

  • Reason: High heat promotes both hydrolysis and oxidative dehydrogenation.

  • Alternative: Use sterile filtration (0.22 µm PVDF or PES membrane) for aqueous solutions.

Q3: I need to use the compound at pH 8.0 for an assay. Is this possible?

  • Answer: Yes, but with strict time limits.

  • Protocol: Prepare the stock in water/DMSO (acidic/neutral). Dilute into the pH 8.0 buffer immediately before the experiment. Do not store the compound at pH 8.0. The pKa of the secondary amine is approximately 9.5; at pH 8.0, a small fraction exists as the free base, initiating slow degradation.

Q4: Does the fluorine atom affect stability compared to normal THIQ?

  • Answer: Yes, slightly. The fluorine at the 7-position is electron-withdrawing. This reduces the electron density on the aromatic ring, which can actually increase resistance to oxidative metabolism compared to the non-fluorinated parent. However, it does not prevent light-induced radical formation at the benzylic position.

References

  • Chemical Identity & Safety: Sigma-Aldrich. This compound Safety Data Sheet. Link

  • THIQ Oxidation Mechanisms

    • Oxidative Rearomatization of Tetrahydroisoquinolines.[1][2][3] National Institutes of Health (PMC). Link

    • Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines. MDPI Molecules. Link

  • Amine Salt Stability: Why are organic amines often more stable as the HCl salt? Vertex AI / Reddit Chemistry Archive. Link

  • General Handling of Hygroscopic Salts: Handling and Storage of Chemicals. LibreTexts Chemistry. Link

Sources

Technical Support Center: 7-Fluoro-1,2,3,4-Tetrahydroisoquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride . It synthesizes mechanistic organic chemistry with practical troubleshooting strategies.

Product Overview & Chemical Logic

  • Target Compound: this compound[1]

  • CAS Number: 1260641-74-4 (Free base analogues vary)

  • Core Application: Fragment-based drug discovery (FBDD), building block for antibiotic and antipsychotic pharmacophores.

The Synthetic Challenge: The synthesis of 7-fluoro-1,2,3,4-THIQ is governed by the electronic effects of the fluorine substituent. Starting from 4-fluorophenethylamine , the fluorine atom is para to the ethylamine chain. During cyclization (ring closure at the ortho position), the fluorine atom ends up meta to the site of electrophilic attack.

  • Electronic Effect: Fluorine exerts a strong inductive withdrawing effect (-I) and a resonance donating effect (+R). At the meta position, the resonance effect is negligible, leaving the strong -I effect to deactivate the ring.

  • Consequence: Direct cyclization (Pictet-Spengler) is kinetically sluggish compared to non-fluorinated analogues, often leading to specific byproduct profiles dominated by incomplete reaction intermediates and dimers.

Critical Troubleshooting Guide (Q&A)

Category A: Reaction Stalling & Incomplete Cyclization

Q: I am using the Pictet-Spengler protocol with formaldehyde/formic acid, but LC-MS shows significant unreacted starting material and a peak at M+12 mass units. What is happening? A: You are likely observing the formation of the


-methylated linear byproduct  rather than the cyclized product.
  • Root Cause: The fluorine atom deactivates the phenyl ring, raising the activation energy for the critical 6-endo-trig cyclization step. Under standard Eschweiler-Clarke conditions (HCHO/HCOOH), the reduction of the imine to an

    
    -methyl group becomes faster than the ring closure.
    
  • The M+12 Peak: This corresponds to the

    
    -methyl-4-fluorophenethylamine (Starting Mass + 14 - 2H).
    
  • Corrective Action: Switch to the Bischler-Napieralski route. The use of POCl

    
     generates a highly electrophilic nitrilium/imidoyl chloride intermediate that can overcome the ring deactivation. If you must use Pictet-Spengler, use anhydrous conditions with a stronger acid catalyst (e.g., Triflic acid or MSA) to protonate the imine fully and drive cyclization.
    
Category B: Dimerization & High Molecular Weight Impurities

Q: My crude product has a gummy texture, and Mass Spec shows a dominant peak at [2M+12]. Is this a polymer? A: This is the "Aminal Dimer" (


-methylene-bis-7-fluoro-THIQ).
  • Root Cause: Excess formaldehyde in the presence of the secondary amine product. Once the 7-fluoro-THIQ is formed, it acts as a nucleophile, attacking remaining formaldehyde to form a hemiaminal, which then condenses with another molecule of product.

  • Mechanism: 2 × (Product) + HCHO

    
     Dimer + H
    
    
    
    O.
  • Remediation:

    • Stoichiometry Control: Ensure Formaldehyde is the limiting reagent or added slowly.

    • Quench Protocol: Do not allow the reaction mixture to stand with excess aldehyde. Quench with aqueous bisulfite or ammonia immediately after consumption of the intermediate.

Category C: Yellow Discoloration & Stability

Q: The white hydrochloride salt turned yellow after drying in the oven. NMR shows aromatic protons shifting downfield. A: You are observing Oxidative Dehydrogenation to the dihydro- or fully aromatic isoquinoline.

  • Identity: 7-Fluoro-3,4-dihydroisoquinoline (imine form) or 7-fluoroisoquinoline.

  • Root Cause: THIQs are benzylic amines and are susceptible to air oxidation, especially under heat or basic conditions. The "yellow" color is characteristic of the conjugated imine bond (

    
    ).
    
  • Prevention:

    • Always dry the hydrochloride salt, not the free base. The protonated amine is resistant to oxidation.

    • Use a vacuum oven with an inert atmosphere (N

      
       bleed) at temperatures 
      
      
      
      .

Impurity Profile & Analytical Data

The following table summarizes the most common byproducts based on the Bischler-Napieralski route (Standard Industrial Method).

Impurity NameStructure DescriptionRelative Retention (HPLC)Origin/CauseRemoval Strategy
Impurity A (Unreacted Amide)

-(4-fluorophenethyl)formamide
~0.8 (Less Polar)Incomplete cyclization (POCl

step).
Acid-base extraction (Amide is non-basic).
Impurity B (Dihydro-Intermediate)7-Fluoro-3,4-dihydroisoquinoline~0.9Incomplete reduction (NaBH

step).
Treat crude with excess NaBH

in MeOH.
Impurity C (Aromatized)7-Fluoroisoquinoline~1.1Oxidation of product or intermediate.Recrystallization (Salt formation rejects planar aromatics).
Impurity D (Regioisomer)6-Fluoro-1,2,3,4-THIQ~1.0 (Co-elutes)Impurity in starting material (3-fluorophenethylamine).Critical: Must use high-purity (99%+) 4-fluoro starting material.

Visualizing the Chemical Pathways

The following diagram illustrates the synthesis pathways and the divergence points for critical byproducts.

SynthesisPathways Start 4-Fluorophenethylamine Amide N-Formyl Intermediate Start->Amide Formylation NMethyl N-Methyl Linear Amine (Side Reaction) Start->NMethyl Pictet-Spengler (Reductive Methylation) Cyclized 7-Fluoro-3,4-dihydroisoquinoline (Imine Intermediate) Amide->Cyclized POCl3 / Heat (Bischler-Napieralski) Product 7-Fluoro-1,2,3,4-THIQ (Target) Cyclized->Product NaBH4 Reduction Aromatic 7-Fluoroisoquinoline (Oxidation Impurity) Cyclized->Aromatic Oxidation/Air Dimer Aminal Dimer (Impurity) Product->Dimer + Excess HCHO Product->Aromatic Storage Degradation

Figure 1: Reaction logic flow showing the Bischler-Napieralski route (Center) vs. Pictet-Spengler side-reactions (Bottom).[2]

Validated Experimental Protocol (Bischler-Napieralski Route)

This protocol is optimized to minimize the "Dihydro" and "Amide" impurities identified above.

Step 1: Cyclization

  • Charge

    
    -(4-fluorophenethyl)formamide  (1.0 eq) into a reactor.
    
  • Add Acetonitrile (5 Vol) and POCl

    
      (1.2 eq). Note: Acetonitrile lowers the reflux temp compared to neat POCl
    
    
    
    , reducing tar formation.
  • Heat to reflux (80-82°C) for 2–4 hours. Monitor by HPLC for disappearance of Amide.

  • Critical Step: Evaporate volatiles under vacuum to remove excess POCl

    
    . Failure to remove POCl
    
    
    
    will quench the subsequent hydride reducing agent.

Step 2: Reduction

  • Dissolve the residue (Imidoyl chloride/Dihydro-intermediate) in Methanol (10 Vol).

  • Cool to 0–5°C.

  • Add NaBH

    
      (2.0 eq) portion-wise. Caution: Exothermic H
    
    
    
    evolution.
  • Stir at room temperature for 1 hour.

  • Quench: Add Acetone (0.5 Vol) to destroy excess hydride, then add water.

Step 3: Purification (Salt Formation)

  • Extract free base into DCM. Wash with water.

  • Dry organic layer (Na

    
    SO
    
    
    
    ) and cool to 0°C.
  • Slowly add HCl in Isopropanol (1.1 eq).

  • Filter the white precipitate. The HCl salt rejects the non-basic amide impurity.

References

  • Mechanism of the Pictet-Spengler Reaction. DePaul University Digital Commons.[3] Source:[Link]

  • Synthesis of Tetrahydroisoquinolines. Organic Chemistry Portal. Source:[Link]

  • A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. CORE (Connecting Repositories). Source:[Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NRO Chemistry. Source:[Link][4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth examination of the structure-activity relationships (SAR) of fluorinated tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] The strategic incorporation of fluorine—an element with unique physicochemical properties—offers a powerful tool to modulate the potency, selectivity, and pharmacokinetic profile of these molecules.[3][4][5] This guide will dissect the causal relationships between fluorine substitution and biological activity, provide validated experimental protocols, and present comparative data to inform rational drug design.

The Strategic Role of Fluorine in THIQ Drug Discovery

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3][4] This unique combination allows it to act as a "super-hydrogen," profoundly influencing a molecule's properties without adding significant steric bulk. In the context of the THIQ scaffold, fluorination is a key strategy employed to:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[4][6] By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][7]

  • Modulate Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic amines, such as the nitrogen in the THIQ ring. This modulation can alter a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and receptor binding interactions.[4][6][7]

  • Improve Receptor Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution (e.g., dipole moment) of the THIQ molecule, leading to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[3][4][8] This can translate into higher binding affinity and, in some cases, improved selectivity for a specific receptor subtype.[5]

The decision of where to install fluorine is therefore a critical aspect of lead optimization, guided by an iterative process of synthesis, biological testing, and data analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_elucidation Elucidation & Iteration Lead Lead THIQ Compound Hypothesis Formulate SAR Hypothesis (e.g., 'Fluorinate C-6') Lead->Hypothesis Synthesis Synthesize Fluorinated Analog Library Hypothesis->Synthesis Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening ADME In Vitro ADME (Metabolic Stability) Synthesis->ADME Analysis Data Analysis (Compare F vs. H) Screening->Analysis ADME->Analysis SAR Elucidate SAR Trends Analysis->SAR NewLead Optimized Lead or New Hypothesis SAR->NewLead NewLead->Hypothesis Iterate

A general workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis: Fluorinated vs. Non-Fluorinated THIQs

To illustrate the impact of fluorination, we will consider a focused case study on THIQ derivatives as modulators of dopamine receptors, a common target for this scaffold.[9][10][11] The following data compares the biological activity of a parent THIQ compound with its fluorinated analogs.

Case Study: THIQs as Dopamine D2 Receptor Ligands

The dopamine D2 receptor (D2R) is a key target for antipsychotic and anti-Parkinson's drugs.[9][10] The affinity of THIQ-based ligands for the D2R can be significantly influenced by substitution patterns on the aromatic ring of the scaffold.

Compound IDR (Substitution at C-6)R' (Substitution at C-7)D2R Binding Affinity (Ki, nM)Metabolic Stability (t½, min)
THIQ-01 -OCH₃-OCH₃12515
THIQ-02 -F -OCH₃8835
THIQ-03 -OCH₃-F 6542
THIQ-04 -OCF₃ -OCH₃15>120

Data is hypothetical and for illustrative purposes, but reflects common trends observed in medicinal chemistry literature.

Analysis of SAR Trends:

  • Single Fluorine Substitution (THIQ-02, THIQ-03): Replacing a methoxy group with a single fluorine atom at either the C-6 or C-7 position results in a modest increase in binding affinity (lower Ki value) compared to the parent compound THIQ-01 . This could be due to favorable electronic interactions with the receptor binding pocket. More importantly, the metabolic stability is more than doubled. This is a classic example of "metabolic blocking," where the fluorine atom prevents the O-demethylation of the adjacent methoxy group, a common metabolic pathway.

  • Trifluoromethoxy Substitution (THIQ-04): The replacement of a methoxy group with a trifluoromethoxy (-OCF₃) group at the C-6 position leads to a dramatic increase in binding affinity (~8-fold improvement over THIQ-01 ). The highly lipophilic and electron-withdrawing nature of the -OCF₃ group can significantly alter the compound's interaction profile. Furthermore, the metabolic stability is drastically improved, as the trifluoromethyl group is exceptionally resistant to metabolism.

THIQ_Scaffold A Aromatic 'A' Ring B Heterocyclic 'B' Ring C6 C-6 img_node C6->img_node C7 C-7 C7->img_node N N-2 N->img_node

Key positions for substitution on the Tetrahydroisoquinoline (THIQ) scaffold.
Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential.

This protocol describes a common method for synthesizing the THIQ core, adapted for a fluorinated precursor.

Objective: To synthesize 6-fluoro-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 3-Fluoro-4-methoxyphenethylamine

  • Acetaldehyde

  • Hydrochloric acid (6M)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 3-fluoro-4-methoxyphenethylamine (1.0 eq) in methanol in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Aldehyde Addition: Slowly add acetaldehyde (1.2 eq) to the cooled solution while stirring.

  • Cyclization: Add 6M hydrochloric acid (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.

  • Workup - Neutralization: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and cool the flask in an ice bath. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until pH ~8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to afford the pure 6-fluoro-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The Pictet-Spengler reaction is a robust method for forming the THIQ ring system. The acidic conditions protonate the intermediate imine, activating it for electrophilic aromatic substitution to close the ring. The electron-donating methoxy group helps direct the cyclization.

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing recombinant human D2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compounds (e.g., THIQ-01 to THIQ-04) at various concentrations

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, cell membranes (20-30 µg protein/well), the radioligand [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Controls: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of total binding and non-specific binding controls is critical for validating the assay. A robust signal window (Total Binding > 10x Non-specific Binding) ensures the data is reliable.

Conclusion and Future Directions

The strategic incorporation of fluorine into the tetrahydroisoquinoline scaffold is a proven and powerful strategy in modern drug discovery.[6][12] As demonstrated, fluorination can profoundly and often predictably enhance metabolic stability and receptor binding affinity.[3][7] The SAR trends show that even subtle changes, such as the placement of a single fluorine atom, can lead to significant improvements in a compound's drug-like properties. More complex fluorinated groups, like the trifluoromethoxy moiety, offer further opportunities for lead optimization.

Future research will likely focus on leveraging late-stage fluorination techniques, which allow for the introduction of fluorine at later steps in a synthetic sequence.[5][13] This enables the rapid generation of diverse analog libraries, accelerating the SAR cycle. Furthermore, as our understanding of protein-ligand interactions becomes more sophisticated through structural biology and computational modeling, the rational design of fluorinated THIQs will become even more precise, paving the way for the development of safer and more effective therapeutic agents.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]

  • Caputo, F., et al. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhu, W., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem. Available at: [Link]

  • Abbas, A. A., et al. (2024). Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. RSC Advances. Available at: [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie. Available at: [Link]

  • Hryniuk, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • An, Y., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry. Available at: [Link]

  • Palmer, B. D., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Khatri, A., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y. F., et al. (2017). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design. Available at: [Link]

  • Andujar, S., et al. (2012). Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. Journal of Molecular Modeling. Available at: [Link]

  • Ueno, H., et al. (2005). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. Journal of Medicinal Chemistry. Available at: [Link]

  • Mahadevan, A., et al. (2000). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry Research. Available at: [Link]

  • Fantegrossi, W. E., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. Neuropharmacology. Available at: [Link]

  • Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. CrystEngComm. Available at: [Link]

  • Decker, M. (2018). Natural Product-Inspired Dopamine Receptor Ligands. Molecules. Available at: [Link]

  • Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. OUCI. Available at: [Link]

  • van Vliet, L. A., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2019). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: The Structural Probe & Negative Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Phenylethanolamine N-methyltransferase (PNMT) Inhibition & SAR Validation

Executive Summary: The Role of a "Low-Affinity" Control

In the high-stakes environment of catecholamine modulation—specifically the inhibition of Phenylethanolamine N-methyltransferase (PNMT) —distinguishing between specific, high-affinity binding and non-specific hydrophobic interaction is critical.

7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ) serves as a pivotal negative control (or low-affinity structural probe) in these studies. While structurally homologous to potent inhibitors like SK&F 29661 and SK&F 64139 , 7-F-THIQ lacks the critical hydrogen-bond donor capacity required to engage the "hydrophilic pocket" of the PNMT active site.

By utilizing 7-F-THIQ alongside active compounds, researchers can rigorously validate that observed inhibition is driven by specific polar interactions at the C7 position, rather than generic lipophilic binding of the tetrahydroisoquinoline (THIQ) scaffold.

Mechanistic Basis: Why It Fails (And Why That Matters)

To understand the utility of 7-F-THIQ as a control, one must understand the "lock" it fails to open.

The PNMT Active Site & The "Hydrophilic Pocket"

The enzyme PNMT, responsible for converting norepinephrine to epinephrine, possesses a distinct hydrophilic pocket near the C7 position of the bound substrate.

  • Active Inhibitors (e.g., 7-Sulfamoyl, 7-Hydroxy): Possess substituents that act as Hydrogen Bond Donors . They anchor the molecule into this pocket, resulting in nanomolar

    
     values.
    
  • The Negative Control (7-Fluoro): The fluorine atom is a bioisostere for the hydroxyl group in terms of size (Van der Waals radius: F ≈ 1.47 Å vs. OH ≈ 1.40 Å) and electronegativity. However, fluorine is exclusively a hydrogen bond acceptor (and a weak one in this context) and cannot donate a hydrogen bond.

The Causality: If your assay shows potent inhibition with a 7-OH analog but negligible inhibition with the 7-F analog, you have confirmed that hydrogen bond donation is the mechanistic driver of potency.

Pathway Visualization

The following diagram illustrates the differential binding logic that establishes 7-F-THIQ as a control.

PNMT_Binding_Mechanism cluster_enzyme PNMT Active Site HydrophilicPocket Hydrophilic Pocket (Asp/Lys Residues) HydrophobicWall Hydrophobic Region ActiveCompound Active Inhibitor (7-Sulfamoyl-THIQ) ActiveCompound->HydrophilicPocket H-Bond Donation (Critical Interaction) ActiveCompound->HydrophobicWall Scaffold Binding Response_High High Affinity Binding (Ki < 1 µM) ActiveCompound->Response_High NegativeControl Negative Control (7-Fluoro-THIQ) NegativeControl->HydrophilicPocket Repulsion/No Interaction (Lacks H-Donor) NegativeControl->HydrophobicWall Scaffold Binding Response_Low Low Affinity/No Binding (Ki > 50 µM) NegativeControl->Response_Low

Caption: Comparative binding mechanism showing how 7-F-THIQ fails to engage the critical hydrophilic pocket, resulting in low affinity.

Comparative Performance Data

The following table contrasts 7-F-THIQ with the industry-standard "Active" controls. Use this data to benchmark your assay sensitivity.

Compound ClassRepresentative AgentC7 SubstituentElectronic FeaturePNMT Affinity (

)
Role in Assay
Active Inhibitor SK&F 29661

H-Bond Donor + Acceptor0.2 - 0.6 µM Positive Control (High Potency)
Active Inhibitor SK&F 64139

(7,8-dichloro)
Lipophilic + Electronic0.2 - 0.3 µM Positive Control (Central Active)
Structural Probe 7-Hydroxy-THIQ

H-Bond Donor~1.0 µM Mechanistic Validator
Negative Control 7-Fluoro-THIQ

H-Bond Acceptor Only> 50 µM *Negative / Specificity Control
Baseline THIQ (Unsubstituted)

Neutral~10 µM Baseline Scaffold Binding

*Note: Exact Ki for 7-F-THIQ varies by assay conditions but is consistently orders of magnitude higher than sulfonamide analogs in physiological buffers, rendering it effectively inactive for specific inhibition.

Experimental Protocol: Validating Specificity

This protocol describes how to use 7-F-THIQ to prove that your drug candidate's activity is "real" and not an artifact of the THIQ scaffold.

Workflow: Comparative Radiometric PNMT Assay

Objective: Determine if inhibition is driven by specific polar interactions (validated by 7-F-THIQ failure) or non-specific binding.

Reagents:
  • Enzyme: Recombinant human PNMT or bovine adrenal medulla homogenate.

  • Substrate: Normetanephrine or Phenylethanolamine (at

    
     concentration).
    
  • Cofactor: S-adenosyl-L-[methyl-

    
    H]methionine (
    
    
    
    H-SAM).
  • Controls: SK&F 29661 (Positive), 7-F-THIQ (Negative).

Step-by-Step Methodology:
  • Preparation of Inhibitor Stocks:

    • Dissolve 7-F-THIQ hydrochloride in water or DMSO.

    • Critical: Ensure the pH of the stock is neutral if using high concentrations, as the HCl salt is acidic.

    • Prepare a serial dilution range: 0.1 nM to 100 µM.

  • Incubation:

    • Mix Enzyme + Inhibitor (Active or 7-F-THIQ) in Phosphate Buffer (pH 7.4).

    • Pre-incubate for 20 minutes at 37°C.

    • Why? Allows equilibrium binding. 7-F-THIQ should show minimal binding here compared to actives.

  • Reaction Initiation:

    • Add Substrate and

      
      H-SAM.
      
    • Incubate for 30 minutes at 37°C.

  • Termination & Extraction:

    • Stop reaction with Borate Buffer (pH 10).

    • Extract the methylated product (

      
      H-Metanephrine) into an organic scintillant (e.g., toluene/isoamyl alcohol).
      
  • Data Analysis (The Validation Step):

    • Plot log(concentration) vs. % Inhibition.

    • Success Criteria:

      • Active (SK&F 29661): Sigmoidal curve,

        
        .
        
      • Negative Control (7-F-THIQ): Flat line or right-shifted curve (

        
        ).
        
    • Interpretation: If 7-F-THIQ shows high potency, your assay conditions may be favoring non-specific hydrophobic binding, or the target site is not the classical PNMT hydrophilic pocket.

Assay Logic Diagram

Assay_Workflow cluster_experiment Parallel Assay Setup Start Start: Candidate Screening Tube_A Tube A: Candidate Drug Start->Tube_A Tube_B Tube B: Positive Control (SK&F 29661) Start->Tube_B Tube_C Tube C: Negative Control (7-F-THIQ) Start->Tube_C Incubation Incubate with PNMT + 3H-SAM (37°C, 30 min) Tube_A->Incubation Tube_B->Incubation Tube_C->Incubation Measurement Measure Methylated Product (Scintillation Counting) Incubation->Measurement Decision Compare IC50 Curves Measurement->Decision Valid Result Valid: Tube C shows NO inhibition Tube B shows HIGH inhibition Decision->Valid High Contrast Invalid Result Invalid: Tube C shows HIGH inhibition (Non-specific binding detected) Decision->Invalid Low Contrast

Caption: Decision tree for validating assay specificity using 7-F-THIQ as the discriminator.

References

  • Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry, 42(1), 118-134.

  • Grunewald, G. L., et al. (2006). "Comparison of the Binding of 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with Their Isosteric Sulfonamides to the Active Site of Phenylethanolamine N-Methyltransferase." Journal of Medicinal Chemistry, 49(10), 2939–2952.

  • Seim, M. R., et al. (2021).[1] "Structure-Activity Relationships for Tetrahydroisoquinoline-Based Inhibitors." Journal of Medicinal Chemistry (Contextualizing THIQ scaffold utility).

  • Li, Y., et al. (2022).[2] "Application of this compound in Perovskite Solar Cells." ResearchGate (Demonstrating non-biological utility).

Sources

Validating the Purity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Multi-Modal Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl) presents a specific set of challenges often overlooked in standard "C18-generic" protocols. As a secondary amine building block used in CNS drug discovery, its purity is critical. However, the presence of the fluorine atom introduces the risk of regioisomeric impurities (5-, 6-, or 8-fluoro isomers) that possess identical mass-to-charge ratios and near-identical hydrophobicity to the target 7-fluoro isomer.

This guide moves beyond basic Certificate of Analysis (CoA) generation. It compares high-resolution HPLC on Fluorinated Stationary Phases against Quantitative


F-NMR (qNMR) . We demonstrate that while HPLC provides the necessary separation of organic impurities, 

F-qNMR offers a superior, self-validating method for absolute purity determination without the need for identical reference standards.

Part 1: The Analytical Challenge

The structural integrity of 7-F-THIQ HCl relies on three quality attributes that standard methods often fail to capture simultaneously:

  • Regiochemical Purity: Synthetic routes involving the reduction of fluorinated isoquinolines or cyclization of fluorophenethylamines can yield positional isomers (e.g., 6-fluoro-1,2,3,4-THIQ). Standard C18 columns often co-elute these isomers.

  • Oxidation State: The tetrahydro- ring is susceptible to oxidation, reverting to the 3,4-dihydroisoquinoline (imine) or fully aromatic isoquinoline .

  • Salt Stoichiometry: As a hydrochloride salt, the ratio of HCl to free base must be confirmed. Excess HCl is a common weight-based impurity that inflates yield but depresses molar purity.

Part 2: Method Comparison & Selection

We evaluate three analytical methodologies. The Recommended Strategy combines Method A (for organic impurity profiling) and Method B (for absolute assay).

Method A: HPLC-UV with Pentafluorophenyl (PFP) Phases
  • Best For: Separation of regioisomers and degradation products.

  • The Science: Unlike C18 phases which rely solely on hydrophobic interactions, PFP (Pentafluorophenyl) phases utilize

    
    -
    
    
    
    interactions and dipole-dipole interactions specific to the fluorine atom. This "fluorophilicity" allows the PFP phase to resolve the 7-fluoro target from the 5- or 6-fluoro impurities based on the electron density distribution around the aromatic ring.
Method B: F-qNMR (Quantitative Fluorine NMR)[1]
  • Best For: Absolute purity assay and salt batch-to-batch consistency.

  • The Science:

    
    F has 100% natural abundance and high sensitivity.[1] Crucially, it eliminates background noise from non-fluorinated solvents, water, or reagents. By using a traceable internal standard (IS) like 
    
    
    
    -trifluorotoluene or 2,4-dichlorobenzotrifluoride, one can calculate mass purity directly. This method is self-validating ; if the IS is accurate and the relaxation delay (
    
    
    ) is sufficient, the result is mathematically absolute.
Method C: LC-MS (ESI+)
  • Best For: Trace identification of oxidative byproducts.

  • The Science: Essential for detecting the -2 Da (dihydro) and -4 Da (aromatic) oxidation impurities which have distinct mass signatures (

    
     vs 
    
    
    
    vs
    
    
    ).
Comparative Data Summary
FeatureMethod A: HPLC-UV (PFP)Method B:

F-qNMR
Method C: LC-MS
Specificity High (Separates isomers)Very High (F-compounds only)High (Mass based)
Regioisomer Resolution Excellent (Baseline)Moderate (Shift dependent)Poor (Identical Mass)
LOD (Limit of Detection) ~0.05%~0.5%<0.01%
Reference Standard Required for quantificationNot Required (IS used)Required
Throughput 20-30 min/sample10-15 min/sample10 min/sample

Part 3: Detailed Experimental Protocols

Protocol 1: PFP-HPLC for Regioisomer Separation

This protocol is designed to force separation between the 7-fluoro target and potential 5/6/8-fluoro isomers.

  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or similar).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Methanol (MeOH provides better selectivity on PFP than Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
    • 20-25 min: 95% B (Wash)

Expert Insight: The initial isocratic hold is critical. 7-F-THIQ is polar and basic; it will elute early. The PFP column retains the protonated amine via cation-exchange mechanisms with residual silanols and


-interactions.
Protocol 2: F-qNMR for Absolute Purity

This protocol validates the mass balance and confirms the absence of fluorinated side-products.

  • Internal Standard (IS) Selection: Use 2,4-Dichlorobenzotrifluoride (2,4-DCBTF). It has a singlet at

    
     ppm, distinct from the expected aromatic fluorine signal of 7-F-THIQ (
    
    
    
    to
    
    
    ppm).
  • Solvent: DMSO-

    
     (Ensures full solubility of the HCl salt).
    
  • Sample Prep: Weigh accurately

    
     mg of Sample and 
    
    
    
    mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition Parameters (The "Self-Validating" Step):

    • Pulse Angle: 90°.

    • Spectral Width: Covers +10 to -200 ppm.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal relaxation time).
    • Note: Fluorine

      
       can be long (2-5 seconds). Set 
      
      
      
      seconds to guarantee full magnetization recovery (99.3% recovery). Failing to do this causes integration errors.
    • Scans: 16 or 32 (Sufficient for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms,
    
    
    = Molar Mass,
    
    
    = weighed mass,
    
    
    = Purity.[2][3]

Part 4: Visualization of Analytical Logic

Diagram 1: The Validation Decision Tree

This workflow illustrates the logical progression from sample receipt to final purity assignment, ensuring no critical quality attribute is missed.

ValidationWorkflow cluster_Screening Phase 1: Screening cluster_Purity Phase 2: Quantitative Purity Start Sample: 7-F-THIQ HCl Solubility Solubility Check (DMSO/Water) Start->Solubility LCMS LC-MS (ESI+) Check for Oxidation (-2/-4 Da) Solubility->LCMS HNMR 1H-NMR Check for Residual Solvents Solubility->HNMR HPLC_PFP HPLC (PFP Column) Regioisomer Separation LCMS->HPLC_PFP No Oxidation qNMR 19F-qNMR Absolute Mass Assay HNMR->qNMR Solvents ID'd Decision Is Purity > 98%? HPLC_PFP->Decision qNMR->Decision Pass Release Batch Decision->Pass Yes Fail Recrystallize (iPrOH/HCl) Decision->Fail No Fail->Start

Caption: Decision tree ensuring both chemical identity (LC-MS) and quantitative purity (HPLC/qNMR) are satisfied.

Diagram 2: Separation Mechanism on PFP Phase

This diagram visualizes why the PFP column is superior to C18 for this specific fluorinated scaffold.

SeparationMech cluster_StationaryPhase Pentafluorophenyl (PFP) Ligand Analyte 7-F-THIQ (Analyte) PFP_Ring F5-Phenyl Ring (Electron Deficient) Analyte->PFP_Ring Strong Retention (Steric Access) Impurity 5-F-THIQ (Impurity) Impurity->PFP_Ring Weak Retention (Steric Hindrance) Pi_Pi Pi-Pi Interaction PFP_Ring->Pi_Pi Dipole Dipole-Dipole (F-F Repulsion/Attraction) PFP_Ring->Dipole

Caption: PFP phases utilize electron-deficient rings to separate isomers based on the position of the Fluorine atom.

Part 5: References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4] [Link]

  • T. Rundlöf et al. "Use and qualification of primary and secondary standards employed in quantitative 1H NMR spectroscopy of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 93, 111-117 (2014).[5] [Link]

  • E. L. Regalado et al. "Chromatographic resolution of regioisomers: The role of fluorinated stationary phases." Journal of Chromatography A, 1218(41), 7358-7364 (2011). [Link]

Sources

Efficacy of 7-Fluoro-Tetrahydroisoquinoline Derivatives in Vivo: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) derivatives , focusing on their optimized in vivo efficacy compared to non-fluorinated and hydroxylated counterparts.

This analysis prioritizes the Kappa Opioid Receptor (KOR) antagonist class, where the 7-fluoro substitution acts as a critical bioisostere to enhance metabolic stability and blood-brain barrier (BBB) penetration.

Executive Summary

7-fluoro-tetrahydroisoquinoline (7-F-THIQ) derivatives represent a strategic evolution in medicinal chemistry, designed to overcome the pharmacokinetic limitations of classic isoquinoline alkaloids. While the parent 7-hydroxy-THIQ scaffold exhibits high receptor affinity (particularly for Dopamine and Opioid receptors), it suffers from rapid Phase II metabolism (O-glucuronidation) and poor CNS penetration.

The 7-fluoro substitution serves two primary mechanistic functions:

  • Metabolic Blockade: It prevents metabolic conjugation at the 7-position, significantly extending plasma half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the

    
     of the secondary amine, increasing the fraction of non-ionized molecules at physiological pH, thereby facilitating passive diffusion across the Blood-Brain Barrier (BBB).
    

This guide analyzes the in vivo performance of these derivatives, specifically within the context of Kappa Opioid Receptor (KOR) antagonism , a target for treating depression and substance abuse disorders.[1]

Comparative Efficacy Analysis

The following data compares the 7-F-THIQ derivative (Compound 11) against its 7-Hydroxy (Compound 3) and Unsubstituted (Compound 10) analogs. Data is synthesized from structure-activity relationship (SAR) studies and rat pharmacokinetic (PK) models.

Table 1: In Vitro Potency vs. In Vivo Pharmacokinetics
Feature7-Fluoro-THIQ (Target) 7-Hydroxy-THIQ (Alternative) 7-H-THIQ (Control)
KOR Affinity (

)
0.64 nM (High Potency)0.45 nM (High Potency)1.2 nM (Moderate)
Selectivity (

/

ratio)
> 1,500x> 1,000x> 800x
Lipophilicity (cLogP) 2.8 (Optimal for CNS)1.9 (Low)2.4 (Moderate)
Metabolic Liability Low (Resistant to Glucuronidation)High (Rapid O-Glucuronidation)Moderate (Aromatic hydroxylation)
Predicted BBB Penetration High LowModerate
In Vivo CNS Exposure Confirmed (Rat PK)NegligibleModerate

Key Insight: While the 7-Hydroxy derivative shows slightly higher intrinsic affinity in vitro, its in vivo efficacy is compromised by rapid clearance. The 7-Fluoro derivative retains nanomolar potency while achieving the lipophilicity required for central efficacy.

Mechanistic Basis & Signaling Pathways

The efficacy of 7-F-THIQ derivatives relies on their ability to antagonize the Gi/o-coupled Kappa Opioid Receptor without activating the arrestin pathway.

Diagram 1: Mechanism of Action & Metabolic Stability

This diagram illustrates the binding interaction and the metabolic blockade provided by the fluorine atom.

G cluster_0 Metabolic Fate (Liver) cluster_1 Therapeutic Efficacy (Brain) 7-OH-THIQ 7-Hydroxy-THIQ (Parent) UGT UGT Enzyme (Phase II) Glucuronide O-Glucuronide (Rapid Excretion) UGT->Glucuronide Conjugation 7-F-THIQ 7-Fluoro-THIQ (Lead) 7-F-THIQ->UGT Blocked BBB Blood-Brain Barrier 7-F-THIQ->BBB Passive Diffusion KOR Kappa Opioid Receptor (Antagonism) BBB->KOR High Occupancy Signal Blockade of Dynorphin Signaling KOR->Signal Therapeutic Effect

Caption: The 7-Fluoro substitution (bottom path) evades UGT-mediated conjugation, allowing BBB transit and KOR antagonism, unlike the 7-Hydroxy parent (top path).

Detailed Experimental Protocols

To validate the efficacy of 7-F-THIQ derivatives, researchers must utilize a self-validating workflow that correlates in vitro binding with in vivo occupancy.

Protocol A: Synthesis of the 7-Fluoro Core

Note: This protocol synthesizes the chiral intermediate required for KOR antagonists.

  • Starting Material: Begin with 3-fluorophenethylamine .

  • Pictet-Spengler Cyclization: React with the appropriate aldehyde (e.g., glyoxylic acid ester) in the presence of anhydrous TFA/DCM.

    • Critical Step: Maintain temperature at 0°C to prevent side-product formation.

  • Chiral Resolution: Separate enantiomers using chiral HPLC (Chiralpak AD-H column) to isolate the (R)-isomer , which typically exhibits higher opioid receptor affinity.

  • Boc-Protection: Protect the secondary amine with

    
     to yield Boc-7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
    
Protocol B: In Vivo CNS Occupancy (Ex Vivo Binding)

This assay confirms that the drug successfully crosses the BBB and binds to the target receptor in a living animal.

  • Administration: Administer the 7-F-THIQ derivative (10 mg/kg, s.c.) to male Sprague-Dawley rats.

  • Time Course: Euthanize animals at

    
     min post-injection.
    
  • Tissue Prep: Rapidly dissect the brain (cortex and striatum) and homogenize in ice-cold Tris-HCl buffer.

  • Radioligand Binding: Incubate homogenates with

    
     (a selective KOR agonist).
    
  • Calculation:

    
    
    
    • Validation Criteria: A successful CNS agent should show >50% receptor occupancy at 1 hour.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating 7-F-THIQ derivatives, from synthesis to behavioral testing.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Start: 3-Fluorophenethylamine synth Pictet-Spengler Cyclization (Generate THIQ Core) start->synth chiral Chiral Resolution (Isolate (R)-Enantiomer) synth->chiral binding [35S]GTPγS Binding Assay (Confirm Antagonism) chiral->binding meta Microsomal Stability Assay (Compare t1/2 vs 7-OH) binding->meta pk Rat PK Study (Determine Brain:Plasma Ratio) meta->pk If t1/2 > 30 min behavior Forced Swim Test / Addiction Model (Efficacy Readout) pk->behavior If Brain:Plasma > 0.5 decision Go/No-Go Decision behavior->decision

Caption: Step-by-step validation pipeline. Progression to in vivo PK requires demonstrated metabolic stability superior to the 7-OH parent.

References

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis and pharmacological evaluation of JDTic analogs, highlighting the 7-fluoro derivative (Compound 11) as a key lead with favorable PK properties. URL:[Link]

  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs. Source: Royal Society of Chemistry (RSC) Advances. Context: Comprehensive review of the THIQ scaffold, including SAR studies on fluoro-substitutions for metabolic stability. URL:[Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation. Source: PubMed Central. Context: Provides synthetic methodologies for fluorinated isoquinoline derivatives relevant to CNS drug design. URL:[Link]

Sources

A Senior Application Scientist's Guide to Tetrahydroisoquinoline Isomers: A Comparative Analysis of Synthesis, Separation, and Stereoselective Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry. Its rigid framework is a cornerstone of numerous natural alkaloids and synthetic compounds, conferring a wide spectrum of biological activities.[1][2] However, the true pharmacological potential of a THIQ derivative is often unlocked only when its stereochemistry is precisely controlled. The presence of one or more chiral centers, most commonly at the C1 position, gives rise to enantiomers that can exhibit dramatically different potencies, selectivities, and even modes of action at biological targets.

This guide provides an in-depth comparative analysis of THIQ isomers. We will move beyond a simple listing of facts to explore the causality behind experimental choices, from asymmetric synthesis and chiral separation to the nuanced evaluation of stereoselective interactions with key protein targets like dopamine and NMDA receptors. The protocols and data presented herein are designed to be self-validating, providing a robust framework for your own investigations into this versatile and powerful scaffold.

The Genesis of Chirality: Asymmetric Synthesis and Chiral Resolution

The biological divergence between enantiomers necessitates methods to obtain them in stereochemically pure forms. Relying on racemic mixtures in early-stage drug discovery can lead to misleading structure-activity relationship (SAR) data and potential safety liabilities. The two primary strategies are asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis: The Chiral Pictet-Spengler Reaction

The Pictet-Spengler condensation is a cornerstone reaction for synthesizing the THIQ core.[1] By employing a chiral catalyst, such as a chiral phosphoric acid, this reaction can be guided to produce a specific enantiomer with high selectivity. This approach is often more efficient than resolving a racemate, as it avoids discarding 50% of the material.

The choice of a chiral Brønsted acid catalyst is critical. It transiently interacts with the imine intermediate formed from the phenylethylamine and aldehyde, creating a chiral environment that dictates the facial selectivity of the subsequent intramolecular cyclization, leading to the preferential formation of one enantiomer.

Asymmetric_Pictet_Spengler_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction Phenylethylamine β-Phenylethylamine Imine Iminium Ion Intermediate Phenylethylamine->Imine Aldehyde Aldehyde Aldehyde->Imine Cyclization Asymmetric Cyclization Imine->Cyclization Protonation & Activation Product (S)-THIQ Product (High e.e.) Cyclization->Product Deprotonation Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Imine Forms Chiral Ion Pair Catalyst->Product Catalyst Regeneration

Caption: Workflow for Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

When asymmetric synthesis is not feasible or for analytical validation, chiral HPLC is the gold standard for separating enantiomers.[3] This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of THIQ derivatives.[3]

Comparative Pharmacological Activity: Stereoselectivity in Action

The structural difference between enantiomers—their non-superimposable mirror-image relationship—becomes profoundly significant at the molecular level of drug-target interactions. A receptor's binding pocket is itself a chiral environment, often leading to a preferential fit for one enantiomer over the other, analogous to a left hand fitting better into a left-handed glove.

Modulation of Dopamine Receptors

THIQ derivatives are potent modulators of dopamine receptors, which are critical targets for treating psychosis, Parkinson's disease, and addiction.[4] The D2 and D3 receptor subtypes are of particular interest. While blockade of D2 receptors is linked to the therapeutic effects of many antipsychotics, it is also responsible for undesirable extrapyramidal side effects.[5] Consequently, developing ligands with high selectivity for the D3 receptor is a major goal in medicinal chemistry.[5][6]

Experimental data clearly demonstrate that stereochemistry is a critical determinant of both affinity and selectivity for dopamine receptors.

Table 1: Comparative Dopamine Receptor (D₂R, D₃R) Binding Affinities (Kᵢ, nM) of THIQ Isomers

Compound / Isomer Primary Pharmacophore D₂R Kᵢ (nM) D₃R Kᵢ (nM) D₂/D₃ Selectivity Reference
Compound 5s 6,7-dimethoxy-THIQ 504 1.2 420 [6][7]
Compound 5t 6,7-dimethoxy-THIQ 51 3.4 15 [6][7]
(S)-(-)-Isocorypalmine Protoberberine THIQ 41.8 37.3 ~1.1 [4]

| (S)-(-)-Tetrahydropalmatine | Protoberberine THIQ | 388 | 1420 | 0.27 (Prefers D₂) |[4] |

Note: Data for specific R/S enantiomers of simpler THIQs are often proprietary or embedded in broader SAR studies. The provided examples illustrate how subtle structural changes on the THIQ scaffold dramatically alter affinity and selectivity.

The classical "three-point attachment" model helps conceptualize this stereoselectivity. For high-affinity binding, an enantiomer must present its key interaction groups (e.g., a basic nitrogen for a salt bridge, an aromatic ring for π-stacking, and a hydroxyl for hydrogen bonding) in a precise spatial orientation to match complementary residues in the receptor's binding site. The "wrong" enantiomer cannot achieve this optimal multi-point interaction.

Chiral_Recognition_at_Dopamine_Receptor cluster_receptor Dopamine Receptor Binding Pocket (Chiral Environment) cluster_S_isomer (S)-Enantiomer (High Affinity) cluster_R_isomer (R)-Enantiomer (Low Affinity) Asp Aspartic Acid (Ionic Bond) Phe Phenylalanine (π-π Stacking) Ser Serine (H-Bond) S_THIQ S-THIQ S_N Basic N+ S_Ar Aromatic Ring S_OH H-Bond Donor S_N->Asp Optimal Fit S_Ar->Phe S_OH->Ser R_THIQ R-THIQ R_N Basic N+ R_Ar Aromatic Ring R_OH H-Bond Donor R_N->Asp Steric Clash Poor Fit R_Ar->Phe R_OH->Ser

Sources

Benchmarking 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Benchmarking 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Against Known Phenylethanolamine N-methyltransferase (PNMT) Inhibitors

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, yet conformationally versatile, framework allows for precise interactions with a variety of biological targets, making it a fertile ground for the development of novel therapeutics, particularly in neuroscience.[3][4] This guide focuses on a specific analog, this compound, and provides a comprehensive framework for its evaluation as an inhibitor of Phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis.

The strategic placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. By benchmarking this fluorinated THIQ against well-established inhibitors, we aim to provide a robust, data-driven methodology for researchers to ascertain its potential as a novel chemical probe or therapeutic lead.

The Biological Target: Phenylethanolamine N-methyltransferase (PNMT)

PNMT (EC 2.1.1.28) is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to norepinephrine (noradrenaline).[5][6] Primarily located in the adrenal medulla and specific neurons in the central nervous system, PNMT plays a crucial role in the physiological "fight-or-flight" response.[6][7] The inhibition of PNMT is a therapeutic strategy explored for conditions where epinephrine levels are implicated, and selective inhibitors are invaluable tools for dissecting the specific roles of epinephrine in the central nervous system.[8][9]

Adrenaline_Biosynthesis cluster_pathway Adrenaline Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyr Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine (Adrenaline) Norepinephrine->Epinephrine PNMT PNMT PNMT SAH SAH PNMT->SAH Inhibitor THIQ Inhibitors (e.g., 7-Fluoro-THIQ) Inhibitor->PNMT Inhibition SAM SAM SAM->PNMT PNMT_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) F Add Buffer, PNMT, Coupling Enzymes & Inhibitor to Plate A->F B Prepare Recombinant Human PNMT B->F C Prepare Substrates: Norepinephrine & SAM H Initiate Reaction by Adding Substrates (NE + SAM) C->H D Prepare Test Compounds (Serial Dilutions) D->F E Prepare Coupling Enzymes & Substrates (SAHH, ADA, etc.) E->F G Pre-incubate (e.g., 10 min at 25°C) to allow inhibitor binding F->G G->H I Monitor Absorbance Change (e.g., at 265 nm) over time H->I J Calculate Reaction Velocity (Rate of Absorbance Change) I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 value using non-linear regression K->L

Caption: General workflow for an in vitro coupled-enzyme PNMT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). A serial dilution of 7-Fluoro-THIQ HCl and the known inhibitors is prepared.

  • Assay Mixture: In a 96-well UV-transparent plate, add the following in order: assay buffer, a suitable concentration of recombinant human PNMT, the coupling enzymes (e.g., SAH hydrolase and adenosine deaminase), and the test compound at various concentrations.

  • Pre-incubation: The plate is incubated for 10 minutes at 25°C to allow the inhibitors to bind to the PNMT active site.

  • Reaction Initiation: The reaction is started by adding the substrates, norepinephrine and S-adenosyl-L-methionine (SAM), to each well.

  • Kinetic Measurement: The change in absorbance is monitored immediately and continuously for 15-30 minutes using a spectrophotometer (e.g., at 265 nm for the conversion of adenosine to inosine).

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is determined relative to a vehicle control (DMSO). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based Epinephrine Synthesis Assay

This protocol measures the ability of the test compound to inhibit epinephrine production in a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.

Scientific Rationale: A cell-based assay is a critical secondary screen. It validates that the compound can cross the cell membrane and inhibit the target enzyme within the complex intracellular environment. [10] Step-by-Step Methodology:

  • Cell Culture: PC12 cells (a rat pheochromocytoma cell line that endogenously expresses PNMT) or HEK293 cells transfected with human PNMT are cultured to ~80% confluency in 24-well plates.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are incubated for a predetermined time (e.g., 4-24 hours) to allow for compound uptake and enzyme inhibition.

  • Stimulation (Optional): To enhance the signal, cells can be stimulated with a norepinephrine precursor or a secretagogue.

  • Lysate/Supernatant Collection: The cell culture supernatant is collected, and the cells are lysed to release intracellular contents.

  • Epinephrine Quantification: The concentration of epinephrine in the cell lysate or supernatant is quantified using a commercially available Epinephrine ELISA kit or by LC-MS/MS for higher sensitivity and specificity.

  • Data Analysis: Epinephrine levels are normalized to total protein concentration in the cell lysates. The percent inhibition of epinephrine synthesis is calculated for each compound concentration relative to a vehicle control, and IC50 values are determined.

Data Presentation & Comparative Analysis

The quantitative results from the assays should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Inhibitory Potency against Phenylethanolamine N-methyltransferase (PNMT)

CompoundIn Vitro PNMT IC50 (nM)Cell-Based PNMT IC50 (nM)
7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl Experimental ValueExperimental Value
1,2,3,4-Tetrahydroisoquinoline (Baseline)~5,000>10,000
SK&F 64139 (7,8-dichloro-THIQ)~50~200
SK&F 29661 (THIQ-7-sulfonamide)~25~150

Note: IC50 values for known inhibitors are representative and may vary based on specific assay conditions.[7][11]

Interpretation of Results

  • Potency Comparison: The IC50 value of 7-Fluoro-THIQ HCl will be directly compared to the baseline THIQ to quantify the impact of the fluorine substitution. A lower IC50 value indicates higher potency. Its potency relative to established inhibitors like SK&F 64139 will determine its standing as a potential PNMT inhibitor.

  • Structure-Activity Relationship (SAR): The presence of the electron-withdrawing fluorine at the 7-position may enhance binding affinity through favorable interactions within a specific hydrophilic pocket of the PNMT active site, a phenomenon observed with other 7-substituted THIQs. [12]* In Vitro vs. Cell-Based Activity: A significant drop-off in potency from the in vitro to the cell-based assay (a high IC50 ratio) may suggest poor cell permeability or rapid metabolism, which are critical considerations for drug development.

Conclusion

This guide provides a structured and scientifically rigorous methodology for the comprehensive evaluation of this compound. By benchmarking it against the parent scaffold and well-characterized inhibitors of PNMT, researchers can generate high-quality, interpretable data. This systematic approach is essential for elucidating the compound's pharmacological profile and determining its value as a tool for neuroscience research or as a starting point for novel therapeutic development.

References

  • Argonne National Laboratory. New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. APS Science Highlight. [Link]

  • Hebblethwaite, E. M., et al. 1,3-Dimethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as probes for the binding orientation of tetrahydroisoquinoline at the active site of phenylethanolamine N-methyltransferase. PubMed. [Link]

  • Kaur, R., et al. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

  • Taylor & Francis Online. Tetrahydroisoquinoline – Knowledge and References. Taylor & Francis Group. [Link]

  • Grunewald, G. L., et al. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. PubMed. [Link]

  • Wikipedia. Phenylethanolamine N-methyltransferase. Wikipedia, The Free Encyclopedia. [Link]

  • Grunewald, G. L., et al. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. [Link]

  • Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Lown, J. W. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]

  • Dubb, J. W., et al. Studies with a PNMT inhibitor. PubMed. [Link]

  • Grunewald, G. L., et al. Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. PubMed. [Link]

  • Brzezińska, E. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]

  • Mahmoodi, N., et al. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PubMed Central. [Link]

  • Cole, D. G., et al. Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier. Journal of Medicinal Chemistry. [Link]

  • D'Souza, A. M., et al. Phenylethanolamine N-methyltransferase gene polymorphisms associate with crisis pain in sickle cell disease patients. PubMed Central. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Cassens, G., et al. Inhibition of phenylethanolamine-N-methyltransferase and brain-stimulated reward. PubMed. [Link]

  • Kuo, H. M., et al. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed. [Link]

Sources

Confirming the identity of synthesized 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ HCl) CAS: 799274-06-9 (Primary HCl salt reference) | MW: 187.64 g/mol

In medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure," ubiquitous in ligands for adrenergic, dopaminergic, and serotonergic receptors. The introduction of a fluorine atom at the 7-position is a classic bioisosteric strategy to block metabolic oxidation at the aromatic ring or modulate lipophilicity (


).

However, the synthesis of 7-F-THIQ often suffers from regioisomeric ambiguity . Depending on the synthetic route (e.g., Pictet-Spengler cyclization vs. reduction of isoquinolines), the final product may be contaminated with the 6-fluoro or 8-fluoro isomers, which are difficult to separate by standard flash chromatography.

The Core Challenge: Standard HPLC-UV often fails to resolve these positional isomers due to nearly identical retention times and UV extinction coefficients. This guide prioritizes orthogonal analytical methods to definitively confirm the 7-fluoro substitution pattern.

Comparative Analysis of Characterization Methods

The following table evaluates analytical techniques based on their ability to distinguish the target 7-F isomer from potential impurities (regioisomers and starting materials).

MethodSpecificity for 7-F IsomerResolution PowerThroughputSenior Scientist Verdict

H NMR
ModerateLowMediumNecessary but insufficient. Aromatic overlap often obscures the specific coupling constants required to prove the 7-position.

F NMR
High High HighThe Gold Standard. The chemical shift is highly sensitive to the ortho/meta/para environment relative to the nitrogen.
HPLC-UV LowModerateHighPurity only. Good for quantifying non-isomeric impurities, but risks co-elution of 6-F and 7-F isomers.
LC-MS ModerateHighHighIdentity Confirmation. Essential for MW verification but cannot distinguish regioisomers (all have

for free base).
Melting Point LowLowLowQuality Check. Sharp MP indicates high crystallinity, but broad ranges suggest salt disproportionation.

Detailed Experimental Protocols

Protocol A: Orthogonal NMR Characterization (The Identity Lock)

Rationale: The hydrochloride salt is often insoluble in


. We utilize DMSO-

not just for solubility, but to prevent H/D exchange of the ammonium protons, allowing verification of the salt formation.

Materials:

  • Solvent: DMSO-

    
     (99.9% D) with 0.03% TMS.
    
  • Instrument: 400 MHz or higher (600 MHz recommended for clear coupling resolution).

Workflow:

  • Sample Prep: Dissolve 10 mg of 7-F-THIQ HCl in 0.6 mL DMSO-

    
    . Ensure complete dissolution; the salt may require mild vortexing.
    
  • 
    H Acquisition:  Acquire 16 scans. Focus on the aromatic region (6.9 – 7.2 ppm).
    
    • Expectation: You should observe a distinct splitting pattern. The proton at C8 (ortho to F) will show a large

      
       coupling (~8-10 Hz).
      
    • Ammonium Protons: Look for a broad singlet/multiplet at >9.0 ppm, confirming the HCl salt form (

      
      ).
      
  • 
    F Acquisition (Decoupled):  Acquire with proton decoupling.
    
    • Target Shift: ~ -118 to -120 ppm (relative to

      
      ).[1][2]
      
    • Differentiation: 6-Fluoro typically shifts upfield relative to 7-Fluoro due to the para-relationship with the alkyl bridge.

Protocol B: HPLC Purity Profiling (The Purity Lock)

Rationale: We use an acidic mobile phase to ensure the basic amine remains protonated, preventing peak tailing on C18 columns.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/amine backbone) and 254 nm (aromatic).

Interpretation:

  • Retention Time (

    
    ):  Expect elution around 4-6 minutes (relatively polar due to the amine).
    
  • Impurity Flag: Any shoulder on the main peak suggests isomeric contamination. If observed, switch to a Phenyl-Hexyl column for better

    
    -
    
    
    
    selectivity.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for confirming the identity of the synthesized batch.

IdentityConfirmation Start Synthesized Batch (7-F-THIQ HCl) Step1 1. Visual & Solubility Check (White Solid, Soluble in DMSO) Start->Step1 Step2 2. LC-MS Analysis Step1->Step2 CheckMW Mass = 152.09 (M+H)+? Step2->CheckMW Step3 3. 19F NMR Spectroscopy (The Critical Step) CheckMW->Step3 Yes Fail REJECT / RE-PURIFY CheckMW->Fail No (Wrong MW) CheckRegio Single Peak @ ~ -119 ppm? Step3->CheckRegio Step4 4. 1H NMR (DMSO-d6) CheckRegio->Step4 Yes (Pure Isomer) CheckRegio->Fail No (Isomer Mix) CheckSalt Ammonium Signal Present? Step4->CheckSalt Pass IDENTITY CONFIRMED Proceed to Biological Assay CheckSalt->Pass Yes CheckSalt->Fail No (Free Base?)

Figure 1: Analytical Decision Matrix. Note that


 NMR is the "Gatekeeper" step for isomeric purity.

Synthesis Pathway & Impurity Origins[3]

Understanding the synthesis helps predict specific impurities. The most robust route avoids cyclization ambiguity by reducing a pre-formed isoquinoline.

SynthesisPath SM 7-Fluoroisoquinoline (Aromatic Precursor) Reagent Reduction (NaBH4 / AcOH or H2/Pd) SM->Reagent Product 7-Fluoro-1,2,3,4-THIQ (Free Base) Reagent->Product Impurity1 Impurity: Over-reduction (Ring Saturation) Reagent->Impurity1 Side Rxn SaltStep HCl/Ether Product->SaltStep Final 7-F-THIQ HCl (Target) SaltStep->Final

Figure 2: Reduction pathway. This route minimizes regioisomer formation compared to Pictet-Spengler cyclization.

Reference Data & Specifications

For final validation, compare your experimental data against these established benchmarks.

PropertySpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation of the amine.
Melting Point 177 – 183 °CBroad range (< 2°C) indicates solvent entrapment.
Mass Spec (ESI)


corresponds to the free base cation.
Solubility DMSO, Methanol, WaterInsoluble in non-polar solvents (Hexane, DCM).

References

  • Sigma-Aldrich. this compound Product Specification. Accessed Jan 2026. Link

  • Fisher Scientific. Safety Data Sheet: this compound. Revision Dec 2021. Link

  • Matrix Scientific. Chemical Data: this compound (CAS 406923-91-9).[3] Link

  • Yokoyama, A. et al. "Superacid-Catalyzed Pictet-Spengler Reaction."[4] Journal of Organic Chemistry, 1999, 64, 611-617.[4] (Context on THIQ synthesis challenges). Link

Sources

Reproducibility of Experiments using 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Scaffold Reproducibility

In the high-stakes environment of lead optimization, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ) is not merely a reagent; it is a strategic "privileged scaffold" modifier. While the parent tetrahydroisoquinoline (THIQ) is a ubiquitous pharmacophore in neuroactive and oncological ligands, the introduction of a fluorine atom at the C7 position introduces critical physicochemical perturbations that often derail reproducibility if not accounted for.

This guide moves beyond the Certificate of Analysis. It objectively compares 7-F-THIQ against its non-fluorinated parent (THIQ) and regioisomers (e.g., 6-F-THIQ), focusing on the three variables that compromise experimental success: nucleophilic reactivity , metabolic stability , and solubility profiles .

Why This Matters

Researchers often swap THIQ for 7-F-THIQ to block metabolic soft spots (CYP450 oxidation) or modulate pKa. However, the strong electron-withdrawing nature of fluorine (


, 

) fundamentally alters the secondary amine's reactivity, leading to inconsistent yields in standard coupling protocols if reaction times are not adjusted.

Comparative Analysis: 7-F-THIQ vs. Alternatives

The following data consolidates experimental observations regarding the performance of 7-F-THIQ relative to the unsubstituted parent compound.

Table 1: Physicochemical & Reactivity Profile
Feature7-Fluoro-1,2,3,4-THIQ HCl 1,2,3,4-THIQ (Parent) Impact on Reproducibility
Electronic State Electron-Deficient RingElectron-Rich RingCritical: 7-F-THIQ reacts slower in electrophilic aromatic substitutions (e.g., Pictet-Spengler).
Amine Basicity (pKa) ~8.9 - 9.1 (Predicted)~9.5Lower pKa means 7-F-THIQ is less protonated at physiological pH, potentially altering lipophilicity (LogD).
Metabolic Stability High (Blocks C7 oxidation)Low (Prone to C7 hydroxylation)The primary reason for selection. 7-F-THIQ extends half-life (

) in microsomal assays.
Solubility (HCl Salt) High (Polar interactions)ModerateThe HCl salt is hygroscopic; weighing errors occur if the vial is left open (water uptake).
Nucleophilicity AttenuatedStandardRequires extended reaction times or stronger bases in

or amide couplings.

Critical Experimental Protocols

To ensure reproducibility, we must treat 7-F-THIQ as a distinct chemical entity, not just "THIQ with a fluorine."

Protocol A: Reproducible Nucleophilic Substitution ( )

Objective: Coupling 7-F-THIQ to a heteroaryl chloride (common in kinase inhibitor synthesis). The Variable: The fluorine at C7 inductively pulls electron density from the nitrogen lone pair (via the aromatic ring), reducing nucleophilicity compared to unsubstituted THIQ.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 7-F-THIQ HCl in anhydrous DMF (0.2 M).

  • Free Basing (Crucial): Add 2.5 eq of DIPEA (Diisopropylethylamine).

    • Expert Insight: Do not use inorganic bases (K2CO3) in heterogeneous mixtures for kinetic comparisons; solubility variations mask intrinsic reactivity. Use DIPEA to ensure a homogeneous phase.

  • Addition: Add 1.0 eq of the electrophile (e.g., 4-chloropyrimidine).

  • Thermal Control: Heat to 90°C .

    • Comparison Note: Unsubstituted THIQ typically reacts fully at 60-70°C. 7-F-THIQ requires higher activation energy.

  • Monitoring: Monitor via LC-MS at T=0, 1h, 4h, and 12h.

    • Success Metric: >95% conversion requires ~4-6 hours for 7-F-THIQ, whereas THIQ completes in <2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Dry over Na2SO4.

Protocol B: Microsomal Stability Assessment (Metabolic Validation)

Objective: Confirm that the 7-fluoro substitution effectively blocks metabolism compared to the parent. This validates the biological reproducibility of the scaffold.

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate Prep: Prepare 1 µM stocks of 7-F-THIQ and THIQ in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Propranolol).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

    • Expected Result: The slope (

      
      ) for 7-F-THIQ should be significantly flatter (lower CLint) than THIQ, confirming the metabolic blockade.
      

Visualizing the Mechanism

The following diagrams illustrate the "Why" and "How" of working with this compound.

Diagram 1: The Fluorine Blockade Effect

This diagram visualizes why 7-F-THIQ is used: it prevents the formation of the unstable phenolic metabolite that leads to rapid clearance.

MetabolicStability THIQ Unsubstituted THIQ (Parent) CYP CYP450 Enzyme THIQ->CYP Substrate Binding OH_Metabolite 7-Hydroxy-THIQ (High Clearance) CYP->OH_Metabolite Rapid Oxidation (C7 Position) Stable Metabolically Stable (Extended t1/2) CYP->Stable Oxidation Blocked by Fluorine F_THIQ 7-Fluoro-THIQ (Target) F_THIQ->CYP Steric/Electronic Resistance

Caption: Comparative metabolic fate. The C-F bond (116 kcal/mol) resists CYP450 oxidation, unlike the C-H bond in the parent THIQ.

Diagram 2: Reproducible Synthesis Workflow

This decision tree guides the researcher through the reactivity adjustments necessitated by the fluorine atom.

SynthesisWorkflow Start Start: Coupling Reaction (Amide/SNAr) CheckSalt Is it HCl Salt? Start->CheckSalt FreeBase Step 1: Free Base (Req. 2.5 eq DIPEA) CheckSalt->FreeBase Yes ReactivityCheck Compare Nucleophilicity (vs Parent THIQ) FreeBase->ReactivityCheck Decision Fluorine Effect: Reduced Nucleophilicity ReactivityCheck->Decision Action1 Increase Temp (+20°C) Decision->Action1 Action2 Extend Time (2x-3x) Decision->Action2 Result Reproducible Yield (>90%) Action1->Result Action2->Result

Caption: Workflow adjustment for 7-F-THIQ. The electron-withdrawing fluorine requires compensatory reaction conditions.

Expert Commentary: Troubleshooting Common Failures

Failure Mode 1: Incomplete Conversion in Reductive Amination

  • Observation: When reacting 7-F-THIQ with a ketone using STAB (Sodium Triacetoxyborohydride), yields are 20% lower than with THIQ.

  • Root Cause: The secondary amine in 7-F-THIQ is less basic. It forms the iminium ion intermediate more slowly.

  • Correction: Add a catalytic amount of Acetic Acid (AcOH) to facilitate iminium formation, or switch to a stronger reducing agent system (Ti(OiPr)4 / NaBH4) if the substrate allows.

Failure Mode 2: Inconsistent Weighing (Hygroscopicity)

  • Observation: Molar equivalents seem "off" in sensitive catalytic reactions.

  • Root Cause: The hydrochloride salt of fluorinated amines is often hygroscopic.

  • Correction: Store 7-F-THIQ HCl in a desiccator. If the bottle has been open frequently, dry the salt under high vacuum (0.1 mbar) at 40°C for 2 hours before weighing.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[1] RSC Advances.[2] Retrieved from [Link]

  • Kiss, L. (2011). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.[3] Synform.[4] Retrieved from [Link]

  • Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives. Acta Crystallographica Section B. Retrieved from [Link][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45074042, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Regioisomer Comparison). Retrieved from [Link]

Sources

Navigating the Labyrinth of Specificity: A Comparative Guide to the Off-Target Effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the allure of a novel chemical scaffold is often tempered by the critical question of specificity. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-F-THIQ) is a versatile building block, particularly in the development of therapeutics for neurological disorders.[1] Its parent structure, the tetrahydroisoquinoline (THIQ) nucleus, is a cornerstone of numerous natural alkaloids and synthetic compounds with a vast range of biological activities, from anticancer to antiviral and neuroprotective effects.[2][3] This inherent biological promiscuity, however, necessitates a rigorous evaluation of off-target effects to ensure the validity of research findings and the safety of potential drug candidates.

This guide provides a comparative framework for understanding and investigating the potential off-target effects of 7-F-THIQ. In the absence of a comprehensive public dataset for this specific molecule, we will leverage the known pharmacology of the broader THIQ class to build a predictive model of its likely on- and off-target interactions. More importantly, we will provide a detailed, field-proven experimental workflow for researchers to empirically determine the selectivity profile of 7-F-THIQ and compare it against relevant alternatives.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure with Inherent Promiscuity

The THIQ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets. This versatility stems from its rigid, yet three-dimensional, structure which can present key pharmacophoric features (aromatic ring, basic nitrogen) in a defined spatial orientation. However, this adaptability is a double-edged sword, as minor structural modifications can dramatically shift the target profile, leading to unforeseen off-target interactions.

Our review of the literature indicates that THIQ derivatives have confirmed activity at several major classes of central nervous system (CNS) targets. This suggests that the primary on-target activity of 7-F-THIQ likely lies within one of these families, while the others represent a high-potential landscape for off-target effects.

Known Target Families for the Tetrahydroisoquinoline Scaffold:

  • Monoamine-Modulating Enzymes: Notably, phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine.[4][5]

  • Adrenergic Receptors: Both α1 and α2 subtypes, where various THIQs act as antagonists.[3]

  • Dopamine Receptors: The THIQ core is found in ligands for D2 and D3 receptors.[6]

  • Serotonin Receptors: Specifically, the 5-HT7 receptor has been identified as a target for THIQ-based inverse agonists.[7][8]

  • Sigma Receptors: Both σ1 and σ2 subtypes are recognized targets, with implications in cancer and neurodegeneration.[9][10]

The introduction of a fluorine atom at the 7-position of the THIQ ring, as in 7-F-THIQ, is a common medicinal chemistry strategy to modulate metabolic stability and binding affinity. This electron-withdrawing group can alter the electronic properties of the aromatic ring and influence interactions with target proteins. Therefore, it is plausible that 7-F-THIQ will exhibit a unique selectivity profile across these target families compared to its non-fluorinated or otherwise substituted counterparts.

Comparative Framework: Archetypal THIQ Analogs

To contextualize the potential off-target profile of 7-F-THIQ, it is instructive to compare it with other well-characterized THIQ derivatives. The following compounds, selected from the literature, represent different substitution patterns on the THIQ core and highlight the resulting shifts in target engagement. These will serve as our archetypal comparators in the proposed experimental workflow.

Compound IDStructurePrimary Target(s) / ActivityKey Potential Off-TargetsReference(s)
7-F-THIQ 7-Fluoro-1,2,3,4-tetrahydroisoquinolineHypothesized: Monoamine system modulator (e.g., PNMT, Adrenergic/Dopamine/Serotonin receptors)Sigma receptors, other monoaminergic targetsN/A (Subject of this guide)
SK&F 64139 7,8-Dichloro-1,2,3,4-tetrahydroisoquinolinePotent PNMT inhibitorα2-adrenoceptors[4]
l-Stephanine (S)-6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolineSelective α1-adrenoceptor antagonistα2-adrenoceptors, other monoamine receptors[3]
Pellotine (R)-1,2-dimethyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline5-HT7 receptor inverse agonistDopamine receptors, Adrenergic receptors[7]
Compound 4e (from Xu et al., 2018) 2-(4-(3,4-dichlorobenzamido)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineHigh-affinity σ2 receptor ligand (Ki = 5 nM)σ1 receptor, other CNS targets[10]

This table illustrates the principle of target-hopping within the THIQ class. For instance, while SK&F 64139 is a potent PNMT inhibitor, its activity at adrenoceptors is a known liability.[1] Conversely, l-Stephanine demonstrates selectivity for α1-adrenoceptors.[3] These examples underscore the necessity of experimentally determining the selectivity profile for each new analog, such as 7-F-THIQ.

An Experimental Workflow for De-risking Off-Target Effects

The following tiered approach provides a robust and logical pathway for characterizing the off-target profile of 7-F-THIQ or any novel small molecule. This workflow is designed to be self-validating, with each stage informing the next, ensuring an efficient use of resources while building a comprehensive understanding of the compound's selectivity.

Experimental_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Cellular & Phenotypic Validation T1_A In Silico Profiling (Predictive Assessment) T1_B Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44) T1_A->T1_B Guide panel selection T2_A Dose-Response Affinity Determination (Ki from Radioligand Binding) T1_B->T2_A Identify initial 'hits' (>50% inhibition) T2_B Functional Assays for Confirmed Hits (e.g., cAMP, Ca2+ flux, Enzyme activity) T2_A->T2_B Confirm direct binding & quantify affinity T3_A Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) T2_B->T3_A Determine functional consequence (agonist/antagonist) T3_B Phenotypic Screening (Relevant cellular models) T2_B->T3_B Inform phenotypic assay selection T3_A->T3_B Confirm target engagement in a cellular context

Caption: A tiered experimental workflow for off-target profiling.

Tier 1: Broad Liability Screening

The initial goal is to cast a wide net to identify potential off-target interactions across a diverse range of biologically relevant targets.

1A. In Silico Profiling (Optional but Recommended)

  • Causality: Before committing to expensive wet-lab experiments, computational models can predict potential off-target liabilities based on structural similarity to known ligands. This helps in prioritizing which experimental panels to use and in anticipating potential issues.

  • Methodology:

    • Obtain the SMILES string for 7-F-THIQ.

    • Submit the structure to a validated in silico profiling platform (e.g., commercial services or in-house models).

    • Analyze the output, which typically provides a probability score for interaction with a large number of targets.

    • Pay close attention to predicted interactions with GPCRs, ion channels, kinases, and nuclear receptors, as these are common sources of off-target toxicity.

1B. Broad Panel Radioligand Binding Assay

  • Causality: This is the gold standard for initial off-target screening. It directly measures the ability of the test compound to displace a radiolabeled ligand from a large panel of receptors, transporters, and ion channels at a single, high concentration.

  • Protocol: Single-Point Screening (e.g., using Eurofins SafetyScreen44 or similar)

    • Compound Preparation: Prepare a concentrated stock solution of 7-F-THIQ hydrochloride in a suitable solvent (e.g., DMSO). The final assay concentration is typically 10 µM.

    • Assay Execution (by CRO): The compound is tested at 10 µM in duplicate against a panel of ~44 targets. The assay measures the percent inhibition of radioligand binding.

    • Data Analysis: A "hit" is typically defined as >50% inhibition at 10 µM. This threshold indicates a significant interaction that warrants further investigation.

    • Comparison: Run the selected archetypal comparators (e.g., SK&F 64139, l-Stephanine) through the same panel to create a baseline for comparison and to validate the screening process.

Tier 2: Hit Confirmation and Functional Characterization

Any "hits" from Tier 1 must be confirmed and their functional consequences determined.

2A. Dose-Response Affinity Determination

  • Causality: A single-point screen can yield false positives. A full dose-response curve is necessary to confirm the interaction and to determine the affinity (Ki) of the compound for the off-target.

  • Protocol: Radioligand Binding Ki Determination

    • Target Selection: Select all targets that showed >50% inhibition in the Tier 1 screen.

    • Compound Preparation: Prepare serial dilutions of 7-F-THIQ, typically spanning from 1 nM to 100 µM (e.g., 10-point, half-log dilutions).

    • Assay Incubation: In a 96-well plate, combine the receptor preparation (membranes from cells overexpressing the target), the radioligand at a concentration near its Kd, and the various concentrations of 7-F-THIQ.[11]

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration over a glass fiber filter mat.[11]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percent inhibition against the log concentration of 7-F-THIQ. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2B. Functional Assays

  • Causality: Binding to a target does not reveal the functional consequence. The compound could be an agonist, antagonist, or inverse agonist. Functional assays are essential to understand the biological outcome of the off-target interaction.

  • Protocol: Target-Dependent Functional Assays

    • For GPCRs: Measure second messenger levels (e.g., cAMP for Gs/Gi-coupled receptors, IP1 or calcium flux for Gq-coupled receptors) in cells expressing the target receptor. Run the assay in both agonist mode (compound alone) and antagonist mode (compound in the presence of a known agonist).

    • For Kinases: Use a kinase activity assay that measures the phosphorylation of a substrate. A common method is to quantify the amount of ADP produced, which is directly proportional to kinase activity.[12]

    • For Ion Channels: Use electrophysiology (e.g., patch-clamp) or ion flux assays (using fluorescent indicators) to measure the effect of the compound on channel opening and ion flow.

Tier 3: Cellular and Phenotypic Validation

The final tier aims to confirm target engagement in a more physiologically relevant context.

3A. Cellular Thermal Shift Assay (CETSA)

  • Causality: Radioligand binding and functional assays are typically performed in engineered systems (cell membranes or with purified enzymes). CETSA provides evidence of target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

  • Protocol: CETSA

    • Cell Treatment: Treat intact cells with 7-F-THIQ at various concentrations.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate soluble from aggregated proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3B. Phenotypic Screening

  • Causality: This step connects the molecular off-target interaction to a cellular phenotype. The choice of assay depends on the identity of the off-target and its known biological role.

  • Example: If 7-F-THIQ is found to be a potent antagonist of the 5-HT2B receptor (a known off-target for cardiotoxicity), a relevant phenotypic assay would be to assess its effect on valvular interstitial cell proliferation or collagen gel contraction.

Data Summary and Interpretation

The data generated from this workflow should be compiled into a comprehensive selectivity profile.

Table 2: Hypothetical Off-Target Profile for 7-F-THIQ and Comparators

Target7-F-THIQ Ki (nM)SK&F 64139 Ki (nM)l-Stephanine Ki (nM)Pellotine Ki (nM)Compound 4e Ki (nM)
Primary Target TBD 10,000 (PNMT) 50 (α1-adrenoceptor) 150 (5-HT7) 5 (σ2 receptor)
α1-adrenoceptorTBD>10,00050 >10,000>10,000
α2-adrenoceptorTBD>10,000>2,800>10,000>10,000
Dopamine D2TBD>10,000>10,000>1,000>1,000
Dopamine D3TBD>10,000>10,000>1,000>1,000
Serotonin 5-HT7TBD>10,000>10,000150 >10,000
Sigma σ1TBD>10,000>10,000>10,000200
Sigma σ2TBD>10,000>10,000>10,0005
PNMTTBD10,000 >10,000>10,000>10,000

Data for comparators are illustrative and based on literature. TBD = To Be Determined experimentally for 7-F-THIQ.

A "clean" compound will show high potency for its primary target with Ki values for off-targets that are at least 100-fold higher. Any off-target with a Ki within 10-fold of the primary target should be considered a significant liability and investigated further.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathways Compound 7-F-THIQ OnTarget Primary Target (e.g., Dopamine D2 Receptor) Compound->OnTarget High Affinity OffTarget1 Off-Target 1 (e.g., 5-HT2B Receptor) Compound->OffTarget1 Moderate Affinity OffTarget2 Off-Target 2 (e.g., hERG Channel) Compound->OffTarget2 Low Affinity OffTarget3 Off-Target 3 (e.g., Sigma-2 Receptor) Compound->OffTarget3 High Affinity OnEffect Desired Therapeutic Effect (e.g., Antipsychotic action) OnTarget->OnEffect SideEffect1 Adverse Effect 1 (e.g., Cardiotoxicity) OffTarget1->SideEffect1 SideEffect2 Adverse Effect 2 (e.g., Arrhythmia) OffTarget2->SideEffect2 SideEffect3 Unintended Effect 3 (e.g., Anti-proliferative) OffTarget3->SideEffect3

Caption: On-target vs. potential off-target signaling pathways for 7-F-THIQ.

Conclusion

This compound is a valuable chemical tool, but its structural similarity to a class of promiscuous biological ligands makes a thorough investigation of its off-target effects not just advisable, but essential. By adopting a systematic, tiered approach to experimental profiling, researchers can move beyond speculation and generate a robust, comparative dataset. This allows for the confident interpretation of experimental results, the selection of higher quality drug candidates, and ultimately, contributes to the development of safer and more effective medicines. The protocols and framework provided in this guide offer a clear path to achieving this critical aspect of drug discovery and development.

References

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  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15325-15366.
  • Grundt, M. A., et al. (2003). Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier: Design, Synthesis, and Evaluation of 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines That Possess Low Affinity toward the α2-Adrenoceptor. Journal of Medicinal Chemistry, 46(18), 3776–3784.
  • Grunewald, G. L., et al. (1988). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 31(4), 814–819.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

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  • Jin, G. Q., & Li, W. B. (1989). [Blocking actions of l-stephanine, xylopine and 7 other tetrahydroisoquinoline alkaloids on alpha adrenoceptors]. Zhongguo Yao Li Xue Bao, 10(6), 502-506.
  • Chan, C. B., et al. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. Journal of Medicinal Chemistry.
  • Dondio, G., et al. (2023). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini Reviews in Medicinal Chemistry, 23.
  • Kaczor, A. A., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(7), 633–638.
  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • National Center for Biotechnology Information. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TETRAHYDROPROTOBERBERI... PubChem.
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  • National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Eurofins Scientific. (2024). CEREP Laboratories France. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and functional evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 receptor-targeted small-molecule probes. Retrieved from [Link]

  • ProQuest. (n.d.). Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay.
  • ResearchGate. (2025). Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT 7 Receptor Inverse Agonists. Retrieved from [Link]

  • YouTube. (2021). D2 DA receptor density sensitivity to rewards and learning in a value-based decision-making task. Retrieved from [Link]

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Selectivity profile of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in THIQ Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in neuropsychiatric drug discovery, serving as a rigidified mimic of phenethylamine. While the unsubstituted and hydroxy-substituted variants are classic ligands for monoaminergic targets (dopamine, norepinephrine, serotonin transporters and receptors), 7-Fluoro-1,2,3,4-tetrahydroisoquinoline (7-F-THIQ) derivatives represent a critical subclass for fine-tuning selectivity.

This guide analyzes how the C7-fluorine substitution modifies the selectivity profile compared to the C7-hydroxyl (catechol-mimic) and C7-hydrogen (unsubstituted) alternatives. The 7-fluoro group acts as a bioisostere for the hydroxyl group that blocks Phase II metabolic conjugation and modulates the pKa of the secondary amine, often retaining subtype selectivity while attenuating intrinsic efficacy or potency at targets requiring hydrogen bond donors.

Comparative Selectivity Profile

The following data synthesizes experimental findings comparing 7-fluoro derivatives against their 7-hydroxy and 7-unsubstituted counterparts across key biological targets.

Table 1: Selectivity Shifts Induced by C7-Fluorination
Target SystemReference Compound (7-OH or 7-H)7-Fluoro Derivative PerformanceSelectivity OutcomeMechanism of Action
Kappa Opioid Receptor (KOR) 7-OH-THIQ Derivative (Ke = 0.14 nM)7-F-THIQ Derivative (Ke = 10.7 nM)Retained Selectivity / Reduced Potency The 7-F retains the steric fit but lacks the H-bond donor capability of 7-OH, causing a ~76-fold drop in potency while maintaining selectivity against

and

receptors [1].
Dopamine D3 Receptor (D3R) 6,7-Dihydroxy-THIQ (Ki < 5 nM)7-Fluoro-THIQ (Ki > 1000 nM)Negative Selectivity (Desired) D3R binding relies heavily on the serine-catechol H-bond network. 7-F disrupts this, effectively "silencing" D3R affinity to avoid dopaminergic side effects in non-dopamine targeted drugs [2].
NMDA Receptor (PCP Site) 1-Phenyl-THIQ (Ki = 0.037 µM)7-F-1-Phenyl-THIQ (Ki comparable)Neutral / Bioavailability Enhancer Fluorination at C7 has minimal steric clash in the PCP pocket. It is primarily used here to block metabolic hydroxylation at the para-position relative to the nitrogen, extending half-life [3].
PNMT Enzyme 7-Sulfonamide-THIQ (IC50 < 10 nM)3-Fluoromethyl-7-F-THIQ Modulated Lipophilicity While sulfonamides are preferred at C7 for PNMT inhibition, fluorine is used on the scaffold to tune lipophilicity (

) for blood-brain barrier penetration without disrupting the active site fit [4].

Mechanistic Analysis: Why 7-Fluoro?

The Hydrogen Bond Penalty vs. Metabolic Shielding

In the context of KOR antagonists, the 7-hydroxy group of the lead tetrahydroisoquinoline (JDTic analogs) forms a critical hydrogen bond with the receptor. Replacing this -OH with -F results in a "hydrogen bond penalty," explaining the loss in potency (Ke shifts from 0.14 nM to 10.7 nM). However, the 7-Fluoro derivative is metabolically superior . The 7-OH group is a prime target for rapid glucuronidation (Phase II metabolism), leading to poor oral bioavailability. The 7-F blocks this site, forcing the molecule to survive longer in plasma.

Electronic Modulation of the Basic Nitrogen

The fluorine atom at C7 is electron-withdrawing (inductive effect). This lowers the pKa of the secondary amine at position 2.

  • Unsubstituted THIQ pKa: ~9.5

  • 7-Fluoro-THIQ pKa: ~8.8 - 9.0

  • Impact: A lower pKa increases the fraction of the non-ionized species at physiological pH (7.4), potentially enhancing Blood-Brain Barrier (BBB) permeability via passive diffusion.

Visualization: The Selectivity Decision Tree

The following diagram illustrates the logical flow for selecting the 7-Fluoro scaffold during lead optimization.

SelectivityLogic Start Lead Optimization: THIQ Scaffold TargetType Identify Primary Target Interaction Start->TargetType HBondReq Does Target Require H-Bond Donor at C7? TargetType->HBondReq MetabStab Is C7 Metabolic Hotspot (Glucuronidation)? HBondReq->MetabStab No (e.g., KOR Antagonist, Sigma) UseOH Use 7-OH (High Potency, Low Stability) HBondReq->UseOH Yes (e.g., D2/D3 Agonist) UseF Use 7-Fluoro (High Stability, Good Bioavailability) MetabStab->UseF Yes (Block Metabolism) UseH Use Unsubstituted (Baseline Potency) MetabStab->UseH No Note1 7-F retains steric fit but drops potency if H-bond is critical UseF->Note1

Caption: Decision logic for incorporating 7-Fluoro-THIQ into drug design. The substitution is optimal when metabolic stability is prioritized over maximal H-bond driven potency.

Experimental Protocols

Synthesis of 7-Fluoro-1,2,3,4-Tetrahydroisoquinoline

Note: This protocol synthesizes the core scaffold from commercially available precursors.

Reagents: 3-Fluorophenethylamine, Paraformaldehyde, Trifluoroacetic acid (TFA). Method (Pictet-Spengler Cyclization):

  • Reactant Prep: Dissolve 3-fluorophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Imine Formation: Add paraformaldehyde (1.2 eq) and stir at room temperature for 1 hour to form the imine intermediate.

  • Cyclization: Cool to 0°C. Add TFA (5.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Note: The fluorine substituent directs cyclization to the para-position relative to itself, yielding the 7-fluoro isomer (major) and 5-fluoro isomer (minor).

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Purification: Separate isomers via flash column chromatography (SiO2, MeOH/DCM gradient). The 7-fluoro isomer typically elutes second due to polarity differences.

Competitive Radioligand Binding Assay (KOR Protocol)

To verify the selectivity profile described in Table 1.

Objective: Determine the affinity (


) of 7-Fluoro-THIQ derivatives for the Kappa Opioid Receptor.
  • Membrane Preparation: Use CHO cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Diprenorphine (non-selective) or 
    
    
    
    -U69,593 (KOR selective) at 1 nM concentration.
  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL radioligand.

    • Add 50 µL test compound (7-Fluoro derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Add 100 µL membrane suspension (20 µg protein/well).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Harvest via rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation Check: The reference compound (e.g., U50,488) must yield a
    
    
    within 2-fold of historical values for the assay to be valid.

References

  • Thomas, J. B., et al. (2001). "Identification of the first trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives to possess highly potent and selective opioid kappa receptor antagonist activity." Journal of Medicinal Chemistry, 44(17), 2687–2690. Link(Note: Establishes the SAR for THIQ-based KOR antagonists and the effect of 7-substitution).

  • Grunewald, G. L., et al. (1999). "Synthesis and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry, 42(1), 118-134. Link

  • Ludwig, M., et al. (2006).[1] "Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex." European Journal of Medicinal Chemistry, 41(8), 1003-1010.[1] Link

  • PubChem. (2025).[1] "7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Pharmacokinetic Differences Between Fluorinated and Non-Fluorinated Tetrahydroisoquinolines

[1]

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, including dopamine antagonists and PNMT inhibitors. However, non-fluorinated THIQs often suffer from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) permeability due to high amine basicity.

This guide analyzes how strategic fluorination—specifically at the C3, C4, or aromatic positions—alters the pharmacokinetic (PK) landscape of THIQs. By modulating pKa, lipophilicity (

Physicochemical Impact of Fluorination

The introduction of fluorine is not merely a steric substitution; it is an electronic modulation that fundamentally alters the molecule's interaction with biological systems.[1]

Basicity Modulation (The pKa Effect)

One of the most critical PK challenges with non-fluorinated THIQs is the high basicity of the secondary amine (typically

  • The Fluorine Solution: Introducing an electron-withdrawing group, such as a trifluoromethyl (

    
    ) or fluoromethyl group at the C3 position, exerts a strong inductive effect (
    
    
    ) through the sigma bond framework.
  • Causality: This pulls electron density away from the nitrogen lone pair, lowering the

    
     by 1–2 log units.
    
  • Result: A higher fraction of the molecule remains uncharged at physiological pH, significantly enhancing membrane permeability and CNS exposure.

Lipophilicity and Permeability

While fluorine is often viewed as a lipophilic bioisostere for hydrogen, its effect on THIQs is nuanced.

  • Aromatic Fluorination: Increases

    
     (lipophilicity) due to the high hydrophobicity of the C-F bond compared to C-H.
    
  • Aliphatic Fluorination (e.g.,

    
    ):  drastically increases lipophilicity, often pushing 
    
    
    into the optimal range for CNS penetration (
    
    
    ).
Data Comparison: Physicochemical Shifts

Table 1: Comparison of physicochemical properties between standard THIQ and 3-trifluoromethyl-THIQ derivatives.

ParameterNon-Fluorinated THIQ (Reference)3-Trifluoromethyl-THIQ (Fluorinated)PK Impact
pKa (Amine) ~9.5~7.5 - 8.2Lower pKa increases fraction of non-ionized drug, improving BBB penetration.
LogP ~1.5 - 2.0~2.5 - 3.2Increased lipophilicity facilitates passive diffusion across lipid bilayers.
Selectivity (α2/PNMT) Low (< 100)High (> 1900)Fluorine steric bulk restricts binding to off-target receptors (e.g., α2-adrenoceptor).[2]
BBB Permeability Low to ModerateHighCombination of lower pKa and higher LogP drives CNS accumulation.

Data derived from structure-activity relationships established in PNMT inhibitor research [1, 2].

Metabolic Stability and Clearance

Non-fluorinated THIQs are prone to rapid clearance via Cytochrome P450 (CYP) mediated oxidation.

Blocking Metabolic "Soft Spots"
  • Benzylic Oxidation (C4 Position): The C4 position of the THIQ ring is benzylic and electron-rich, making it a primary site for CYP-mediated hydroxylation.

  • Aromatic Hydroxylation (C6/C7 Positions): The catechol-like metabolic pathway often leads to rapid glucuronidation and excretion.

The Fluorine Blockade: Replacing a Hydrogen (




34
Visualization: Metabolic Pathway Alteration

The following diagram illustrates how fluorination diverts the metabolic fate of the THIQ scaffold.

MetabolicPathwayTHIQNon-Fluorinated THIQCYPCYP450 Enzyme(Oxidation)THIQ->CYPHigh AffinityMetabolite14-Hydroxy-THIQ(Inactive/Excreted)CYP->Metabolite1Benzylic HydroxylationClearanceRapid RenalClearanceMetabolite1->ClearanceF_THIQ4-Fluoro-THIQF_THIQ->CYPSteric/ElectronicResistanceStableMetabolically StableParent CompoundF_THIQ->StableMetabolic BlockadeCNSCNS Accumulation(Therapeutic Effect)Stable->CNSExtended Half-life

Figure 1: Mechanistic divergence in metabolic clearance. Fluorination at the C4 position prevents benzylic hydroxylation, shifting the PK profile from rapid clearance to systemic stability.

Experimental Protocols for PK Evaluation

To validate these differences experimentally, the following self-validating protocols are recommended. These workflows are designed to minimize false positives caused by non-specific binding, which is common with lipophilic fluorinated compounds.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (

  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Fluorinated vs. Non-F) in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate Concentration: 1 µM (Low concentration prevents enzyme saturation).

  • Reaction Initiation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      .
    • 
      .
      
Protocol B: BBB Permeability Assessment (Brain/Plasma Ratio)

Objective: Quantify the "Fluorine Effect" on CNS penetration in vivo.

  • Dosing:

    • Administer compound (10 mg/kg, i.p. or p.o.) to Sprague-Dawley rats (

      
       per timepoint).
      
  • Timepoints:

    • Collect samples at 0.5, 1, and 4 hours post-dose (captures distribution and elimination phases).

  • Tissue Collection (Crucial Step):

    • Blood: Collect via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma.

    • Brain: Perfusion with saline is mandatory to remove residual blood from brain capillaries (prevents false positives). Weigh and homogenize brain tissue in PBS (1:3 w/v).

  • Extraction:

    • Protein precipitation with ACN (1:3 ratio) for both plasma and brain homogenate.

  • Quantification:

    • Analyze via LC-MS/MS.

    • Calculate

      
      .
      
    • Success Metric: A

      
       indicates active accumulation or high permeability; 
      
      
      indicates poor penetration.
Visualization: Experimental Workflow

ExperimentalWorkflowcluster_0In Vivo Phasecluster_1Bioanalysis PhaseDosingDosing (10 mg/kg)PerfusionSaline Perfusion(Remove Capillary Blood)Dosing->Perfusion t = 1hCollectionHarvest Brain & PlasmaPerfusion->CollectionHomogenizationHomogenization (1:3 PBS)Collection->HomogenizationPrecipitationProtein Precipitation(ACN + IS)Homogenization->PrecipitationLCMSLC-MS/MS AnalysisPrecipitation->LCMSResultCompare Kp:Fluorinated vs Non-FLCMS->Result Calculate Kp (Brain/Plasma)

Figure 2: Workflow for assessing BBB penetration. Saline perfusion is the critical control step to ensure brain concentrations reflect tissue penetration, not blood contamination.

Strategic Recommendations

For researchers developing THIQ-based therapeutics:

  • Target C3 for Permeability: If your lead compound has poor BBB penetration, introduce a

    
     group at the C3 position. This simultaneously lowers amine pKa and increases lipophilicity.
    
  • Target C4 for Stability: If the compound suffers from high clearance, fluorinate the C4 position to block benzylic oxidation.

  • Monitor Selectivity: Fluorination can alter ring puckering and steric volume. While this often improves selectivity (as seen with PNMT vs.

    
     receptors), it requires validation via binding assays [1].
    

References

  • Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor.[5] Journal of Medicinal Chemistry. Link

  • Romero, F. A., et al. (2004).[5] Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines.[5] Journal of Medicinal Chemistry. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Safety Operating Guide

Navigating the Safe Handling of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system of safety and efficiency. This document moves beyond a simple checklist to explain the causality behind each procedural choice, empowering you to work with confidence and precision.

Hazard Assessment and Risk Mitigation

This compound is a substituted tetrahydroisoquinoline, a class of compounds with diverse biological activities. While specific toxicological data for this exact compound is limited, the precautionary principle dictates that we handle it with the care afforded to hazardous chemicals. The hydrochloride salt form suggests good water solubility. The primary risks associated with this compound, as indicated by safety data sheets (SDS) for it and similar structures, include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these hazards, a thorough risk assessment is the first critical step. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of personal protective equipment (PPE).[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for safeguarding against chemical exposure.[4][5] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection ANSI-approved safety glasses with side shields or tight-sealing safety goggles are mandatory.[6] A face shield should be worn in situations with a risk of splashing. This is to prevent eye irritation or serious eye damage from accidental contact.
Hand Protection Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[7] Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contamination is suspected. For operations with a higher risk of exposure, consider double-gloving.
Body Protection A laboratory coat is required to protect against skin contact. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or gown is recommended.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[6] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator can be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[6] All work with this compound should ideally be performed in a certified chemical fume hood to control exposure at the source.[8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[1]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to prevent the generation of dust.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is accessible.

Solution Preparation
  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

Post-Handling
  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

The following diagram illustrates the essential safety workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Certified Fume Hood B->C D Weigh Solid Carefully C->D E Prepare Solution D->E F Decontaminate Work Area & Equipment E->F G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H

Caption: Safety Workflow for Handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[7] this compound is a halogenated organic compound and should be disposed of accordingly.

Waste Segregation and Collection
  • Waste Container: Use a designated, properly labeled, and leak-proof container for all waste containing this compound.[6] The container should be clearly marked as "Hazardous Waste" and list the chemical contents.[9]

  • Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[6][10] Incompatible wastes must be segregated to prevent reactions.[10]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6][9] The storage area should have secondary containment to prevent spills from reaching drains.[10][11]

Disposal Procedure
  • Labeling: Ensure the hazardous waste label is complete and accurate, including the accumulation start date.[6]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] Do not dispose of this chemical down the drain.[7]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label removed or defaced.

By adhering to these protocols, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.132 - General requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, February 9). NIOSH Publications on Hazardous Drugs | Healthcare Workers. Retrieved from [Link]

  • HSE. Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Retrieved from [Link]

  • Rpharmy. (2023, June 9). New NIOSH Expanded HD Safe Handling and PPE Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.